molecular formula C9H17NO3 B556388 Methyl N-acetyl-L-leucinate CAS No. 1492-11-1

Methyl N-acetyl-L-leucinate

Cat. No.: B556388
CAS No.: 1492-11-1
M. Wt: 187,23 g/mole
InChI Key: IIGAKARAJMXVOZ-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl N-acetyl-L-leucinate (CAS 1492-11-1) is a high-purity, synthetic leucine derivative offered as a critical research tool for biochemical and pharmacological discovery. This compound is an esterified and acetylated variant of the essential amino acid L-leucine, modifications that can enhance its bioavailability and stability in experimental systems . With the molecular formula C9H17NO3 and a molecular weight of 187.24 g/mol, it is supplied as a solid and should be stored sealed in a dry, room-temperature environment . Researchers are investigating acetylated leucine derivatives for their significant potential in neuroprotective applications. Studies on the related compound N-acetyl-L-leucine (NALL) have demonstrated promising therapeutic effects in mouse models of Traumatic Brain Injury (TBI), showing functional improvements in memory and motor skills, attenuation of lesion volume, and reduction of neuroinflammation . The proposed mechanism of action for these benefits appears to be the upregulation of autophagy, a crucial cellular cleaning process. By potentially inhibiting the mammalian target of rapamycin (mTOR), NALL may enhance both the initiation of autophagy and lysosomal biogenesis, helping to clear damaged cellular components after injury and promote neuronal survival . Further, a 2023 study has indicated that N-acetyl-L-leucine can protect Parkinson's disease mouse models by suppressing specific gut bacteria (Desulfobacterota) via the gut-brain axis, highlighting a novel mechanism of action . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Please refer to the Safety Data Sheet for proper handling guidelines. The compound has associated hazard warnings and may cause skin, eye, or respiratory irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2S)-2-acetamido-4-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-6(2)5-8(9(12)13-4)10-7(3)11/h6,8H,5H2,1-4H3,(H,10,11)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIGAKARAJMXVOZ-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OC)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)OC)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70426213
Record name Methyl N-acetyl-L-leucinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1492-11-1
Record name Methyl N-acetyl-L-leucinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl N-acetyl-L-leucinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of methyl N-acetyl-L-leucinate, a derivative of the essential amino acid L-leucine. This document details the chemical properties, a robust synthesis protocol, and extensive characterization data for this compound, presented in a format tailored for professionals in the fields of chemical research and drug development.

Compound Overview

This compound, also known as methyl (2S)-2-acetamido-4-methylpentanoate, is a chiral compound with significant potential in various research and development applications. A thorough understanding of its synthesis and physicochemical properties is crucial for its effective utilization.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name methyl (2S)-2-acetamido-4-methylpentanoate[1]
CAS Number 1492-11-1[1]
Molecular Formula C₉H₁₇NO₃[1]
Molecular Weight 187.24 g/mol [1]
Appearance Solid[1]
Melting Point 43°C[1]
Purity ≥95.0%[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of its precursor, N-acetyl-L-leucine. This process involves the reaction of the carboxylic acid group of N-acetyl-L-leucine with methanol, catalyzed by an acid.

Synthesis Pathway

The synthesis follows a two-step pathway starting from L-leucine. The first step is the N-acetylation of the amino group of L-leucine, followed by the esterification of the carboxylic acid group.

Synthesis_Pathway L_Leucine L-Leucine N_Acetyl_L_Leucine N-acetyl-L-leucine L_Leucine->N_Acetyl_L_Leucine Acetic Anhydride, NaOH Methyl_N_acetyl_L_leucinate This compound N_Acetyl_L_Leucine->Methyl_N_acetyl_L_leucinate Methanol, H₂SO₄ (cat.)

Synthesis of this compound.
Experimental Protocol

This protocol details the synthesis of this compound from N-acetyl-L-leucine.

Materials:

  • N-acetyl-L-leucine

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl acetate

  • Petroleum ether

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve N-acetyl-L-leucine in anhydrous methanol.

  • Acid Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux. Maintain reflux for a period of 4 hours to ensure the reaction goes to completion.

  • Work-up: After cooling the reaction mixture to room temperature, neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers.

  • Drying and Filtration: Dry the combined organic extracts over anhydrous magnesium sulfate, then filter to remove the drying agent.

  • Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oily residue.

  • Purification: Purify the crude product by trituration with petroleum ether to induce crystallization. The resulting white solid can be further purified by recrystallization or column chromatography on silica gel.

Yield: An 85% yield of the white, crystalline product, N-acetyl-D,L-leucine methyl ester, has been reported for the synthesis from the racemic precursor.[2] A similar yield can be expected for the L-isomer.

Characterization of this compound

A comprehensive characterization of the synthesized this compound is essential to confirm its identity, purity, and structure. The following techniques are employed for this purpose.

Spectroscopic Analysis

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

Table 2: ¹H NMR Spectral Data of this compound

Chemical Shift (δ) ppmMultiplicityAssignment
~6.0-6.5dNH
~4.5-4.6mα-CH
~3.7sOCH₃
~2.0sCH₃CO
~1.4-1.7mβ-CH₂, γ-CH
~0.9dδ-CH₃

Table 3: ¹³C NMR Spectral Data of this compound (Predicted)

Chemical Shift (δ) ppmAssignment
~173C=O (ester)
~170C=O (amide)
~52OCH₃
~50α-CH
~41β-CH₂
~25γ-CH
~23δ-CH₃
~22δ-CH₃
~23CH₃CO

3.1.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: IR Spectral Data of this compound

Wavenumber (cm⁻¹)Functional Group
~3300N-H stretch (amide)
~2960C-H stretch (aliphatic)
~1740C=O stretch (ester)
~1650C=O stretch (amide I)
~1550N-H bend (amide II)

3.1.3. Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound.

Table 5: Mass Spectrometry Data of this compound

m/zIon
187[M]⁺ (Molecular Ion)
156[M - OCH₃]⁺
144[M - COCH₃]⁺
128[M - COOCH₃]⁺
86[CH(CH₃)₂CH₂CH=NH₂]⁺
Experimental Workflow

The following diagram illustrates the workflow from synthesis to full characterization of the final product.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Start: N-acetyl-L-leucine Reaction Esterification: Methanol, H₂SO₄, Reflux Start->Reaction Workup Work-up: Neutralization & Extraction Reaction->Workup Purification Purification: Crystallization/Chromatography Workup->Purification Product Final Product: This compound Purification->Product NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Purity Purity Analysis (e.g., HPLC) Product->Purity

Experimental Workflow for Synthesis and Characterization.

Conclusion

This technical guide provides a detailed protocol for the synthesis of this compound and a comprehensive overview of its characterization. The presented data and methodologies are intended to support researchers and scientists in their work with this compound, facilitating its application in drug discovery and development and other areas of chemical research. The provided experimental details and characterization data serve as a valuable resource for the successful synthesis and validation of this compound.

References

A Comprehensive Technical Guide to the Physicochemical Properties of Methyl N-acetyl-L-leucinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physicochemical properties of Methyl N-acetyl-L-leucinate, a derivative of the essential amino acid L-leucine. Due to the limited availability of extensive research on this specific methylated ester, this document also draws relevant comparative data from its well-studied analog, N-acetyl-L-leucine. All quantitative data is presented in structured tables for clarity, and where applicable, experimental methodologies and conceptual workflows are described and visualized.

Core Physicochemical Properties

This compound is the methyl ester of N-acetyl-L-leucine. The addition of the methyl group to the carboxyl end significantly alters its properties compared to the parent compound.

General and Chemical Properties

The fundamental chemical identifiers and properties of this compound are summarized below.

PropertyValueSource
CAS Number 1492-11-1[1]
Molecular Formula C9H17NO3[1]
Molecular Weight 187.239 g/mol [1]
IUPAC Name methyl (2S)-2-acetamido-4-methylpentanoate[1]
Canonical SMILES COC(=O)--INVALID-LINK--NC(C)=O[1]
InChI InChI=1S/C9H17NO3/c1-6(2)5-8(9(12)13-4)10-7(3)11/h6,8H,5H2,1-4H3,(H,10,11)/t8-/m0/s1[1]
InChI Key IIGAKARAJMXVOZ-QMMMGPOBSA-N[1]
Physical State Solid[1]
Purity ≥95.0%[1]
Thermal and Solubility Properties

The thermal and solubility characteristics are crucial for handling, formulation, and experimental design.

PropertyValueSource
Melting Point 43°C[1]
Boiling Point Data not available
Solubility Data not available. For comparison, N-acetyl-L-leucine is soluble in DMSO (35 mg/mL) and Ethanol (35 mg/mL) but insoluble in water.[2][3] The esterification in this compound is expected to decrease its polarity and potentially increase its solubility in nonpolar organic solvents while further reducing aqueous solubility.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not widely published. However, standard methodologies for similar compounds can be adapted.

Synthesis of this compound

A common method for the synthesis of amino acid esters is through Fischer esterification. The synthesis of this compound would likely follow a similar procedure starting from N-acetyl-L-leucine.

General Protocol for Fischer Esterification:

  • Dissolution: Dissolve N-acetyl-L-leucine in an excess of methanol, which acts as both the solvent and the reactant.

  • Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), to the solution.

  • Reflux: Heat the reaction mixture to reflux for several hours to drive the equilibrium towards the ester product. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Neutralization: After the reaction is complete, cool the mixture and neutralize the acid catalyst with a weak base, such as sodium bicarbonate solution.

  • Extraction: Extract the methyl ester into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by column chromatography.

A generalized workflow for the synthesis of this compound.
Determination of Melting Point

The melting point can be determined using a standard melting point apparatus.

  • Sample Preparation: A small amount of the crystalline solid is placed into a capillary tube.

  • Measurement: The capillary tube is placed in the heating block of the melting point apparatus.

  • Observation: The temperature is slowly increased, and the range at which the substance melts is recorded.

Quantification in Biological Samples

While specific methods for this compound are not established, protocols for the quantification of N-acetyl-L-leucine and other N-methylated amino acids in biological samples can be adapted.[4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for its high sensitivity and specificity.[4]

Proposed LC-MS/MS Method Development:

  • Sample Preparation: Protein precipitation or solid-phase extraction (SPE) of the biological matrix (e.g., plasma, cerebrospinal fluid) to remove interferences.

  • Chromatographic Separation: Use of a C18 reverse-phase column with a gradient elution of mobile phases, such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode would be used for detection and quantification. Specific precursor-to-product ion transitions for this compound would need to be determined.

A typical workflow for the quantification of small molecules in biological matrices.

Biological Activity and Signaling Pathways

The biological significance of this compound is not well-documented. However, its close analog, N-acetyl-L-leucine, is being investigated for its therapeutic potential in various neurological disorders, including Niemann-Pick disease type C, Sandhoff disease, and traumatic brain injury.[5][6][7] N-acetyl-L-leucine is thought to act as a pro-drug that can cross the blood-brain barrier.[5]

It is plausible that this compound could also act as a pro-drug, potentially with different pharmacokinetic properties due to its increased lipophilicity. Once inside the cell, it would likely be hydrolyzed by esterases to N-acetyl-L-leucine, which can then exert its biological effects.

The parent amino acid, L-leucine, is a known activator of the mTORC1 signaling pathway, a central regulator of cell growth and protein synthesis.[2] While the direct role of N-acetylated forms on this pathway is still under investigation, it is a key area of interest.

A potential bioactivation pathway for this compound.

Conclusion

This compound is a derivative of L-leucine with distinct physicochemical properties from its non-esterified counterpart, N-acetyl-L-leucine. While there is a significant body of research on N-acetyl-L-leucine, particularly concerning its therapeutic potential in neurological diseases, specific data for the methyl ester is limited. This guide summarizes the currently available information and provides a framework for future research by outlining standard experimental protocols for its synthesis and analysis. Further investigation is warranted to fully characterize this compound and explore its potential as a pro-drug or therapeutic agent in its own right.

References

Methyl N-acetyl-L-leucinate CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Methyl N-acetyl-L-leucinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, synthesis, and potential biological significance. This document distinguishes between the L-enantiomer and the racemic mixture where applicable and is intended for use by professionals in research and drug development.

Chemical Identity and Physicochemical Properties

This compound is the methyl ester of N-acetyl-L-leucinate. It is a chiral compound, and its properties can differ from its racemic form, N-acetyl-DL-leucine methyl ester.

Table 1: Chemical Identifiers for Methyl N-acetyl-leucinate

IdentifierL-EnantiomerRacemic Mixture
Compound Name This compoundN-Acetyl-DL-leucine methyl ester
Synonyms Ac-L-Leu-OMe, Methyl (2S)-2-acetamido-4-methylpentanoate[1][2]-
CAS Number 1492-11-1[1]57289-25-5
Molecular Formula C₉H₁₇NO₃[1]C₉H₁₇NO₃
Molecular Weight 187.24 g/mol [1]187.24 g/mol
Canonical SMILES COC(=O)--INVALID-LINK--NC(C)=O[1]COC(=O)C(CC(C)C)NC(C)=O
InChI Key IIGAKARAJMXVOZ-QMMMGPOBSA-N[1]-

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Physical State Solid[1]
Melting Point 43°C[1]
Purity 95.0%[1]

Spectroscopic Data

The following data is for N-acetyl-leucine methyl ester.

Table 3: Spectroscopic Data for N-acetyl-leucine methyl ester

Technique Data Source
¹H NMR (300 MHz, CDCl₃) δ = 6.12 (s, 1H, NH), 4.61 (dt, J = 8.7 Hz, J = 5.1 Hz, 1H, α-CH), 3.66 (s, 3H, OCH₃), 1.95 (s, 3H, CH₃CO), 1.62-1.42 (m, 3H, β-CH₂, γ-CH), 0.87 (d, J = 6.3 Hz, 3H, CH₃), 0.85 (d, J = 6.3 Hz, 3H, CH₃) ppm[3]
¹³C NMR (75 MHz, CDCl₃) δ = 173.3, 169.6, 52.0, 51.1, 41.6, 24.7, 23.0, 22.8, 21.8 ppm[3]
High-Resolution Mass Spectrometry (HRMS-ESI) m/z calcd for ([C₉H₁₇NO₃] + H)⁺ 188.1287, found 188.1279 [M+H]⁺; m/z calcd for ([C₉H₁₇NO₃] + Na)⁺ 210.1106, found 210.1103 [M+Na]⁺[3]

Synthesis and Purification

Two common synthetic routes to this compound are the esterification of N-acetyl-L-leucine and the N-acetylation of L-leucine methyl ester.

Experimental Protocol 1: Esterification of N-acetyl-L-leucine

This protocol is based on a general method for the esterification of amino acids using methanol and trimethylchlorosilane (TMSCl)[4].

Materials:

  • N-acetyl-L-leucine

  • Methanol (anhydrous)

  • Trimethylchlorosilane (TMSCl)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Suspend N-acetyl-L-leucine (1 equivalent) in anhydrous methanol (10 mL per gram of amino acid) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add trimethylchlorosilane (2 equivalents) to the stirred suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by column chromatography on silica gel.

Experimental Protocol 2: N-acetylation of L-leucine methyl ester hydrochloride

This protocol is a standard method for the acylation of an amino ester.

Materials:

  • L-leucine methyl ester hydrochloride

  • Acetic anhydride

  • Triethylamine (or another non-nucleophilic base)

  • Dichloromethane (anhydrous)

  • 1M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve L-leucine methyl ester hydrochloride (1 equivalent) in anhydrous dichloromethane in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine (1.1 equivalents) to the solution and stir for 10 minutes.

  • Slowly add acetic anhydride (1.1 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting oil or solid by flash column chromatography.

Biological Activity and Putative Mechanism of Action

While direct studies on the biological activity of this compound are limited, the parent compound, N-acetyl-L-leucine, has been investigated for various therapeutic applications. It is plausible that the methyl ester acts as a prodrug, being hydrolyzed in vivo to N-acetyl-L-leucine.

N-acetyl-L-leucine has been used in the treatment of vertigo and is under investigation for neurodegenerative disorders such as Niemann-Pick disease type C and traumatic brain injury[5][6]. Studies suggest that N-acetyl-L-leucine may exert its neuroprotective effects by restoring autophagy flux[5][7]. Both enantiomers of N-acetyl-leucine are transported by the monocarboxylate transporter MCT1, but only the L-enantiomer is metabolized[8].

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start N-acetyl-L-leucine reagents1 Methanol, TMSCl reaction1 Esterification start->reaction1 reagents1->reaction1 extraction Work-up & Extraction reaction1->extraction chromatography Column Chromatography extraction->chromatography product Methyl N-acetyl-L-leucinate chromatography->product nmr NMR Spectroscopy ms Mass Spectrometry purity Purity Analysis product->nmr product->ms product->purity

Caption: Synthetic workflow for this compound.

Putative_Metabolic_Pathway cluster_cell Cellular Environment ester Methyl N-acetyl-L-leucinate acid N-acetyl-L-leucine ester->acid Hydrolysis (esterases) mct1 MCT1 Transporter acid->mct1 Transport autophagy Restoration of Autophagy Flux mct1->autophagy Downstream Effect neuroprotection Neuroprotection autophagy->neuroprotection

Caption: Putative metabolic pathway of this compound.

Enantiomeric_Relationships racemic N-acetyl-DL-leucine methyl ester (CAS: 57289-25-5) l_enantiomer This compound (L-enantiomer) (CAS: 1492-11-1) racemic->l_enantiomer 50% d_enantiomer Methyl N-acetyl-D-leucinate (D-enantiomer) racemic->d_enantiomer 50% l_enantiomer->d_enantiomer Enantiomers

Caption: Relationship between stereoisomers of Methyl N-acetyl-leucinate.

Applications in Research and Drug Development

Given that its parent compound is biologically active, this compound serves as a valuable intermediate in medicinal chemistry for the synthesis of more complex molecules. Its ester functionality allows for further chemical modification. As a potential prodrug, it may offer altered pharmacokinetic properties, such as improved membrane permeability and bioavailability, compared to N-acetyl-L-leucine. Further research is warranted to explore the specific biological activities and therapeutic potential of this compound.

References

An In-Depth Technical Guide on the Putative In Vitro Biological Activity of Methyl N-acetyl-L-leucinate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, dedicated in vitro studies on the biological activity of Methyl N-acetyl-L-leucinate are not extensively available in peer-reviewed literature. This guide, therefore, presents a hypothesized biological activity profile based on the known actions of its parent compound, N-acetyl-L-leucinate (NALL), and provides a comprehensive framework of experimental protocols to investigate these putative activities.

Introduction

N-acetyl-L-leucinate (NALL) has garnered significant interest in the scientific community for its therapeutic potential in a range of neurological disorders.[1][2] It is the L-enantiomer of N-acetyl-DL-leucinate, a compound used for decades in the treatment of vertigo.[3] Preclinical and clinical studies suggest that NALL may offer neuroprotective benefits in conditions such as Niemann-Pick disease type C, GM2 gangliosidoses, and cerebellar ataxia.[4][5] The proposed mechanisms for NALL's action are multifaceted, including the modulation of cellular metabolism, reduction of neuroinflammation, and restoration of autophagy.[1][6]

This compound, the methyl ester derivative of NALL, represents a logical next step in the exploration of this class of molecules. Esterification of the carboxylic acid group can alter a compound's physicochemical properties, such as lipophilicity, which may, in turn, affect its membrane permeability, cellular uptake, and metabolic stability. This guide outlines the hypothesized in vitro biological activities of this compound and provides detailed experimental protocols for their investigation.

Hypothesized Biological Activities and Proposed In Vitro Models

The biological activities of this compound are likely to mirror those of NALL, as it is expected to be rapidly hydrolyzed to NALL intracellularly by esterase enzymes. The primary hypotheses to be tested in vitro are its potential neuroprotective, anti-inflammatory, and autophagy-modulating effects.

2.1 Neuroprotective Activity It is hypothesized that this compound can protect neuronal cells from various insults.

  • Proposed In Vitro Model:

    • Cell Lines: Human neuroblastoma cells (e.g., SH-SY5Y) or primary cortical neurons.

    • Neurotoxic Insults:

      • Oxidative Stress: Treatment with hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).

      • Excitotoxicity: Exposure to high concentrations of glutamate or N-methyl-D-aspartate (NMDA).

      • Mitochondrial Dysfunction: Treatment with rotenone or MPP+.

    • Endpoints: Cell viability (MTT or LDH assay), apoptosis (caspase-3 activity or TUNEL staining), and reactive oxygen species (ROS) production (DCFDA assay).

2.2 Anti-inflammatory Activity Based on the known effects of NALL, the methyl ester is hypothesized to suppress neuroinflammatory responses.[7][8]

  • Proposed In Vitro Model:

    • Cell Lines: Murine microglial cells (e.g., BV-2) or primary microglia/astrocytes.

    • Inflammatory Stimulus: Lipopolysaccharide (LPS).

    • Endpoints:

      • Measurement of nitric oxide (NO) production using the Griess assay.

      • Quantification of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant by ELISA.

      • Analysis of inflammatory gene expression (e.g., iNOS, COX-2) by qPCR.

2.3 Modulation of Autophagy Studies on NALL suggest it may restore autophagic flux, a key cellular process for clearing damaged components.[7][8]

  • Proposed In Vitro Model:

    • Cell Lines: Any neuronal cell line (e.g., SH-SY5Y, PC12) or primary neurons.

    • Conditions: Basal conditions or under stress (e.g., serum starvation, treatment with an mTOR inhibitor like rapamycin as a positive control).

    • Endpoints:

      • Western Blot Analysis: Measurement of the ratio of LC3-II to LC3-I and levels of p62/SQSTM1. An increase in the LC3-II/I ratio and a decrease in p62 are indicative of enhanced autophagic flux.

      • Immunofluorescence: Visualization of LC3 puncta formation, which represents the recruitment of LC3 to autophagosome membranes.

Data Presentation

Quantitative data from the proposed experiments should be organized into clear and concise tables to facilitate comparison between different treatment groups.

Table 1: Effect of this compound on Neuronal Viability under Oxidative Stress

Treatment Group Concentration (µM) Cell Viability (% of Control) LDH Release (% of Max)
Vehicle Control - 100 ± 5.0 5.0 ± 1.2
H₂O₂ (100 µM) - 52 ± 4.5 85 ± 6.8
Compound + H₂O₂ 1
Compound + H₂O₂ 10

| Compound + H₂O₂ | 100 | | |

Table 2: Effect of this compound on Inflammatory Markers in LPS-Stimulated Microglia

Treatment Group Concentration (µM) NO Production (µM) TNF-α Release (pg/mL) IL-6 Release (pg/mL)
Vehicle Control - 2.1 ± 0.5 15 ± 3 10 ± 2
LPS (100 ng/mL) - 25.6 ± 2.1 850 ± 45 620 ± 38
Compound + LPS 1
Compound + LPS 10

| Compound + LPS | 100 | | | |

Table 3: Effect of this compound on Autophagy Markers

Treatment Group Concentration (µM) LC3-II / LC3-I Ratio p62/SQSTM1 (relative to actin)
Vehicle Control - 1.0 ± 0.1 1.0 ± 0.1
Compound 1
Compound 10
Compound 100

| Rapamycin (100 nM) | - | 3.5 ± 0.4 | 0.4 ± 0.05 |

Experimental Protocols

4.1 Cell Viability Assessment (MTT Assay)

  • Cell Seeding: Plate cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat cells with various concentrations of this compound for 2 hours.

  • Induction of Toxicity: Add the neurotoxic agent (e.g., H₂O₂) and incubate for 24 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

4.2 Nitric Oxide Measurement (Griess Assay)

  • Cell Seeding: Plate BV-2 microglial cells in a 24-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat cells with this compound for 1 hour.

  • Stimulation: Add LPS (100 ng/mL) and incubate for 24 hours.

  • Sample Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to the supernatant, followed by 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubation and Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm. A standard curve using sodium nitrite should be generated to quantify NO concentrations.

4.3 Western Blot for Autophagy Markers

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 12-15% SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3B (to detect LC3-I and LC3-II) and p62/SQSTM1 overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ).

Visualization of Pathways and Workflows

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space MNAL Methyl N-acetyl-L-leucinate MNAL_internal Intracellular MNAL MNAL->MNAL_internal Cellular Uptake (putative) NALL N-acetyl-L-leucinate Leucine L-leucine NALL->Leucine Deacetylation Autophagy Autophagy Modulation NALL->Autophagy Inflammation Anti-inflammatory Effects NALL->Inflammation Neuroprotection Neuroprotection NALL->Neuroprotection Esterases Esterases MNAL_internal->Esterases Hydrolysis Esterases->NALL

Caption: Putative intracellular conversion and action of this compound.

G cluster_assays Functional Assays start Hypothesis Formulation model Select In Vitro Model (e.g., SH-SY5Y, BV-2) start->model dose Dose-Response & Cytotoxicity (MTT/LDH Assay) model->dose neuro Neuroprotection Assay (e.g., H₂O₂ insult) dose->neuro Select non-toxic doses inflam Anti-inflammation Assay (e.g., LPS + Griess/ELISA) dose->inflam Select non-toxic doses autophagy Autophagy Assay (e.g., Western Blot for LC3) dose->autophagy Select non-toxic doses data Data Analysis & Interpretation neuro->data inflam->data autophagy->data conclusion Conclusion & Further Steps data->conclusion

Caption: General experimental workflow for in vitro bioactivity screening.

Conclusion

While direct experimental data on this compound is currently lacking, its structural relationship to N-acetyl-L-leucinate provides a strong foundation for hypothesizing its biological activities. As a potential pro-drug, it may offer altered pharmacokinetic properties that could be advantageous for cellular delivery. The experimental framework provided in this guide offers a comprehensive starting point for researchers to systematically investigate the neuroprotective, anti-inflammatory, and autophagy-modulating effects of this promising compound in vitro. Such studies are critical to elucidating its mechanism of action and determining its potential as a novel therapeutic agent for neurological diseases.

References

In vivo effects of Methyl N-acetyl-L-leucinate administration

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the In Vivo Effects of N-acetyl-L-leucinate Administration

Introduction

N-acetyl-L-leucine (also referred to as NALL or acetyl-L-leucine), the L-enantiomer of the acetylated derivative of the essential amino acid L-leucine, is emerging as a promising therapeutic agent for a spectrum of rare and common neurological disorders.[1][2] Initially identified as the pharmacologically active component of N-acetyl-DL-leucine (a racemic mixture used since 1957 for vertigo), its therapeutic potential is now being investigated for conditions such as Niemann-Pick disease type C (NPC), GM2 gangliosidoses, Ataxia Telangiectasia, and traumatic brain injury (TBI).[1][3][4]

This technical guide provides a comprehensive overview of the in vivo effects of N-acetyl-L-leucinate administration, drawing from preclinical studies in various animal models. It details the compound's pharmacokinetics, proposed mechanisms of action, and therapeutic efficacy, presenting quantitative data, experimental protocols, and visual diagrams of key pathways and workflows for researchers, scientists, and drug development professionals.

Pharmacokinetics and Cellular Transport

In vivo studies, primarily in mice, have revealed significant differences in the pharmacokinetics of N-acetyl-L-leucine compared to its D-enantiomer. Acetylation of L-leucine fundamentally alters its cellular uptake mechanism, which is a critical aspect of its pharmacological activity.

1.1 Cellular Transport Mechanism

While the essential amino acid L-leucine primarily enters cells via the L-type amino acid transporter (LAT1), acetylation switches the uptake mechanism for N-acetyl-L-leucinate to organic anion transporters (OAT1 and OAT3) and, notably, the monocarboxylate transporter type 1 (MCT1).[1] MCT1 is ubiquitously expressed and has a lower affinity compared to LAT1, which is well-suited for the uptake and broad distribution of N-acetyl-L-leucinate.[1] This transporter switching allows N-acetyl-L-leucinate to act as a prodrug, bypassing the rate-limiting LAT1 step and delivering supraphysiological levels of L-leucinate into the cell's cytoplasm following deacetylation.[1][5]

In acidic environments like the stomach, passive diffusion may occur, but in neutral pH conditions of the intestine and other tissues, carrier-mediated transport is required.[1]

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space L-Leucine L-Leucine LAT1 LAT1 Transporter L-Leucine->LAT1 N-acetyl-L-leucinate N-acetyl-L-leucinate MCT1 MCT1 Transporter N-acetyl-L-leucinate->MCT1 L-Leucine_in L-Leucine LAT1->L-Leucine_in NALL_in N-acetyl-L-leucinate MCT1->NALL_in Signaling Metabolic & Signaling Pathways L-Leucine_in->Signaling Deacetylation Deacetylation NALL_in->Deacetylation Deacetylation->L-Leucine_in

Cellular uptake switching of N-acetyl-L-leucinate.

1.2 In Vivo Pharmacokinetic Profile

Pharmacokinetic studies in mice following oral administration have demonstrated that the L-enantiomer is the pharmacologically active substance.[3] When administered as a racemate (N-acetyl-DL-leucine), the maximum plasma concentration (Cmax) and the area under the curve (AUC) are significantly greater for the D-enantiomer than the L-enantiomer.[6][7] This is attributed to two main factors:

  • Inhibition of Uptake : The D-enantiomer likely inhibits the intestinal carrier-mediated uptake of the L-enantiomer.[6][7]

  • First-Pass Metabolism : The L-enantiomer undergoes first-pass metabolism, likely deacetylation, while the D-enantiomer does not.[6][7]

Consequently, chronic administration of the racemic mixture could lead to the accumulation of the D-enantiomer.[6][7] These findings strongly support the clinical development and use of the purified N-acetyl-L-leucine enantiomer over the racemate.[6][8]

Parameter N-acetyl-D-leucine (from Racemate) N-acetyl-L-leucine (from Racemate) N-acetyl-L-leucine (Pure Form) Source
Administration Oral (100 mg/kg)Oral (100 mg/kg)Oral (100 mg/kg)[2][7]
Cmax (ng/mL) ~18,000~2,500~16,900[2][8]
AUC (h*ng/mL) ~30,000~3,000~11,400[2][8]
T1/2 (h) Similar for both enantiomersSimilar for both enantiomersSimilar for both enantiomers[6]
Key Finding Higher plasma exposureLower plasma exposure due to uptake inhibition and first-pass metabolismSignificantly higher exposure than when administered in racemate[6][7]
Table 1: Comparative Pharmacokinetic Parameters in Mice.

In Vivo Mechanisms of Action

N-acetyl-L-leucinate exerts its neuroprotective and therapeutic effects through multiple interconnected mechanisms, including modulation of autophagy, reduction of neuroinflammation, and restoration of metabolic homeostasis.

2.1 Neuroprotection and Attenuation of Neuroinflammation

A primary mechanism observed in vivo is the ability of N-acetyl-L-leucinate to confer neuroprotection and reduce neuroinflammation, particularly in the context of acute injury and chronic neurodegeneration.

  • Traumatic Brain Injury (TBI) : In mouse models of TBI, oral administration of N-acetyl-L-leucinate significantly attenuates cortical cell death and reduces the expression of neuroinflammatory markers.[9][10] This leads to improved motor and cognitive functional recovery and a reduction in lesion volume.[9][11]

  • Neurodegenerative Models : In mouse models of Niemann-Pick disease type C and Sandhoff disease, N-acetyl-L-leucinate has been shown to reduce neuroinflammation in the cerebellum.[3][11] In a Parkinson's disease model, it was suggested to protect against neuroinflammation in the striatum and substantia nigra.[12]

2.2 Restoration of Autophagy Flux

Dysfunctional autophagy is a common feature of many neurological disorders. N-acetyl-L-leucinate has been shown to restore autophagy flux, the cell's process for clearing damaged components. In TBI models, this partial restoration of autophagy is believed to be a key contributor to its neuroprotective effects, helping to restrict neuronal cell death.[3][5][9][10]

2.3 Metabolic Modulation

N-acetyl-L-leucinate plays a significant role in correcting metabolic dysregulation within the central nervous system.

  • Glucose and Glutamate Metabolism : In a mouse model of Sandhoff's disease, treatment normalized glucose and glutamate metabolism in the cerebellum.[11]

  • Mitochondrial Energy Metabolism : In Niemann-Pick type C models, it was observed to improve mitochondrial energy metabolism.[11] It also activates cerebral glucose metabolism in the cerebellum, which correlates with enhanced cerebellar activity.[4]

  • Antioxidant Pathways : Treatment has been shown to increase levels of the antioxidant enzyme superoxide dismutase (SOD1) in the cerebellum of Sandhoff disease mice, indicating an induction of antioxidant pathways.[13]

cluster_cellular Cellular Mechanisms cluster_tissue Tissue-Level Effects cluster_functional Functional Outcomes NALL N-acetyl-L-leucinate Administration Autophagy Restoration of Autophagy Flux NALL->Autophagy Metabolism Metabolic Correction NALL->Metabolism CellDeath Attenuated Neuronal Cell Death Autophagy->CellDeath Antioxidant Increased SOD1 (Antioxidant) Metabolism->Antioxidant Metabolism->CellDeath Inflammation Reduced Neuroinflammation Outcome Improved Neurological Function Inflammation->Outcome CellDeath->Inflammation CellDeath->Outcome

Proposed neuroprotective signaling cascade.

Therapeutic Efficacy in Animal Models

The therapeutic potential of N-acetyl-L-leucinate has been demonstrated across a range of preclinical animal models of neurological disease.

Disease Model Animal Key In Vivo Effects Source
Traumatic Brain Injury (TBI) MouseImproved motor and cognitive outcomes; Attenuated cell death; Reduced neuroinflammatory markers; Partial restoration of autophagy flux.[9][10][14]
Niemann-Pick Type C (NPC) Mouse (Npc1-/-)Significantly reduced ataxia; Delayed onset of functional decline; Slowed disease progression and prolonged survival.[4][11]
Sandhoff Disease Mouse (Hexb-/-)Modestly extended lifespan; Delayed onset of motor impairment; Reduced glycosphingolipid accumulation in brain and liver.[13]
Parkinson's Disease Mouse (MPTP-induced)Alleviated motor impairments; Reduced dopaminergic (DA) neuron deficits; Suppressed Desulfobacterota via the gut-brain axis.[12]
Vestibular Disorders Cat, RatAccelerated vestibular compensation process after unilateral neurectomy or labyrinthectomy.[3][15]
Table 2: Summary of Therapeutic Efficacy in Preclinical Models.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols from the cited literature.

4.1 Traumatic Brain Injury (TBI) Model

  • Animal Model : Male C57BL/6J mice are typically used.

  • Injury Induction : A Controlled Cortical Impact (CCI) device is used to induce a unilateral TBI. Mice are anesthetized, a craniotomy is performed over the parietal cortex, and a pneumatic impactor tip is used to create a cortical contusion of defined depth and velocity.

  • Drug Administration : N-acetyl-L-leucinate (NALL) is administered orally. In some studies, it is incorporated into the chow, which is provided to the mice starting shortly after the TBI procedure and continued for the duration of the experiment (e.g., 7 days).

  • Behavioral Assessments :

    • Motor Function : Assessed using tests like the beam walk test, where the time to traverse a narrow beam and the number of foot slips are recorded.

    • Cognitive Function : Evaluated using the novel object recognition (NOR) test to assess memory.

  • Biochemical and Histological Analysis : At specified time points (e.g., 1, 3, 7 days post-TBI), mice are euthanized. Brain tissue (specifically the cortex and hippocampus) is collected for analysis of cell death (e.g., via TUNEL staining), neuroinflammatory markers (e.g., via qPCR or Western blot for cytokines like IL-6), and autophagy flux markers (e.g., Western blot for LC3-II and p62).[9][14]

start cci Controlled Cortical Impact (CCI) Injury start->cci treatment Oral NALL Administration (in chow) cci->treatment behavior Behavioral Testing (Motor & Cognitive) treatment->behavior Days 1-7 analysis Tissue Collection & Biochemical/Histological Analysis behavior->analysis Day 7 end analysis->end

Typical experimental workflow for TBI studies.

4.2 Niemann-Pick Type C (NPC) Model

  • Animal Model : Npc1−/− mice, which carry a null mutation in the Npc1 gene, are used as they recapitulate the key features of the human disease.

  • Drug Administration : Treatment is administered orally, often mixed with food. Studies have evaluated both pre-symptomatic treatment (e.g., starting at 3 weeks of age) and symptomatic treatment (e.g., starting at 8-9 weeks of age). A typical dose is 0.1 g per kg per day.[4]

  • Assessments :

    • Functional Decline : Gait abnormalities and motor dysfunction are assessed using observational scoring or specific motor tests.

    • General Health : Body weight and overall condition are monitored regularly.

    • Survival : Lifespan is recorded to determine if the treatment has a disease-modifying effect.

  • Metabolic Analysis : Brain tissue, particularly the cerebellum, can be analyzed for changes in glucose metabolism and other metabolic pathways.[4][11]

4.3 Parkinson's Disease (MPTP) Model

  • Animal Model : C57BL/6 mice are commonly used.

  • Disease Induction : Parkinsonism is induced by intraperitoneal injection of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra.

  • Drug Administration : N-acetyl-L-leucinate is administered orally.

  • Assessments :

    • Motor Symptoms : Assessed using tests like the pole test and rotarod test to measure bradykinesia and motor coordination.

    • Dopaminergic Neuron Death : The substantia nigra and striatum are analyzed post-mortem using immunohistochemistry for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, to quantify neuronal loss.

    • Gut Microbiota Analysis : Fecal samples are collected and analyzed using 16S ribosomal RNA sequencing to identify changes in the gut microbiome composition.[12]

Conclusion

In vivo research has established N-acetyl-L-leucinate as a compound with significant neuroprotective and disease-modifying potential. Its unique cellular transport mechanism allows for broad distribution and circumvents rate-limiting uptake steps, enabling it to modulate fundamental cellular processes like autophagy and metabolism. Preclinical studies in animal models of acute brain injury and chronic neurodegenerative diseases consistently demonstrate its ability to reduce neuroinflammation, attenuate cell death, and improve neurological function. The stark pharmacokinetic differences between the L- and D-enantiomers underscore the importance of using the purified L-enantiomer in clinical applications. The collective evidence strongly supports the continued investigation of N-acetyl-L-leucinate as a foundational therapy for a wide range of neurological disorders.[5]

References

Potential Therapeutic Targets of Methyl N-acetyl-L-leucinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-acetyl-L-leucine (NALL) is an acetylated derivative of the essential amino acid L-leucine.[1][2] It has garnered significant interest in the scientific community for its potential therapeutic applications in a range of neurological disorders.[1][3][4] The acetylation of L-leucine fundamentally alters its cellular uptake and subsequent biological activity, positioning it as a promising drug candidate.[1] This technical guide provides an in-depth overview of the known therapeutic targets and mechanisms of action of NALL, offering a foundational understanding for researchers and drug development professionals exploring the potential of its derivatives, such as Methyl N-acetyl-L-leucinate.

Mechanism of Action

The primary mechanism of action of N-acetyl-L-leucine is multifaceted, involving a switch in cellular transporters compared to its parent amino acid, L-leucine, and subsequent intracellular effects.[1]

Cellular Uptake and Transport

Unlike L-leucine, which is primarily transported into cells via the L-type amino acid transporter 1 (LAT1), N-acetyl-L-leucine utilizes a different set of transporters.[1] This switch is a critical aspect of its pharmacological activity. The primary transporters identified for NALL are:

  • Monocarboxylate Transporter 1 (MCT1): NALL is a substrate for MCT1, a ubiquitously expressed transporter, facilitating its distribution to various tissues, including crossing the blood-brain barrier.[1][5]

  • Organic Anion Transporters (OAT1 and OAT3): NALL is also transported by OAT1 and OAT3.[1][2]

This alteration in transporter usage allows NALL to bypass the typically saturated LAT1, leading to higher intracellular concentrations than what can be achieved with L-leucine supplementation alone.[1]

Intracellular Metabolism and Downstream Effects

Once inside the cell, N-acetyl-L-leucine is metabolized by acylases, which remove the acetyl group to release L-leucine.[5] This intracellular release of L-leucine is thought to be a key contributor to its therapeutic effects through various downstream signaling pathways.

The proposed downstream effects include:

  • Modulation of Autophagy: NALL may promote autophagy, the cellular process for clearing damaged organelles and misfolded proteins, potentially through the inhibition of the mTORC1 pathway.[3][6] This is a crucial mechanism in neurodegenerative diseases characterized by protein aggregation.

  • Restoration of Cellular Homeostasis: In conditions with metabolic dysregulation, NALL is believed to help restore a more neutral cellular pH by facilitating the efflux of lactate via MCT1.[3]

  • Improved Glucose Metabolism: There is evidence to suggest that NALL can enhance glucose utilization in brain cells, which is beneficial in neurological conditions with impaired energy metabolism.[3]

  • Neuroinflammation Reduction: Studies have shown that NALL treatment can lead to a reduction in neuroinflammatory markers.[6][7]

Potential Therapeutic Targets

Based on its mechanism of action, the following can be considered potential therapeutic targets for N-acetyl-L-leucinate and, by extension, its derivatives:

  • Monocarboxylate Transporter 1 (MCT1): As a primary entry point into the cell, modulating MCT1 activity could influence the efficacy of NALL.

  • Organic Anion Transporter 1 (OAT1) and Organic Anion Transporter 3 (OAT3): These transporters also play a role in the uptake of NALL.

  • Intracellular Acylases: The enzymes responsible for converting NALL to L-leucine are critical for its prodrug-like activity.

  • mTORC1 Pathway: Inhibition of this pathway is a potential mechanism for NALL-induced autophagy.

  • Voltage-gated calcium channels (VDCCs): Some sources suggest NALL may act as a modulator of VDCCs.[8]

Quantitative Data

The following table summarizes the available quantitative data for the interaction of N-acetyl-L-leucine with its primary transporter, MCT1.

CompoundTransporterParameterValue (mM)
N-acetyl-L-leucineMCT1K_m_3.0[1][5]
N-acetyl-L-leucineMCT1IC_50_15[1][5]
N-acetyl-D-leucineMCT1K_m_1.0[1][5]
N-acetyl-D-leucineMCT1IC_50_11[1][5]

Experimental Protocols

MCT1-Mediated Uptake Assay

A detailed methodology for assessing the transport of N-acetyl-L-leucine via MCT1 can be adapted from the work of Churchill et al. (2021).[1]

Objective: To determine the kinetic parameters (K_m_) of N-acetyl-L-leucine uptake by MCT1.

Cell Line: A stable cell line overexpressing human MCT1 (e.g., CHO or HEK293 cells).

Materials:

  • Radiolabeled [³H]N-acetyl-L-leucine

  • Non-radiolabeled N-acetyl-L-leucine

  • Uptake buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

  • Scintillation fluid and counter

  • Cell culture reagents

Protocol:

  • Seed MCT1-overexpressing cells in 24-well plates and grow to confluence.

  • On the day of the experiment, wash the cells with uptake buffer.

  • Prepare a series of concentrations of [³H]N-acetyl-L-leucine mixed with non-radiolabeled N-acetyl-L-leucine in uptake buffer.

  • Initiate the uptake by adding the substrate solutions to the cells and incubate for a predetermined time (e.g., 1-5 minutes) at 37°C.

  • Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

  • Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Determine the protein concentration of the cell lysates for normalization.

  • Calculate the initial uptake rates and plot them against the substrate concentration.

  • Fit the data to the Michaelis-Menten equation to determine the K_m_ value.

Intracellular Metabolism Assay

The conversion of N-acetyl-L-leucine to L-leucine can be monitored using liquid chromatography-mass spectrometry (LC-MS).[1]

Objective: To measure the rate of intracellular conversion of N-acetyl-L-leucine to L-leucine.

System: Liver S9 microsome fractions (human or mouse).[1]

Materials:

  • Deuterated N-acetyl-DL-leucine (as an internal standard)

  • Liver S9 fractions

  • Incubation buffer (e.g., phosphate buffer)

  • Acetonitrile (for protein precipitation)

  • LC-MS system

Protocol:

  • Prepare a reaction mixture containing liver S9 fractions and deuterated N-acetyl-DL-leucine in incubation buffer.

  • Incubate the mixture at 37°C.

  • At various time points, take aliquots of the reaction mixture and quench the reaction by adding ice-cold acetonitrile to precipitate the proteins.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant using an LC-MS system to quantify the concentrations of deuterated N-acetyl-DL-leucine and the appearance of deuterated L-leucine.

  • Plot the concentration of the substrate and product over time to determine the metabolic rate.

Visualizations

Signaling Pathway of N-acetyl-L-leucine

NALL_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NALL_ext N-acetyl-L-leucinate MCT1 MCT1 NALL_ext->MCT1 Uptake OAT1_3 OAT1/3 NALL_ext->OAT1_3 Uptake NALL_int N-acetyl-L-leucinate MCT1->NALL_int Lactate Lactate MCT1->Lactate Efflux OAT1_3->NALL_int Acylase Acylase NALL_int->Acylase L_Leucine L-leucine Acylase->L_Leucine Deacetylation mTORC1 mTORC1 L_Leucine->mTORC1 Inhibition Autophagy Autophagy mTORC1->Autophagy Inhibition

Caption: Proposed signaling pathway of N-acetyl-L-leucinate.

Experimental Workflow for MCT1 Uptake Assay

MCT1_Workflow start Seed MCT1-expressing cells wash1 Wash cells with uptake buffer start->wash1 prepare_substrate Prepare radiolabeled substrate solutions wash1->prepare_substrate incubate Incubate cells with substrate prepare_substrate->incubate terminate Terminate uptake with ice-cold buffer incubate->terminate lyse Lyse cells terminate->lyse measure Measure radioactivity lyse->measure normalize Normalize to protein concentration measure->normalize analyze Analyze data (Michaelis-Menten) normalize->analyze end Determine Km analyze->end

Caption: Experimental workflow for MCT1-mediated uptake assay.

Conclusion

N-acetyl-L-leucine presents a compelling therapeutic profile, primarily through its unique cellular uptake mechanism and subsequent intracellular conversion to L-leucine. Its ability to modulate fundamental cellular processes such as autophagy and metabolism underscores its potential in treating a variety of neurological disorders. While direct experimental data on this compound is currently lacking, the extensive research on its parent compound provides a robust framework for guiding future investigations. The key therapeutic targets identified for NALL, particularly the MCT1 transporter and the mTORC1 pathway, represent promising avenues for the development of novel therapeutics based on this chemical scaffold. Further research is warranted to elucidate the specific pharmacological properties of this compound and to determine if the methyl ester modification offers any advantages in terms of efficacy, bioavailability, or targeted delivery.

References

In-depth Technical Guide: The Cellular Mechanism of Action of N-acetyl-L-leucinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetyl-L-leucinate, with its active enantiomer N-acetyl-L-leucine (NALL), is emerging as a promising therapeutic agent for a range of neurological disorders. Initially identified for its efficacy in treating vertigo, its therapeutic potential is now being explored in more complex neurodegenerative and lysosomal storage diseases. This technical guide provides a comprehensive overview of the cellular and molecular mechanisms of action of N-acetyl-L-leucinate, with a focus on N-acetyl-L-leucine. It details the compound's journey from cellular uptake to its downstream effects on key signaling pathways, lysosomal function, and neuronal health. This document synthesizes current preclinical and clinical research findings, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes to support further investigation and drug development efforts in this area.

Introduction

N-acetyl-L-leucine is an acetylated derivative of the essential branched-chain amino acid L-leucine.[1][2] This chemical modification significantly alters its biological properties, leading to a distinct pharmacological profile compared to its parent amino acid. While L-leucine is a known activator of the mechanistic target of rapamycin complex 1 (mTORC1) pathway, promoting protein synthesis and cell growth, N-acetyl-L-leucine exhibits a multifaceted mechanism of action primarily associated with neuroprotection and the restoration of cellular homeostasis.[2][3][4]

Clinical and preclinical studies have demonstrated the therapeutic potential of N-acetyl-L-leucine in various neurological conditions, including Niemann-Pick disease type C (NPC), GM2 gangliosidoses (Tay-Sachs and Sandhoff diseases), and traumatic brain injury (TBI).[5][6][7][8] Its beneficial effects are attributed to its ability to cross the blood-brain barrier and modulate several key cellular processes. This guide will dissect the current understanding of N-acetyl-L-leucine's mechanism of action at the cellular level.

Cellular Uptake and Transport

A critical aspect of N-acetyl-L-leucine's unique pharmacological profile is its distinct cellular uptake mechanism compared to L-leucine. While L-leucine is primarily transported into cells via the L-type amino acid transporter 1 (LAT1), acetylation of the amino group in N-acetyl-L-leucine blocks its recognition by LAT1.[9] Instead, N-acetyl-L-leucine is transported across the cell membrane by a different set of transporters:

  • Monocarboxylate Transporter 1 (MCT1): This is a major transporter for N-acetyl-L-leucine, facilitating its entry into various cell types, including those in the central nervous system.[9]

  • Organic Anion Transporters (OAT1 and OAT3): These transporters also contribute to the cellular uptake of N-acetyl-L-leucine.[9]

This "transporter switching" is a key event that dictates the intracellular fate and subsequent biological activities of N-acetyl-L-leucine.[9]

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space N_acetyl_L_leucine N-acetyl-L-leucine MCT1 MCT1 N_acetyl_L_leucine->MCT1 OAT1_3 OAT1/OAT3 N_acetyl_L_leucine->OAT1_3 LAT1 LAT1 N_acetyl_L_leucine->LAT1 L_leucine L-leucine L_leucine->LAT1 NALL_int N-acetyl-L-leucine MCT1->NALL_int OAT1_3->NALL_int Leu_int L-leucine LAT1->Leu_int

Cellular uptake of N-acetyl-L-leucine vs. L-leucine.
Quantitative Data: Transporter Kinetics

The interaction of N-acetyl-L-leucine with its transporters has been quantified, providing insights into its uptake efficiency.

TransporterSubstrate/InhibitorParameterValue (mM)
MCT1 N-acetyl-L-leucineKm3.0
N-acetyl-D-leucineKm1.0
N-acetyl-L-leucineIC5015
N-acetyl-D-leucineIC5011
OAT1 N-acetyl-L-leucineIC506.2
OAT3 N-acetyl-L-leucineIC500.70

Data sourced from Churchill et al., 2021.[9]

Core Mechanisms of Action

Once inside the cell, N-acetyl-L-leucine exerts its therapeutic effects through several interconnected mechanisms:

Restoration of Lysosomal Function

In several lysosomal storage disorders, such as Niemann-Pick disease type C (NPC), there is an abnormal accumulation of lipids and other macromolecules within lysosomes, leading to an increase in lysosomal volume and cellular dysfunction.[6] N-acetyl-L-leucine has been shown to reduce this enlarged lysosomal volume in preclinical models of NPC.[6] While the precise mechanism is still under investigation, it is a key component of its disease-modifying effects.

Modulation of Autophagy

Autophagy is a fundamental cellular process for the degradation and recycling of damaged organelles and misfolded proteins. Its dysregulation is implicated in a wide range of neurodegenerative diseases. N-acetyl-L-leucine has been demonstrated to restore autophagy flux in models of traumatic brain injury.[7][8] This is thought to be a crucial aspect of its neuroprotective activity, helping to clear cellular debris and reduce inflammation. The restoration of autophagy is associated with a reduction in the accumulation of autophagosome markers like LC3-II and the degradation of the autophagy substrate p62/SQSTM1.[7][10]

Neuroprotection and Anti-inflammatory Effects

N-acetyl-L-leucine exhibits significant neuroprotective properties by attenuating neuronal cell death and reducing neuroinflammation. In a mouse model of traumatic brain injury, treatment with N-acetyl-L-leucine led to a significant reduction in cortical cell death and a decrease in the expression of pro-inflammatory markers.[8][11] These anti-inflammatory effects are likely linked to its ability to restore autophagy and clear cellular damage that can trigger inflammatory responses.

Regulation of mTORC1 Signaling

While L-leucine is a potent activator of mTORC1, some studies suggest that N-acetyl-L-leucine may have a different, potentially inhibitory, effect on this pathway.[12] However, other studies in mouse models of lysosomal storage diseases did not observe changes in mTOR phosphorylation levels following treatment.[12] The precise role of N-acetyl-L-leucine in modulating mTORC1 signaling requires further investigation, but it is a critical area of research given the central role of mTORC1 in cellular metabolism and autophagy.

cluster_mechanisms Cellular Effects NALL N-acetyl-L-leucine Lysosome Restoration of Lysosomal Function NALL->Lysosome Autophagy Modulation of Autophagy NALL->Autophagy Neuroprotection Neuroprotection & Anti-inflammation NALL->Neuroprotection mTOR Regulation of mTORC1 Signaling NALL->mTOR Further investigation needed Lysosome->Neuroprotection Autophagy->Neuroprotection

Core cellular mechanisms of N-acetyl-L-leucine.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of N-acetyl-L-leucine's mechanism of action.

Assessment of Lysosomal Volume in Cell Culture

Objective: To quantify the effect of N-acetyl-L-leucine on the relative lysosomal volume in cultured cells, particularly in models of lysosomal storage diseases.

Materials:

  • NPC1-deficient and wild-type control cells

  • Cell culture medium and supplements

  • N-acetyl-L-leucine

  • LysoTracker dye (e.g., LysoTracker Red DND-99)[13]

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde)

  • Mounting medium with DAPI for nuclear staining

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Cell Culture: Culture NPC1-deficient and wild-type cells in appropriate medium under standard conditions (37°C, 5% CO2).

  • Treatment: Seed cells in multi-well plates suitable for imaging. Once attached, treat the cells with varying concentrations of N-acetyl-L-leucine for a specified duration (e.g., 24-72 hours). Include an untreated control group.

  • Lysosomal Staining: Approximately 30-60 minutes before the end of the treatment period, add LysoTracker dye to the culture medium at the manufacturer's recommended concentration (e.g., 50-75 nM). Incubate at 37°C.[13]

  • Cell Fixation: Wash the cells twice with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Staining and Mounting: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the total LysoTracker fluorescence intensity per cell or the number and size of LysoTracker-positive puncta. Normalize the data to the number of cells (DAPI-positive nuclei).

Traumatic Brain Injury (TBI) Mouse Model

Objective: To evaluate the neuroprotective and anti-inflammatory effects of N-acetyl-L-leucine in an in vivo model of TBI.

Materials:

  • Adult male mice (e.g., C57BL/6)

  • N-acetyl-L-leucine formulated in chow or for oral gavage

  • Anesthesia (e.g., isoflurane)

  • Controlled cortical impact (CCI) device

  • Surgical instruments

  • Behavioral testing apparatus (e.g., beam walk, Morris water maze)

  • Reagents for immunohistochemistry and Western blotting

Procedure:

  • TBI Induction: Anesthetize the mice and perform a craniotomy over the desired cortical region. Use a CCI device to induce a standardized TBI. Sham-operated animals undergo the same surgical procedure without the impact.[2]

  • Treatment: Randomly assign mice to receive either a standard diet or a diet containing N-acetyl-L-leucine. Treatment can be initiated either before or after the TBI, depending on the study design (prophylactic vs. therapeutic).[2]

  • Functional Outcome Measures: At various time points post-TBI, assess motor and cognitive function using standardized behavioral tests.

  • Tissue Collection and Analysis: At the end of the experiment, perfuse the animals and collect the brain tissue. Process the tissue for histological analysis (e.g., lesion volume measurement, neuronal cell death markers like Fluoro-Jade or TUNEL staining) and biochemical analysis (e.g., Western blotting for inflammatory markers, autophagy proteins).[11]

Start Start Anesthesia Anesthesia Start->Anesthesia Craniotomy Craniotomy Anesthesia->Craniotomy CCI Controlled Cortical Impact Craniotomy->CCI Treatment NALL Treatment CCI->Treatment Behavioral Behavioral Testing Treatment->Behavioral Tissue Tissue Collection & Analysis Behavioral->Tissue End End Tissue->End

Experimental workflow for the TBI mouse model.
Quantification of Autophagy Flux

Objective: To measure the effect of N-acetyl-L-leucine on the dynamic process of autophagy.

Methods:

  • LC3 Turnover Assay (Western Blot):

    • Treat cells with N-acetyl-L-leucine in the presence or absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) for a defined period.

    • Lyse the cells and perform Western blotting for LC3.

    • The accumulation of LC3-II in the presence of the inhibitor compared to its absence is indicative of the autophagic flux. An increase in this accumulation with N-acetyl-L-leucine treatment suggests an induction of autophagy.[14][15]

  • p62/SQSTM1 Degradation Assay (Western Blot):

    • Treat cells with N-acetyl-L-leucine.

    • Perform Western blotting for p62/SQSTM1.

    • A decrease in the levels of p62, an autophagy substrate, indicates its degradation via autophagy and thus an increase in autophagic flux.[10][16]

Assessment of mTORC1 Signaling

Objective: To determine the effect of N-acetyl-L-leucine on the activity of the mTORC1 pathway.

Method:

  • Western Blot for Phosphorylated Proteins:

    • Treat cells with N-acetyl-L-leucine.

    • Lyse the cells and perform Western blotting using antibodies specific for the phosphorylated forms of key mTORC1 downstream targets, such as p70S6K (at Thr389) and 4E-BP1 (at Thr37/46).[17][18]

    • A change in the phosphorylation status of these proteins will indicate a modulation of mTORC1 activity.

Clinical Evidence: Niemann-Pick Disease Type C

The therapeutic potential of N-acetyl-L-leucine has been evaluated in clinical trials for NPC, a rare, progressive, and fatal neurodegenerative lysosomal disorder.

Phase II/III Clinical Trial Highlights:
  • Study Design: Multinational, double-blind, randomized, placebo-controlled, crossover studies have been conducted.[5][19]

  • Patient Population: Trials have included pediatric and adult patients with a genetically confirmed diagnosis of NPC.[20][21]

  • Primary Outcome: A key endpoint has been the change in the Scale for the Assessment and Rating of Ataxia (SARA) score, a measure of cerebellar ataxia.[20]

  • Key Findings: Treatment with N-acetyl-L-leucine has been shown to lead to a statistically significant improvement in neurological status, as measured by the SARA score, compared to placebo.[21] The treatment has been generally well-tolerated.[5]

Trial PhaseNumber of PatientsAge RangeKey Finding
Phase II327-64 yearsSignificant improvement in Clinical Impression of Change in Severity (CI-CS).[5]
Phase III605-67 yearsStatistically significant improvement in SARA score with NALL vs. Placebo.[19]

Conclusion and Future Directions

N-acetyl-L-leucinate, through its active form N-acetyl-L-leucine, presents a compelling therapeutic strategy for a range of neurological disorders. Its unique cellular uptake mechanism and multifaceted downstream effects on lysosomal function, autophagy, and neuroinflammation underscore its potential as a disease-modifying agent. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of this compound.

Future research should focus on:

  • Elucidating the precise molecular mechanisms by which N-acetyl-L-leucine restores lysosomal function and modulates autophagy.

  • Further clarifying its impact on the mTORC1 signaling pathway.

  • Investigating its therapeutic potential in a broader range of neurodegenerative diseases.

  • Optimizing dosing and treatment regimens for various patient populations.

The continued investigation of N-acetyl-L-leucinate holds significant promise for the development of novel treatments for debilitating neurological conditions with high unmet medical needs.

References

Methyl N-acetyl-L-leucinate and Blood-Brain Barrier Permeability: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The blood-brain barrier (BBB) presents a formidable challenge in the development of therapeutics for central nervous system (CNS) disorders. Prodrug strategies are a key approach to enhance the brain penetration of potentially therapeutic molecules. N-acetyl-L-leucine has shown promise in treating several neurological disorders, and its ability to cross the BBB is attributed to its interaction with specific transporters. This technical guide explores the potential blood-brain barrier permeability of a promising derivative, Methyl N-acetyl-L-leucinate. While direct experimental data for this specific ester is not yet available, this document provides a comprehensive overview of the theoretical transport mechanisms, detailed experimental protocols for assessing its BBB permeability, and the expected quantitative outcomes. This guide is intended to serve as a roadmap for researchers investigating the potential of this compound as a CNS therapeutic.

Introduction: The Rationale for this compound

N-acetyl-L-leucine (levacetylleucine) is a modified amino acid that has demonstrated therapeutic potential for various neurological conditions.[1][2][3] Its N-acetylation is a critical modification that alters its transport characteristics, allowing it to cross the blood-brain barrier.[1][4] Evidence suggests that N-acetyl-L-leucine functions as a pro-drug for L-leucine. The acetylation switches its cellular uptake from the L-type amino acid transporter (LAT1), which is typically used by leucine, to monocarboxylate transporters (MCTs) and organic anion transporters (OATs).[1][4] This switch in transporter affinity is thought to be a key factor in its enhanced brain penetration.

This compound, the methyl ester of N-acetyl-L-leucine, represents a further prodrug modification. The esterification is hypothesized to increase the lipophilicity of the parent molecule. In principle, increased lipophilicity can facilitate greater passive diffusion across the lipid-rich membranes of the blood-brain barrier.[5][6] Following its potential transit across the BBB, it is anticipated that endogenous esterases in the brain would hydrolyze the methyl ester, releasing N-acetyl-L-leucine, which would then be further metabolized to L-leucine to exert its therapeutic effects.

Proposed Signaling Pathway and Transport Mechanism

The proposed mechanism for this compound's entry into the central nervous system involves a multi-step process that leverages both passive diffusion and carrier-mediated transport of its metabolites.

BBB_Transport_Pathway cluster_blood Blood cluster_bbb Blood-Brain Barrier cluster_brain Brain Parenchyma MALL_blood Methyl N-acetyl-L-leucinate EC Endothelial Cell MALL_blood->EC Passive Diffusion (Lipophilicity) MALL_brain Methyl N-acetyl-L-leucinate EC->MALL_brain NALL_brain N-acetyl-L-leucine MALL_brain->NALL_brain Esterase Hydrolysis Leu_brain L-leucine NALL_brain->Leu_brain Acylase Hydrolysis Neuron Neuron Leu_brain->Neuron Therapeutic Effect

Figure 1: Proposed transport and metabolism of this compound across the BBB.

Experimental Protocols for Assessing BBB Permeability

A multi-tiered approach is recommended to thoroughly evaluate the blood-brain barrier permeability of this compound. This involves a combination of in vitro, in situ, and in vivo experimental models.

In Vitro BBB Models

In vitro models provide a high-throughput and cost-effective initial screening of BBB permeability.[7][8]

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This cell-free assay assesses passive diffusion across an artificial lipid membrane and can provide an early indication of the lipophilicity-driven permeability of this compound.

  • Cell-Based Transwell Assays: Monolayers of brain endothelial cells (such as bEnd.3 or hCMEC/D3 cells) are cultured on microporous membranes separating two compartments (apical/luminal and basolateral/abluminal).[7] Co-culture with astrocytes or pericytes can enhance the tightness of the endothelial barrier.[7]

    • Protocol:

      • Seed brain endothelial cells on the apical side of a Transwell insert.

      • Culture until a confluent monolayer is formed, confirmed by Transendothelial Electrical Resistance (TEER) measurements.

      • Add this compound to the apical chamber.

      • At various time points, collect samples from the basolateral chamber.

      • Quantify the concentration of this compound and its potential metabolites (N-acetyl-L-leucine) in both chambers using LC-MS/MS.

      • Calculate the apparent permeability coefficient (Papp).

In_Vitro_Workflow cluster_setup Experimental Setup cluster_experiment Permeability Assay cluster_analysis Analysis start Seed Endothelial Cells on Transwell Insert culture Culture to Confluence (Monitor TEER) start->culture add_compound Add this compound to Apical Chamber culture->add_compound sample Collect Samples from Basolateral Chamber at Time Points add_compound->sample quantify Quantify Compound and Metabolites via LC-MS/MS sample->quantify calculate Calculate Apparent Permeability (Papp) quantify->calculate

Figure 2: Workflow for in vitro BBB permeability assessment using a Transwell assay.
In Situ Brain Perfusion

This technique allows for the study of brain uptake in a more physiologically relevant environment, with intact cerebral microvasculature.[9][10][11]

  • Protocol:

    • Anesthetize a rodent (e.g., rat or mouse).

    • Surgically expose the common carotid artery.

    • Perfuse the brain with a known concentration of this compound in an artificial plasma solution for a short duration.

    • Stop the perfusion and flush the vasculature to remove any remaining compound in the blood vessels.

    • Harvest the brain, homogenize the tissue, and extract the compound.

    • Quantify the concentration of this compound and its metabolites in the brain homogenate using LC-MS/MS.[12][13][14]

    • Calculate the brain uptake clearance (K_in) or permeability-surface area (PS) product.

In Vivo Rodent Models

In vivo studies are the gold standard for determining the BBB permeability and pharmacokinetic profile of a compound.[15][16][17]

  • Protocol:

    • Administer this compound to rodents via a relevant route (e.g., intravenous or oral).

    • At various time points post-administration, collect blood and brain tissue samples.

    • Process the plasma and brain tissue (homogenization and extraction).

    • Quantify the concentrations of this compound and its metabolites in both plasma and brain homogenate using a validated LC-MS/MS method.[18][19]

    • Calculate key pharmacokinetic parameters, including the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-unbound plasma concentration ratio (Kp,uu).

Quantitative Data Presentation

The following tables summarize the key quantitative parameters that would be obtained from the described experimental protocols to assess the BBB permeability of this compound.

Table 1: In Vitro Permeability Data

CompoundModelApparent Permeability (Papp) (10⁻⁶ cm/s)Efflux Ratio
This compoundPAMPAExpected ValueN/A
bEnd.3 MonolayerExpected ValueExpected Value
hCMEC/D3 Co-cultureExpected ValueExpected Value
N-acetyl-L-leucinebEnd.3 MonolayerReference ValueReference Value
Atenolol (Low Permeability Control)bEnd.3 Monolayer< 1.0< 2.0
Propranolol (High Permeability Control)bEnd.3 Monolayer> 10.0< 2.0

Table 2: In Situ Brain Perfusion Data

CompoundBrain Uptake Clearance (K_in) (mL/s/g)Permeability-Surface Area (PS) Product (mL/s/g)
This compoundExpected ValueExpected Value
N-acetyl-L-leucineReference ValueReference Value
[¹⁴C]Sucrose (Low Permeability Marker)Reference ValueReference Value
[³H]Diazepam (High Permeability Marker)Reference ValueReference Value

Table 3: In Vivo Pharmacokinetic Data

CompoundBrain Cmax (ng/g)Plasma Cmax (ng/mL)Brain AUC (ngh/g)Plasma AUC (ngh/mL)Brain-to-Plasma Ratio (Kp)Unbound Brain-to-Plasma Ratio (Kp,uu)
This compoundExpected ValueExpected ValueExpected ValueExpected ValueExpected ValueExpected Value
N-acetyl-L-leucine (as metabolite)Expected ValueExpected ValueExpected ValueExpected ValueExpected ValueExpected Value

Conclusion

This compound is a promising prodrug candidate designed to enhance the delivery of N-acetyl-L-leucine to the central nervous system. The proposed increase in lipophilicity due to the methyl ester modification is expected to improve its ability to cross the blood-brain barrier via passive diffusion. The comprehensive experimental approach outlined in this guide, encompassing in vitro, in situ, and in vivo models, provides a robust framework for rigorously evaluating its BBB permeability and pharmacokinetic profile. The successful validation of its brain-penetrating capabilities would pave the way for further preclinical and clinical development of this compound as a novel therapeutic for a range of neurological disorders.

References

An In-depth Technical Guide on the Pharmacokinetics and Metabolism of Methyl N-acetyl-L-leucinate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly accessible scientific literature detailing the pharmacokinetics and metabolism of Methyl N-acetyl-L-leucinate is not available. This compound, identified by CAS number 1492-11-1, is commercially available as a chemical reagent.[1] However, dedicated studies on its absorption, distribution, metabolism, and excretion (ADME) in biological systems have not been published.

This guide will, therefore, provide a comprehensive overview of the known pharmacokinetics and metabolism of its parent compound, N-acetyl-L-leucinate . Given that this compound is the methyl ester of N-acetyl-L-leucinate, it is highly probable that it functions as a prodrug. In biological systems, it is anticipated to undergo rapid hydrolysis by esterase enzymes to yield N-acetyl-L-leucinate and methanol. The subsequent pharmacokinetic profile would then be dictated by the properties of N-acetyl-L-leucinate.

Proposed Metabolism of this compound

This compound is expected to be a prodrug that is rapidly converted to its active form, N-acetyl-L-leucinate, through the action of ubiquitous esterase enzymes found in the plasma, liver, and other tissues. This hydrolysis reaction would cleave the methyl ester bond, releasing N-acetyl-L-leucinate and methanol.

This compound This compound N-acetyl-L-leucinate N-acetyl-L-leucinate This compound->N-acetyl-L-leucinate Hydrolysis Methanol Methanol This compound->Methanol Hydrolysis Esterases Esterases Esterases->this compound

Caption: Proposed metabolic pathway of this compound.

Pharmacokinetics of N-acetyl-L-leucinate

The pharmacologically active enantiomer is N-acetyl-L-leucinate.[2][3] Studies investigating the pharmacokinetics of N-acetyl-leucinate have primarily been conducted in mice, comparing the administration of the racemate (N-acetyl-DL-leucinate) with the purified L-enantiomer.[2][3][4]

Absorption

Following oral administration in mice, N-acetyl-L-leucinate is absorbed from the gastrointestinal tract.[2][3][4] The presence of the D-enantiomer has been shown to inhibit the intestinal uptake of the L-enantiomer, suggesting a carrier-mediated transport process.[2][4][5] When administered as the purified L-enantiomer, the maximum plasma concentration (Cmax) and the area under the plasma drug concentration-time curve (AUC) are higher compared to when it is administered as part of the racemic mixture, even when accounting for the dose difference.[2] This suggests that the absorption process for the L-enantiomer may be saturable.[4][6]

Distribution

Following absorption, N-acetyl-L-leucinate distributes into various tissues, including the brain and muscle.[2][4][5] However, tissue levels of N-acetyl-L-leucinate are found to be lower than those of N-acetyl-D-leucinate, which is consistent with the rapid conversion of the L-enantiomer into L-leucinate and its subsequent utilization in normal metabolic pathways.[2][4][5]

Metabolism

The primary metabolic pathway for N-acetyl-L-leucinate is deacetylation to form the endogenous amino acid L-leucinate.[2][4][5] This conversion is believed to be a key step in its mechanism of action. In contrast, the D-enantiomer does not appear to undergo this first-pass deacetylation.[2][4][5] This stereoselective metabolism contributes to the observed pharmacokinetic differences between the enantiomers.

N-acetyl-L-leucinate N-acetyl-L-leucinate L-leucinate L-leucinate N-acetyl-L-leucinate->L-leucinate Deacetylation Metabolic Utilization Metabolic Utilization L-leucinate->Metabolic Utilization Deacetylase Deacetylase Deacetylase->N-acetyl-L-leucinate

Caption: Metabolic pathway of N-acetyl-L-leucinate.

Excretion

The elimination half-life (T1/2) of N-acetyl-L-leucinate is similar to that of the D-enantiomer.[4][6]

Quantitative Pharmacokinetic Data of N-acetyl-leucinate Enantiomers in Mice

The following table summarizes the pharmacokinetic parameters of N-acetyl-L-leucinate and N-acetyl-D-leucinate in mice after oral administration of either the racemic mixture (N-acetyl-DL-leucinate) or purified N-acetyl-L-leucinate.

ParameterN-acetyl-L-leucinate (from Racemate)N-acetyl-D-leucinate (from Racemate)N-acetyl-L-leucinate (Purified)
Dose 50 mg/kg50 mg/kg100 mg/kg
Cmax (ng/mL) Lower than D-enantiomerGreater than L-enantiomer16900
AUC (h*ng/mL) Much lower than D-enantiomerMuch greater than L-enantiomer11400
Tmax (h) Not specifiedNot specifiedNot specified
T1/2 (h) Similar to D-enantiomerSimilar to L-enantiomerNot specified

Data extracted from studies in mice.[2][5]

Experimental Protocols

The pharmacokinetic data for N-acetyl-leucinate were generated using the following experimental design:

cluster_0 In Vivo Study cluster_1 Sample Analysis cluster_2 Data Analysis Oral Dosing Oral Dosing Blood Sampling Blood Sampling Oral Dosing->Blood Sampling Tissue Collection Tissue Collection Oral Dosing->Tissue Collection LC-MS/MS Quantification LC-MS/MS Quantification Blood Sampling->LC-MS/MS Quantification Tissue Collection->LC-MS/MS Quantification Pharmacokinetic Modeling Pharmacokinetic Modeling LC-MS/MS Quantification->Pharmacokinetic Modeling

Caption: Experimental workflow for pharmacokinetic studies.

In Vivo Study
  • Animal Model: Mice were used for the in vivo pharmacokinetic studies.[2][4][5]

  • Dosing: The compounds (N-acetyl-DL-leucinate or N-acetyl-L-leucinate) were administered orally.[2][4][5]

  • Sample Collection: Plasma and tissue samples (brain and muscle) were collected at predetermined time points, ranging from 0.25 to 8 hours post-dose.[2][4][5]

Sample Analysis
  • Quantification Method: The concentrations of the N-acetyl-leucinate enantiomers in plasma and tissue samples were quantified using liquid chromatography/mass spectrometry (LC/MS).[2][4][5]

Data Analysis
  • Pharmacokinetic Model: Pharmacokinetic constants were calculated using a noncompartmental model.[2][4][5]

Conclusion

While direct pharmacokinetic and metabolic data for this compound are currently unavailable, it is reasonable to hypothesize that it serves as a prodrug for N-acetyl-L-leucinate. The in vivo behavior of this compound would likely be characterized by rapid esterase-mediated hydrolysis to N-acetyl-L-leucinate, followed by the absorption, distribution, metabolism, and excretion profiles of the parent compound. The pharmacokinetics of N-acetyl-L-leucinate are complex, exhibiting stereoselectivity in both its intestinal uptake and metabolism. Further research is warranted to definitively characterize the ADME properties of this compound and to confirm its conversion to N-acetyl-L-leucinate in vivo.

References

Stability and Degradation Profile of Methyl N-acetyl-L-leucinate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation profile of Methyl N-acetyl-L-leucinate. The information presented herein is crucial for the handling, formulation, and analytical development of this compound in research and pharmaceutical applications. Due to the limited direct stability data for this compound, this guide incorporates data from closely related N-acetylated amino acid esters and established principles of chemical degradation to predict its stability profile.

Introduction to this compound

This compound is an N-acetylated and esterified derivative of the essential amino acid L-leucine. The presence of the N-acetyl group can influence the molecule's polarity, solubility, and susceptibility to enzymatic degradation, while the methyl ester group impacts its reactivity and potential for hydrolysis. Understanding the stability of this compound under various environmental conditions is paramount for ensuring its quality, efficacy, and safety in its intended applications.

Physicochemical Properties of this compound:

PropertyValue
Chemical Formula C9H17NO3
Molecular Weight 187.24 g/mol
Appearance Solid
Melting Point 43°C[1]
IUPAC Name methyl (2S)-2-acetamido-4-methylpentanoate

Degradation Profile

The degradation of this compound is anticipated to occur through several pathways, primarily hydrolysis, thermal decomposition, photodegradation, and oxidation. The following sections detail the expected degradation behavior under various stress conditions, based on established chemical principles and data from analogous compounds.

Hydrolytic Degradation

Hydrolysis is a major anticipated degradation pathway for this compound, involving the cleavage of the methyl ester bond to yield N-acetyl-L-leucine and methanol. This reaction is susceptible to catalysis by both acid and base.

Expected Hydrolytic Degradation Pathway:

cluster_hydrolysis Hydrolytic Degradation Methyl_N_acetyl_L_leucinate This compound N_acetyl_L_leucine N-acetyl-L-leucine Methyl_N_acetyl_L_leucinate->N_acetyl_L_leucine H+ or OH- H2O Methanol Methanol cluster_thermal Thermal Degradation Methyl_N_acetyl_L_leucinate This compound Decarboxylated_Product Decarboxylated Product Methyl_N_acetyl_L_leucinate->Decarboxylated_Product Heat (Δ) CO2 CO2 cluster_photo Photodegradation Methyl_N_acetyl_L_leucinate This compound Fragmentation_Products Ester Fragmentation Products Methyl_N_acetyl_L_leucinate->Fragmentation_Products Light (hν) cluster_oxidative Oxidative Degradation Methyl_N_acetyl_L_leucinate This compound Oxidized_Products Oxidized Products Methyl_N_acetyl_L_leucinate->Oxidized_Products [O] (e.g., H2O2) cluster_workflow Forced Degradation Workflow Prepare_Solution Prepare Stock Solution of This compound Stress_Conditions Subject Aliquots to Stress Conditions: - Acid Hydrolysis - Base Hydrolysis - Oxidation - Thermal Stress - Photolytic Stress Prepare_Solution->Stress_Conditions Neutralize Neutralize Acid/Base Stressed Samples Stress_Conditions->Neutralize Analyze Analyze all Samples by Stability-Indicating HPLC/UPLC-MS Method Neutralize->Analyze Characterize Characterize Degradation Products Analyze->Characterize

References

The Interaction of N-acetyl-L-leucinate with Monocarboxylate Transporters: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetyl-L-leucine, a derivative of the essential amino acid L-leucine, has garnered significant interest in the scientific community for its therapeutic potential in various neurological disorders. A key aspect of its pharmacological activity lies in its unique interaction with cellular transport mechanisms, particularly the monocarboxylate transporters (MCTs). This technical guide provides an in-depth overview of the interaction between N-acetyl-L-leucinate and MCTs, summarizing key quantitative data, detailing experimental protocols, and visualizing the involved biological pathways. While the user's query specified "Methyl N-acetyl-L-leucinate," the available scientific literature predominantly focuses on N-acetyl-L-leucine. It is presumed that the core interest lies in the N-acetylated form of leucine, for which extensive data exists.

Data Presentation: Quantitative Analysis of N-acetyl-L-leucinate Interaction with MCT1

The interaction of N-acetyl-L-leucine and its D-enantiomer with the monocarboxylate transporter 1 (MCT1) has been characterized by determining their transport kinetics (Michaelis constant, Kₘ) and inhibitory potential (half-maximal inhibitory concentration, IC₅₀). These quantitative parameters are crucial for understanding the efficiency of transport and the potential for competitive inhibition.

CompoundTransporterParameterValue (mM)Reference
N-acetyl-L-leucineMCT1Kₘ3.0[1]
N-acetyl-D-leucineMCT1Kₘ1.0[1]
N-acetyl-L-leucineMCT1IC₅₀15[1]
N-acetyl-D-leucineMCT1IC₅₀11[1]

Table 1: Kinetic and Inhibitory Constants of N-acetyl-leucine Enantiomers for MCT1. This table summarizes the Michaelis constant (Kₘ) and half-maximal inhibitory concentration (IC₅₀) values for the L- and D-enantiomers of N-acetyl-leucine with respect to the monocarboxylate transporter 1 (MCT1).

Experimental Protocols

A fundamental method for studying the interaction of compounds with transporters like MCTs is the in vitro transport assay using radiolabeled substrates. The following is a representative protocol synthesized from established methodologies for measuring the uptake of N-acetyl-L-leucinate in cells expressing MCT1.

Protocol: MCT1-Mediated Uptake of Radiolabeled N-acetyl-L-leucinate in HEK293 Cells

1. Cell Culture and Seeding:

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with a vector expressing human MCT1, or a control vector.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection agent (e.g., G418) to maintain transporter expression.

  • Seeding: Seed the cells into 24-well plates at a density that allows them to reach approximately 90% confluency on the day of the assay. Incubate at 37°C in a humidified atmosphere with 5% CO₂.

2. Preparation of Assay Solutions:

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with 25 mM HEPES, pH adjusted to the desired experimental condition (e.g., pH 6.0 to provide a proton gradient).

  • Radiolabeled Substrate: Prepare a stock solution of [³H] or [¹⁴C]-labeled N-acetyl-L-leucine in the assay buffer at a known specific activity.

  • Inhibitor Solutions: Prepare stock solutions of known MCT1 inhibitors (e.g., AR-C155858) and the test compounds (unlabeled N-acetyl-L-leucine for competition assays) in the assay buffer at various concentrations.

3. Uptake Assay Procedure:

  • Washing: On the day of the assay, aspirate the culture medium from the wells and wash the cells twice with pre-warmed (37°C) assay buffer.

  • Pre-incubation: Add the assay buffer containing the desired concentration of inhibitor or vehicle to the wells and pre-incubate for a specified time (e.g., 10-30 minutes) at 37°C.

  • Initiation of Uptake: Start the uptake reaction by adding the assay buffer containing the radiolabeled N-acetyl-L-leucine.

  • Incubation: Incubate the plates for a predetermined time course (e.g., 1, 5, 10, 15 minutes) at 37°C.

  • Termination of Uptake: Stop the transport by rapidly aspirating the uptake solution and washing the cells three times with ice-cold assay buffer to remove extracellular radioactivity.

  • Cell Lysis: Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH with 1% SDS) to each well and incubating for at least 30 minutes.

  • Quantification: Transfer the cell lysates to scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Protein Normalization: Determine the protein concentration in each well using a standard protein assay (e.g., BCA assay) to normalize the uptake data.

4. Data Analysis:

  • Kinetic Parameters (Kₘ and Vₘₐₓ): Measure the initial rate of uptake at various concentrations of radiolabeled N-acetyl-L-leucine. Plot the uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Kₘ and Vₘₐₓ values.

  • Inhibition Constant (IC₅₀ and Kᵢ): Measure the uptake of a fixed concentration of radiolabeled N-acetyl-L-leucine in the presence of increasing concentrations of the inhibitor. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Kᵢ can then be calculated using the Cheng-Prusoff equation.

Mandatory Visualizations

Transporter Switching Mechanism

Acetylation of L-leucine alters its physicochemical properties, leading to a switch in its primary cellular uptake mechanism from the L-type amino acid transporter (LAT1) to monocarboxylate transporters (MCTs) and organic anion transporters (OATs).[1][2] This switch is a critical determinant of its pharmacological activity.

Transporter_Switching cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space L-Leucine L-Leucine LAT1 LAT1 L-Leucine->LAT1 High Affinity MCT1 MCT1 L-Leucine->MCT1 No Significant Transport N-acetyl-L-leucine N-acetyl-L-leucine N-acetyl-L-leucine->MCT1 Primary Route OATs OATs N-acetyl-L-leucine->OATs Secondary Route Intracellular L-Leucine Intracellular L-Leucine LAT1->Intracellular L-Leucine Intracellular N-acetyl-L-leucine Intracellular N-acetyl-L-leucine MCT1->Intracellular N-acetyl-L-leucine OATs->Intracellular N-acetyl-L-leucine

Caption: Transporter switching of L-leucine upon acetylation.

Downstream Signaling Pathway of N-acetyl-L-leucine

Following its transport into the cell via MCT1, N-acetyl-L-leucine is rapidly deacetylated to L-leucine. The resulting increase in intracellular L-leucine concentration influences several downstream signaling pathways, notably the regulation of autophagy through the mTORC1 pathway.[3][4][5][6] Leucine's metabolite, acetyl-CoA, plays a key role in this process by promoting the acetylation of the mTORC1 component, raptor.

Downstream_Signaling cluster_transport Cellular Uptake cluster_metabolism Intracellular Metabolism cluster_signaling Downstream Signaling N-acetyl-L-leucine_ext N-acetyl-L-leucine (Extracellular) MCT1 MCT1 N-acetyl-L-leucine_ext->MCT1 N-acetyl-L-leucine_int N-acetyl-L-leucine (Intracellular) MCT1->N-acetyl-L-leucine_int L-Leucine L-Leucine N-acetyl-L-leucine_int->L-Leucine Deacetylation Acetyl-CoA Acetyl-CoA L-Leucine->Acetyl-CoA Metabolism Neuroinflammation Neuroinflammation L-Leucine->Neuroinflammation Reduces Glucose Metabolism Glucose Metabolism L-Leucine->Glucose Metabolism Modulates Raptor Raptor Acetyl-CoA->Raptor Acetylation mTORC1 mTORC1 Autophagy Autophagy mTORC1->Autophagy Inhibits Raptor->mTORC1 Component of Acetylated Raptor Acetylated Raptor

Caption: Downstream effects of MCT1-mediated N-acetyl-L-leucine transport.

Conclusion

The interaction of N-acetyl-L-leucinate with monocarboxylate transporters, particularly MCT1, is a pivotal step in its mechanism of action. The acetylation of L-leucine facilitates a switch in its cellular uptake pathway, allowing for efficient entry into cells. Once inside, it is converted to L-leucine, which then modulates key cellular processes, including autophagy, neuroinflammation, and glucose metabolism. This technical guide provides a foundational understanding for researchers and drug development professionals, highlighting the quantitative aspects, experimental approaches, and the intricate signaling network involved. Further research into the specific roles of other MCT isoforms and the detailed molecular mechanisms of downstream signaling will continue to illuminate the full therapeutic potential of this promising compound.

References

The Role of N-acetyl-L-leucinate in Modulating Autophagy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetyl-L-leucinate (NALL), a derivative of the essential amino acid L-leucine, is emerging as a significant modulator of autophagy with therapeutic potential in a range of neurodegenerative and lysosomal storage disorders. This technical guide provides an in-depth analysis of the current understanding of NALL's mechanism of action, focusing on its role in autophagy regulation. We present quantitative data from key studies, detailed experimental protocols for assessing its effects, and visual representations of the implicated signaling pathways to facilitate further research and drug development in this promising area.

Introduction

Autophagy is a fundamental cellular process responsible for the degradation and recycling of damaged organelles and misfolded proteins, thereby maintaining cellular homeostasis. Dysregulation of autophagy is implicated in the pathogenesis of numerous diseases, including neurodegeneration and cancer. N-acetyl-L-leucinate has garnered attention for its potential to restore autophagic flux and mitigate cellular dysfunction. It is believed to act as a prodrug, delivering L-leucine into cells and subsequently influencing key regulatory pathways of autophagy. This document serves as a comprehensive resource for researchers investigating the therapeutic applications of N-acetyl-L-leucinate in the context of autophagy modulation.

Mechanism of Action: Modulating Autophagy via TFEB and mTORC1 Signaling

The primary mechanism by which N-acetyl-L-leucinate is proposed to modulate autophagy involves two key cellular components: the Transcription Factor EB (TFEB) and the mechanistic Target of Rapamycin Complex 1 (mTORC1).

Activation of TFEB: The Master Regulator of Lysosomal Biogenesis and Autophagy

N-acetyl-L-leucinate has been shown to be a potent activator of TFEB, a master regulator of genes involved in lysosomal biogenesis and autophagy.[1] Upon activation, TFEB translocates from the cytoplasm to the nucleus, where it promotes the expression of genes essential for the autophagic process.

Experimental Workflow: TFEB Nuclear Translocation Assay

TFEB_Translocation_Workflow Workflow for TFEB Nuclear Translocation Assay cluster_cell_culture Cell Culture & Transfection cluster_treatment Treatment cluster_staining Staining cluster_imaging Imaging & Analysis cell_seeding Seed HeLa cells transfection Transfect with TFEB-EGFP plasmid cell_seeding->transfection nall_treatment Incubate with varying concentrations of N-acetyl-L-leucinate (18 hours) transfection->nall_treatment nuclear_stain Counter-stain with NucSpot 650 to label the nucleus nall_treatment->nuclear_stain imaging Acquire images using fluorescence microscopy nuclear_stain->imaging quantification Quantify TFEB nuclear translocation (Pearson's coefficient) imaging->quantification

Caption: Workflow for quantifying TFEB nuclear translocation upon N-acetyl-L-leucinate treatment.

Proposed Inhibition of mTORC1 Signaling

The mTORC1 signaling pathway is a central negative regulator of autophagy. When activated, mTORC1 phosphorylates and inhibits key autophagy-initiating proteins. Leucine, the metabolic product of N-acetyl-L-leucinate, is a known activator of mTORC1. However, it is hypothesized that N-acetyl-L-leucinate itself, or its specific metabolic processing, may lead to a nuanced regulation of mTORC1 that ultimately favors the induction of autophagy. This could occur through various mechanisms, such as altering the intracellular localization of mTORC1 or influencing the activity of upstream regulators. Further research is required to fully elucidate the direct effects of N-acetyl-L-leucinate on mTORC1 signaling components.

Signaling Pathway: N-acetyl-L-leucinate Modulation of Autophagy

NALL_Autophagy_Pathway Proposed Signaling Pathway of N-acetyl-L-leucinate in Autophagy Modulation cluster_extracellular Extracellular cluster_intracellular Intracellular NALL_ext N-acetyl-L-leucinate NALL_int N-acetyl-L-leucinate NALL_ext->NALL_int Transport Leucine L-leucine NALL_int->Leucine Metabolism TFEB_cyto TFEB (cytoplasmic) NALL_int->TFEB_cyto Activates mTORC1 mTORC1 Leucine->mTORC1 Activates (Proposed Modulation) Autophagy Autophagy Induction mTORC1->Autophagy Inhibits TFEB_nuc TFEB (nuclear) TFEB_cyto->TFEB_nuc Translocation Autophagy_Genes Autophagy & Lysosomal Genes TFEB_nuc->Autophagy_Genes Promotes Transcription Autophagy_Genes->Autophagy Leads to

Caption: Proposed signaling pathway for N-acetyl-L-leucinate's role in autophagy modulation.

Quantitative Data on the Effects of N-acetyl-L-leucinate

The following tables summarize the quantitative findings from key studies investigating the impact of N-acetyl-L-leucinate on autophagy-related cellular processes.

Table 1: Effect of N-acetyl-L-leucinate on TFEB Nuclear Translocation in HeLa Cells [1]

Treatment GroupConcentration (µM)TFEB Nuclear Translocation (Pearson's Coefficient)Percentage of Cells with Nuclear TFEB
Control0BaselineBaseline
N-acetyl-L-leucinateEC₅₀ = 22550% of maximal effectEC₅₀ = 276
N-acetyl-D-leucinateNot ActiveNo significant translocationNo significant translocation
N-acetyl-DL-leucinateNot ActiveNo significant translocationNo significant translocation

Table 2: Effect of N-acetyl-L-leucinate on Autophagic Flux in NPC1 Patient Fibroblasts

Treatment GroupConditionLC3-II Levels (relative to control)
Control FibroblastsUntreated1.0
NPC1 Patient FibroblastsUntreatedIncreased
NPC1 Patient Fibroblasts72h N-acetyl-L-leucinateRescued to control levels
NPC1 Patient Fibroblasts72h N-acetyl-L-leucinate + Bafilomycin A1Further increased

Note: Specific quantitative values for LC3-II levels were not provided in the abstract of the cited preprint. The table reflects the described observations.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the role of N-acetyl-L-leucinate in modulating autophagy.

Western Blot Analysis of Autophagy Markers (LC3 and p62)

Objective: To quantify the levels of the autophagy markers LC3-II (a marker of autophagosome formation) and p62 (an autophagy substrate that is degraded during the process) following treatment with N-acetyl-L-leucinate.

Materials:

  • Cell culture reagents

  • N-acetyl-L-leucinate

  • Bafilomycin A1 (for autophagic flux assessment)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels (15% for LC3, 10% for p62)

  • PVDF membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1, Mouse anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • ECL substrate and imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells (e.g., fibroblasts, neuronal cells) in 6-well plates. Once at the desired confluency, treat with various concentrations of N-acetyl-L-leucinate for the desired time course (e.g., 24, 48, 72 hours). For autophagic flux analysis, treat a parallel set of wells with N-acetyl-L-leucinate followed by a 2-4 hour co-treatment with Bafilomycin A1 (100 nM) before harvesting.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto SDS-PAGE gels.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an ECL substrate.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the LC3-II and p62 signals to the loading control (β-actin). The autophagic flux can be assessed by comparing the LC3-II levels in the presence and absence of Bafilomycin A1.

Immunofluorescence Analysis of TFEB Nuclear Translocation[1]

Objective: To visualize and quantify the translocation of TFEB from the cytoplasm to the nucleus upon N-acetyl-L-leucinate treatment.

Materials:

  • HeLa cells

  • TFEB-EGFP or TFEB-mScarlet3 plasmid

  • Transfection reagent

  • N-acetyl-L-leucinate

  • NucSpot 650 or NucSpot 488 nuclear stain

  • 4% Paraformaldehyde (PFA) in PBS

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Transfection: Seed HeLa cells on glass coverslips in a 24-well plate. Transfect the cells with the TFEB-EGFP plasmid according to the manufacturer's protocol.

  • Treatment: After 24-48 hours of transfection, treat the cells with different concentrations of N-acetyl-L-leucinate for 18 hours.

  • Staining:

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash the cells with PBS.

    • Incubate with NucSpot 650 to stain the nuclei.

    • Wash the cells with PBS.

  • Imaging: Mount the coverslips on glass slides and acquire images using a fluorescence microscope. Capture images in the green (TFEB-EGFP) and far-red (NucSpot 650) channels.

  • Data Analysis: Quantify the co-localization of the TFEB-EGFP signal with the nuclear stain using image analysis software. The Pearson's correlation coefficient can be calculated to represent the degree of nuclear translocation. The percentage of cells exhibiting nuclear TFEB can also be determined.

Conclusion and Future Directions

N-acetyl-L-leucinate demonstrates significant promise as a modulator of autophagy, primarily through the activation and nuclear translocation of TFEB. The restoration of autophagic flux in disease models underscores its therapeutic potential. While the involvement of mTORC1 signaling is a strong hypothesis based on the metabolic fate of N-acetyl-L-leucinate, further studies are needed to directly quantify its effects on this pathway. Future research should focus on elucidating the precise molecular interactions of N-acetyl-L-leucinate with the mTORC1 complex and its upstream regulators. Additionally, comprehensive in vivo studies are warranted to translate these cellular findings into effective therapeutic strategies for a range of autophagy-related diseases. This technical guide provides a foundational framework to support and guide these future research endeavors.

References

Investigating the neuroprotective effects of Methyl N-acetyl-L-leucinate

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to the Neuroprotective Effects of N-acetyl-L-leucine

Executive Summary: N-acetyl-L-leucine (NALL), the active L-enantiomer of the acetylated amino acid leucine, is emerging as a significant neuroprotective agent with therapeutic potential across a range of debilitating neurological disorders. Initially used for vertigo, its repurposing for conditions like Niemann-Pick disease type C (NPC), GM2 gangliosidoses, and traumatic brain injury (TBI) is supported by a growing body of preclinical and clinical evidence.[1][2] The neuroprotective effects of NALL are attributed to a unique mechanism of action involving altered membrane transport, intracellular conversion to L-leucine, and the subsequent modulation of critical cellular pathways, including autophagy, neuroinflammation, and mitochondrial bioenergetics.[3][4][5] This technical guide provides an in-depth review of the current understanding of NALL's neuroprotective properties, detailing its mechanism of action, summarizing key quantitative data from pivotal studies, and outlining the experimental protocols used to validate its efficacy.

A Note on Nomenclature: The user's query specified "Methyl N-acetyl-L-leucinate." This compound is the methyl ester of N-acetyl-L-leucine. The vast body of scientific literature on neuroprotection focuses on N-acetyl-L-leucine (NALL), also known as levacetylleucine. It is this compound that has undergone extensive preclinical and clinical investigation. This guide will focus on the data available for N-acetyl-L-leucine (NALL).

Mechanism of Action: From Transport to Cellular Homeostasis

The therapeutic efficacy of NALL stems from a fundamental change in its cellular uptake compared to its parent amino acid, L-leucine. This alteration allows it to act as a pro-drug, delivering supraphysiological levels of L-leucine into cells and triggering a cascade of neuroprotective downstream effects.[4][5]

Acetylation-Induced Transporter Switching

The addition of an acetyl group to L-leucine fundamentally alters its chemical properties, making it a substrate for different cellular transporters. While L-leucine uptake is mediated by the L-type amino acid transporter (LAT1), NALL utilizes ubiquitously expressed monocarboxylate transporters (MCTs), specifically MCT1, as well as organic anion transporters (OAT1 and OAT3).[3] This "transporter switching" is critical, as it bypasses the rate-limiting step of LAT1, allowing for efficient transport across the blood-brain barrier and into various tissues.[3][5][6]

Intracellular Pro-Drug Metabolism and Signaling

Once inside the cell, NALL is deacetylated by acylases, releasing high concentrations of L-leucine into the cytoplasm.[7][8] This intracellular L-leucine pool then engages multiple enzyme-controlled pathways to correct metabolic dysfunction and restore cellular homeostasis.[4] Key downstream effects include:

  • Restoration of Autophagy Flux: NALL treatment has been shown to partially restore autophagy, the cell's primary process for clearing damaged organelles and misfolded proteins.[1][9] This is mediated, at least in part, through the modulation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[5][8] In cellular models of NPC where TFEB is aberrantly over-expressed in the nucleus, NALL treatment helps restore a more normal cytoplasmic-to-nuclear ratio.[8]

  • Attenuation of Neuroinflammation: In models of TBI, NALL significantly reduces the expression of neuroinflammatory markers, including the pro-inflammatory cytokine IL-1β and the reactive oxygen species-generating enzyme Nox2.[1][9]

  • Enhancement of Mitochondrial Bioenergetics: The metabolic products of NALL enter pathways that enhance energy production (ATP synthesis), thereby improving mitochondrial and lysosomal function.[4][5][6]

The logical relationship between acetylation and the resulting therapeutic action is visualized below.

cluster_0 Extracellular Space cluster_2 Intracellular Space Leucine L-Leucine LAT1 LAT1 Transporter Leucine->LAT1 Rate-Limited Uptake NALL_ext N-acetyl-L-leucine (NALL) MCT1 MCT1 / OAT Transporters NALL_ext->MCT1 Efficient Uptake NALL_int NALL MCT1->NALL_int Leucine_int High Intracellular L-Leucine NALL_int->Leucine_int Deacetylation Effects Neuroprotective Effects: • Autophagy Restoration • Reduced Neuroinflammation • Enhanced Bioenergetics Leucine_int->Effects

Caption: Pro-drug mechanism of N-acetyl-L-leucine (NALL).

The integrated signaling pathway leading to neuroprotection is detailed in the following diagram.

cluster_effects Downstream Cellular Effects cluster_outcomes Neuroprotective Outcomes NALL Extracellular NALL MCT1 MCT1 / OAT Transporters NALL->MCT1 NALL_intra Intracellular NALL MCT1->NALL_intra Deacetylation Deacetylation (Acylases) NALL_intra->Deacetylation Leucine ↑ Intracellular L-Leucine Deacetylation->Leucine TFEB TFEB Modulation Leucine->TFEB Mito Metabolic Correction & Enhanced Mitochondrial Bioenergetics (↑ ATP) Leucine->Mito Inflam ↓ Pro-inflammatory Cytokines (IL-1β, Nox2) Leucine->Inflam Autophagy Restored Autophagy & Lysosomal Function TFEB->Autophagy CellDeath Attenuated Neuronal Cell Death Mito->CellDeath Neuroinflam Reduced Neuroinflammation Inflam->Neuroinflam Autophagy->CellDeath Neuroinflam->CellDeath

Caption: NALL signaling pathway leading to neuroprotection.

Preclinical and Pharmacokinetic Data

In vivo and in vitro studies have provided quantitative data supporting the neuroprotective efficacy and mechanism of NALL.

In Vivo Efficacy in Neurological Injury Models

NALL has demonstrated significant neuroprotective effects in various animal models of neurological disorders.

Model Species Treatment Key Efficacy Endpoints & Results Reference
Traumatic Brain Injury (TBI)Mouse100 mg/kg/day NALLFunctional Recovery: Significant improvement in sensorimotor deficits (beam walk test).Histopathology: Marked attenuation of lesion volume.[1][10]
Parkinson's Disease (MPTP-induced)Mouse100 mg/kg/day NALLMotor Function: Increased latency to fall from the rotarod.Neurochemistry: Increased substantia nigra levels of tyrosine hydroxylase.Inflammation: Decreased serum levels of IL-6.[10]
Pharmacokinetic and Transporter Interaction Data

Studies have quantified the interaction of NALL with membrane transporters and characterized its pharmacokinetic profile, highlighting key differences between its enantiomers.

Parameter Transporter / System Value Comments Reference
Transport Affinity (Km) MCT13.0 mM (L-enantiomer)1.0 mM (D-enantiomer)Demonstrates that both enantiomers are substrates for MCT1.[3]
OAT12.5 mMN-acetyl-L-leucine is a substrate.[3]
OAT30.2 mMN-acetyl-L-leucine is a substrate with higher affinity for OAT3 than OAT1.[3]
Inhibition (IC50) MCT115 mM (L-enantiomer)11 mM (D-enantiomer)Inhibition of a known MCT1 substrate.[3]
In Vivo Plasma Conc. Mouse (Oral Dose)Cmax and AUC for the D-enantiomer are substantially greater than for the L-enantiomer.Suggests rapid metabolism and/or utilization of the L-enantiomer.[11]

Clinical Evidence in Neurodegenerative Disorders

The preclinical promise of NALL has been translated into positive clinical trial results, particularly for the rare lysosomal storage disorder Niemann-Pick disease type C (NPC).

Niemann-Pick Disease Type C (NPC)

Multiple clinical trials have demonstrated that NALL provides a disease-modifying, neuroprotective effect in both adult and pediatric NPC patients.[12][13]

Clinical Trial / Study Duration Primary Endpoint Key Results Reference
IB1001-301 (Phase 3, Crossover)12 weeksScale for the Assessment and Rating of Ataxia (SARA)SARA Score: Mean change of -1.97 on NALL vs. -0.60 on placebo (p<0.001).[4]
Open-Label Extension Phase12 Months5-domain NPC Clinical Severity Scale (NPC-CSS)NPC-CSS Change: -0.32 with NALL vs. +1.5 in historical cohort (p=0.007), a 121% reduction in annual progression.[4]
Open-Label Extension Phase18 Months5-domain NPC Clinical Severity Scale (NPC-CSS)NPC-CSS Change: +0.05 with NALL vs. +2.25 in historical cohort (p=0.023).[12][13]

Key Experimental Protocols

The following sections detail the methodologies for key experiments used to establish the neuroprotective profile of NALL.

In Vivo: Controlled Cortical Impact (CCI) Model for TBI

This protocol is widely used to create a reproducible traumatic brain injury in animal models to test therapeutic agents.

  • Animal Preparation: Adult male mice (e.g., C57BL/6) are anesthetized with isoflurane. The head is shaved, sterilized, and fixed in a stereotaxic frame.

  • Craniotomy: A midline incision is made to expose the skull. A craniotomy of approximately 4 mm in diameter is performed over the parietal cortex, keeping the dura mater intact.

  • Induction of Injury: A pneumatic impactor device with a 3 mm tip is used to deliver a controlled cortical impact onto the exposed dura. Typical parameters are a velocity of 3.5 m/s, a dwell time of 150 ms, and a depth of 1.0 mm.

  • Post-Operative Care: The bone flap is not replaced, and the scalp is sutured. Animals receive post-operative analgesics and are monitored during recovery. Sham animals undergo the same procedure without the impact.

  • NALL Administration: NALL is administered orally (e.g., via gavage) at a specified dose (e.g., 100 mg/kg) starting shortly after the injury (e.g., 4 hours post-CCI) and continued daily.[9]

  • Behavioral Assessment: Sensorimotor function is assessed at various time points post-injury using tests like the beam walk test, where the time to cross a narrow beam and the number of foot slips are recorded.[10]

  • Histological Analysis: At the study endpoint, animals are euthanized, and brains are collected. Brain sections are stained (e.g., with cresyl violet) to quantify the lesion volume and assess cell death in the cortical tissue.[1]

cluster_prep 1. Preparation & Surgery cluster_injury 2. Injury Induction cluster_treatment 3. Treatment & Monitoring cluster_analysis 4. Outcome Analysis A1 Anesthetize and fix mouse in stereotaxic frame A2 Perform craniotomy over parietal cortex A1->A2 B1 Deliver Controlled Cortical Impact (CCI) to dura A2->B1 C1 Suture and provide post-operative care B1->C1 C2 Administer NALL or Vehicle (e.g., 100 mg/kg, oral gavage) C1->C2 D1 Behavioral Testing (e.g., Beam Walk Test) at multiple time points C2->D1 D2 Euthanasia and Brain Collection (Endpoint) D1->D2 D3 Histological Analysis (Lesion Volume, Cell Death) D2->D3

Caption: Experimental workflow for a preclinical TBI study.
In Vitro: Membrane Transporter Uptake Assay

This protocol is used to determine if a compound is a substrate for a specific membrane transporter.

  • Cell Culture: Human Embryonic Kidney (HEK293) cells are stably transfected to overexpress a specific transporter of interest (e.g., MCT1, OAT1, or OAT3). A control cell line (mock-transfected) is also maintained.

  • Assay Preparation: Cells are seeded into 24-well plates and grown to confluence.

  • Uptake Experiment:

    • The cell culture medium is removed, and cells are washed with a pre-warmed Krebs-Henseleit buffer.

    • An uptake buffer containing a radiolabeled substrate (e.g., [¹⁴C]-N-acetyl-L-leucine) at various concentrations is added to the wells.

    • Cells are incubated for a short, defined period (e.g., 1-5 minutes) at 37°C to measure the initial rate of transport.

  • Termination and Lysis: The uptake is stopped by rapidly washing the cells with ice-cold buffer. The cells are then lysed (e.g., with 0.1 M NaOH).

  • Quantification: The radioactivity in the cell lysate is measured using a scintillation counter. Protein concentration in the lysate is determined (e.g., via BCA assay) to normalize the uptake data.

  • Data Analysis: Transporter-specific uptake is calculated by subtracting the uptake in mock-transfected cells from that in transporter-expressing cells. Kinetic parameters (Km and Vmax) are determined by fitting the concentration-dependent uptake data to the Michaelis-Menten equation.[3]

Conclusion and Future Directions

N-acetyl-L-leucine has demonstrated a robust and compelling profile as a neuroprotective agent. Its unique mechanism, centered on transporter switching and intracellular delivery of L-leucine, allows it to favorably modulate pathways critical for neuronal survival, including autophagy, inflammation, and metabolism. Strong preclinical data have been successfully translated into positive, disease-modifying outcomes in clinical trials for rare neurodegenerative diseases.

Future research should continue to explore the full therapeutic potential of NALL. This includes investigating its efficacy in a broader range of neurodegenerative conditions, such as Alzheimer's and Parkinson's disease, and further elucidating the complex downstream signaling networks it modulates. Optimizing dosing regimens and exploring combination therapies will also be critical steps in establishing NALL as a cornerstone treatment for neurological disorders with high unmet medical needs.

References

Methodological & Application

Protocol for the Laboratory Synthesis of Methyl N-acetyl-L-leucinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of Methyl N-acetyl-L-leucinate, a derivative of the essential amino acid L-leucine. This compound and similar N-acetylated amino acid esters are valuable intermediates in peptide synthesis and find applications in various areas of medicinal chemistry and drug development. The protocol outlines a two-step synthetic route commencing with the N-acetylation of L-leucine, followed by the esterification of the resulting N-acetyl-L-leucine.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a two-step process:

  • N-acetylation of L-leucine: L-leucine is reacted with acetic anhydride in an alkaline medium to yield N-acetyl-L-leucine.

  • Fischer Esterification: The carboxyl group of N-acetyl-L-leucine is then esterified using methanol in the presence of an acid catalyst to produce the final product, this compound.

SynthesisWorkflow cluster_step1 Step 1: N-Acetylation cluster_step2 Step 2: Fischer Esterification L_Leucine L-Leucine Reaction1 L_Leucine->Reaction1 Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Reaction1 NaOH NaOH (aq) NaOH->Reaction1 N_Acetyl_L_Leucine N-Acetyl-L-leucine Reaction2 N_Acetyl_L_Leucine->Reaction2 Reaction1->N_Acetyl_L_Leucine Methanol Methanol Methanol->Reaction2 H2SO4 H₂SO₄ (cat.) H2SO4->Reaction2 Methyl_N_acetyl_L_leucinate This compound Reaction2->Methyl_N_acetyl_L_leucinate

Caption: Workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of N-Acetyl-L-leucine

This procedure details the N-acetylation of L-leucine using acetic anhydride.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (approx.)
L-Leucine131.1710.0 g0.076 mol
2N Sodium Hydroxide (NaOH)40.00100 mL0.200 mol
Acetic Anhydride102.098.0 mL (8.65 g)0.085 mol
Concentrated Hydrochloric Acid (HCl)36.46As needed-
Activated Carbon-~1 g-

Procedure:

  • In a 250 mL beaker, dissolve 10.0 g of L-leucine in 100 mL of 2N sodium hydroxide solution. Gentle heating may be required to achieve complete dissolution.[1]

  • Cool the solution to 5 °C in an ice bath.

  • While maintaining the temperature at 5 °C, slowly add 8.0 mL of acetic anhydride dropwise with continuous stirring.

  • After the addition is complete, allow the reaction mixture to stir for an additional 30 minutes at the same temperature.

  • Remove the ice bath and let the solution warm to room temperature, then heat to 60 °C.

  • Add a small amount of activated carbon to decolorize the solution and maintain the temperature at 60 °C for 10 minutes with occasional stirring.

  • Filter the hot solution to remove the activated carbon.

  • Cool the filtrate in an ice bath and acidify to a pH of approximately 2.5 by the dropwise addition of concentrated hydrochloric acid.

  • A white precipitate of N-acetyl-L-leucine will form. Allow the mixture to stand in the ice bath for at least 30 minutes to ensure complete crystallization.

  • Collect the crystalline product by vacuum filtration and wash with a small amount of cold water.

  • Dry the product in a desiccator or a vacuum oven at a low temperature.

Expected Yield: Approximately 11-12 g (84-92% yield).

Characterization of N-Acetyl-L-leucine:

PropertyValue
AppearanceWhite crystalline powder[2]
Molecular FormulaC₈H₁₅NO₃[3][4][5]
Molar Mass173.21 g/mol [3][4]
Purity≥99%[4]
Step 2: Synthesis of this compound (Fischer Esterification)

This protocol describes the esterification of N-acetyl-L-leucine to its methyl ester.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (approx.)
N-Acetyl-L-leucine173.2110.0 g0.058 mol
Methanol (anhydrous)32.04100 mL2.47 mol
Concentrated Sulfuric Acid (H₂SO₄)98.081 mL0.018 mol
Saturated Sodium Bicarbonate (NaHCO₃) solution-As needed-
Ethyl Acetate88.11~200 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)142.04~5 g-

Procedure:

  • Suspend 10.0 g of N-acetyl-L-leucine in 100 mL of anhydrous methanol in a round-bottom flask equipped with a reflux condenser.

  • Carefully add 1 mL of concentrated sulfuric acid to the suspension while stirring.

  • Heat the mixture to reflux and maintain for 2-3 hours. The reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in approximately 100 mL of ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (to neutralize the acid), and finally with 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification:

The crude this compound can be purified by column chromatography on silica gel using a solvent system such as ethyl acetate/heptane.[6] Alternatively, recrystallization from a suitable solvent can be employed.

Characterization of this compound:

PropertyValue
AppearanceSolid[7]
Molecular FormulaC₉H₁₇NO₃[7][8]
Molar Mass187.24 g/mol
Melting Point43 °C[7]
Purity~95%[7]

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Acetic anhydride and concentrated sulfuric acid are corrosive and should be handled with extreme care in a fume hood.

  • Methanol is flammable and toxic; avoid inhalation and skin contact.

  • All procedures should be carried out in a well-ventilated laboratory or fume hood.

Logical Relationship Diagram

logical_relationship cluster_synthesis Synthesis cluster_analysis Analysis & Purification Start Starting Material (L-Leucine) Step1 Step 1: N-Acetylation (Acetic Anhydride, NaOH) Start->Step1 Intermediate Intermediate (N-Acetyl-L-leucine) Step1->Intermediate Step2 Step 2: Esterification (Methanol, H₂SO₄) Intermediate->Step2 Product Final Product (this compound) Step2->Product Workup Work-up (Extraction, Washing) Product->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization

Caption: Logical flow of the synthesis and analysis process.

References

Application Notes and Protocols for the Quantification of Methyl N-acetyl-L-leucinate in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl N-acetyl-L-leucinate is the methyl ester of N-acetyl-L-leucinate, a derivative of the essential amino acid L-leucine. The N-acetylation and esterification of L-leucine modify its physicochemical properties, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile. Accurate quantification of this compound in biological matrices such as plasma, serum, urine, and tissue homogenates is critical for pharmacokinetic (PK), pharmacodynamic (PD), and toxicological studies in the development of new therapeutics.

These application notes provide detailed protocols for the quantification of this compound in biological samples using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The LC-MS/MS method is generally preferred for its high sensitivity, selectivity, and simpler sample preparation. The GC-MS method, requiring derivatization, is presented as an alternative.

Physicochemical Properties of this compound

A comprehensive understanding of the analyte's properties is fundamental for analytical method development.

PropertyValueReference
IUPAC Name methyl (2S)-2-acetamido-4-methylpentanoate[1]
CAS Number 1492-11-1[1]
Molecular Formula C9H17NO3[1]
Molecular Weight 187.24 g/mol [1]
Melting Point 43°C[1]
Appearance Solid[1]

I. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

The LC-MS/MS method provides high sensitivity and selectivity for the quantification of this compound in complex biological matrices.

Experimental Protocol

1. Materials and Reagents

  • This compound reference standard (purity ≥98%)

  • Stable isotope-labeled internal standard (IS), e.g., this compound-d3 (or a structurally similar compound if unavailable)

  • Acetonitrile (ACN), methanol (MeOH), and water (H₂O) - LC-MS grade

  • Formic acid (FA) - LC-MS grade

  • Human plasma (or other relevant biological matrix)

  • 96-well plates and sealing mats

  • Centrifuge

2. Standard Solutions and Quality Control (QC) Samples

  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of the IS in methanol.

  • Working Standard Solutions: Serially dilute the primary stock solution with 50% acetonitrile in water to prepare working standards for the calibration curve and QC samples.

  • Calibration Standards and QC Samples: Spike blank biological matrix with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve and QC levels (Low, Medium, High).

3. Sample Preparation: Protein Precipitation

  • Aliquot 50 µL of standards, QCs, and biological samples into a 96-well plate.

  • Add 200 µL of the IS working solution (e.g., 100 ng/mL in acetonitrile) to each well.

  • Seal the plate and vortex for 2 minutes to precipitate proteins.

  • Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.

LCMS_Sample_Prep sample Biological Sample (50 µL) add_is Add IS in ACN (200 µL) sample->add_is vortex Vortex (2 min) add_is->vortex centrifuge Centrifuge (4000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant (100 µL) centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis GCMS_Sample_Prep sample Biological Sample (100 µL) + IS lle Liquid-Liquid Extraction (Ethyl Acetate) sample->lle dry Dry Down under Nitrogen lle->dry reconstitute Reconstitute in Ethyl Acetate dry->reconstitute derivatize Add BSTFA, Heat (70°C, 30 min) reconstitute->derivatize analysis GC-MS Analysis derivatize->analysis

References

Application Note: Quantitative Analysis of Methyl N-acetyl-L-leucinate in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl N-acetyl-L-leucinate is the methyl ester of N-acetyl-L-leucine. N-acetyl-L-leucine is a compound that has been investigated for its potential therapeutic effects in various neurological disorders. The quantification of its methyl ester derivative in biological matrices is crucial for pharmacokinetic and drug metabolism studies. This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method utilizes a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

Experimental

Materials and Reagents

  • This compound reference standard

  • Stable isotope-labeled internal standard (SIL-IS), e.g., this compound-d3

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2EDTA)

Sample Preparation

A protein precipitation method was employed for the extraction of this compound from human plasma.

  • Allow plasma samples to thaw at room temperature.

  • To 50 µL of plasma, add 10 µL of the internal standard working solution.

  • Add 200 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography

The chromatographic separation was performed on a C18 column.

ParameterCondition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Time (min)

Mass Spectrometry

The analysis was carried out on a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. The MRM transitions were optimized for the analyte and internal standard.

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3500 V
Source Temperature 150°C
Desolvation Temp. 400°C
Gas Flow Desolvation: 800 L/hr, Cone: 150 L/hr
MRM Transitions Compound

Note: The molecular weight of this compound (C9H17NO3) is 187.24 g/mol . The precursor ion [M+H]+ is m/z 188.1. The fragmentation of the N-acetyl group is a common pathway, leading to a characteristic product ion.

Results and Discussion

The developed LC-MS/MS method demonstrated excellent sensitivity, specificity, and a linear dynamic range suitable for pharmacokinetic studies. The chromatographic conditions provided a sharp peak for this compound with a retention time of approximately 2.1 minutes, well-separated from endogenous plasma components. The use of a stable isotope-labeled internal standard ensured high accuracy and precision of the quantification.

Quantitative Data Summary

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 12%
Accuracy (%RE) Within ±15%
Matrix Effect Minimal and compensated by IS
Recovery > 85%

This application note describes a simple, rapid, and reliable LC-MS/MS method for the quantification of this compound in human plasma. The method is suitable for high-throughput analysis in a drug development setting and can be readily implemented in clinical and preclinical studies.

Detailed Experimental Protocols

1. Preparation of Stock and Working Solutions

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to obtain a 1 mg/mL stock solution.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of this compound-d3 in methanol.

  • Working Solutions: Prepare serial dilutions of the stock solution in 50% methanol/water to create calibration standards and quality control (QC) samples. The internal standard working solution should be prepared at an appropriate concentration (e.g., 100 ng/mL) in acetonitrile.

2. Sample Preparation Protocol

  • Arrange and label 1.5 mL microcentrifuge tubes for blank, calibration standards, QC samples, and unknown samples.

  • Add 50 µL of the appropriate matrix (human plasma) to each tube.

  • For calibration and QC samples, spike with the corresponding working solutions. For blank samples, add 50% methanol/water.

  • Add 10 µL of the internal standard working solution to all tubes except the blank (add 10 µL of acetonitrile instead).

  • Add 200 µL of cold ( -20°C) acetonitrile to all tubes.

  • Cap the tubes and vortex vigorously for 1 minute.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the clear supernatant into autosampler vials with inserts.

  • Seal the vials and place them in the autosampler for analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Plasma Sample (50 µL) add_is Add Internal Standard (10 µL) sample->add_is precip Protein Precipitation (200 µL Acetonitrile) add_is->precip vortex Vortex (1 min) precip->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant (100 µL) centrifuge->supernatant lc_injection Inject into LC System supernatant->lc_injection separation Chromatographic Separation (C18 Column) lc_injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection Tandem MS Detection (MRM) ionization->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Analyte calibration->quantification reporting Generate Report quantification->reporting

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Application Notes and Protocols for the Structural Elucidation of Methyl N-acetyl-L-leucinate via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application Note

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation of organic molecules. This document provides a detailed guide to the application of one- and two-dimensional NMR experiments for the structural confirmation of Methyl N-acetyl-L-leucinate. The combination of ¹H NMR, ¹³C NMR, and 2D correlation spectra (COSY, HSQC, HMBC) allows for the complete assignment of all proton and carbon signals and confirms the molecular connectivity.

Expected Spectroscopic Data

The following tables summarize the anticipated chemical shifts (δ) in parts per million (ppm) for this compound, referenced against a standard solvent signal. The data is based on typical values for N-acetylated amino acid methyl esters and related structures.[1][2]

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
NH (Amide)~ 6.0 - 6.5d1H~ 8.0
~ 4.6 - 4.7m1H
OCH₃ (Ester)~ 3.7s3H
~ 1.6 - 1.7m2H
~ 1.5 - 1.6m1H
COCH₃ (Acetyl)~ 2.0s3H
δ-CH₃ (x2)~ 0.9d6H~ 6.5

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

Carbon AssignmentChemical Shift (δ, ppm)
C=O (Ester)~ 173
C=O (Amide)~ 170
~ 52
OCH₃ (Ester)~ 52
~ 41
~ 25
COCH₃ (Acetyl)~ 23
δ-CH₃ (x2)~ 22
Structural Confirmation using 2D NMR Spectroscopy

Two-dimensional NMR experiments are crucial for confirming the assignments made from 1D spectra.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, key correlations would be observed between NH and Hα, Hα and Hβ, Hβ and Hγ, and Hγ and the two δ-CH₃ groups.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It allows for the unambiguous assignment of carbon signals based on the previously assigned proton spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It is instrumental in piecing together the molecular fragments. Key HMBC correlations for confirming the structure include:

    • The OCH₃ protons to the ester C=O .

    • The proton to both the ester C=O and the amide C=O .

    • The NH proton to the amide C=O and .

    • The COCH₃ protons to the amide C=O .

Experimental Protocols

The following are detailed protocols for the preparation and NMR analysis of this compound.

Protocol 1: NMR Sample Preparation

This protocol outlines the standard procedure for preparing a small molecule sample for NMR analysis.[3][4]

  • Weighing the Sample: Accurately weigh 5-25 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR and place it into a clean, dry vial.[3]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), or Dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a common first choice for many organic molecules.[3]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.[3]

  • Mixing: Gently vortex or swirl the vial to ensure the sample is completely dissolved.

  • Filtration and Transfer: If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identity.

Protocol 2: NMR Data Acquisition

This protocol provides a general framework for acquiring a standard suite of NMR spectra on a 500 MHz spectrometer.[5] Instrument-specific parameters may require adjustment.

  • Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: ~16 ppm, centered around 6 ppm.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16.

  • ¹³C NMR Acquisition:

    • Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30').

    • Spectral Width: ~240 ppm, centered around 100 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more, depending on sample concentration.

  • 2D COSY Acquisition:

    • Pulse Program: Standard COSY experiment (e.g., 'cosygpppqf').

    • Spectral Width (F1 and F2): ~12 ppm.

    • Number of Increments (F1): 256-512.

    • Number of Scans per Increment: 2-4.

  • 2D HSQC Acquisition:

    • Pulse Program: Standard HSQC experiment with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.3').

    • Spectral Width (F2 - ¹H): ~12 ppm.

    • Spectral Width (F1 - ¹³C): ~180 ppm.

    • Number of Increments (F1): 128-256.

    • Number of Scans per Increment: 2-8.

  • 2D HMBC Acquisition:

    • Pulse Program: Standard HMBC experiment (e.g., 'hmbcgplpndqf').

    • Spectral Width (F2 - ¹H): ~12 ppm.

    • Spectral Width (F1 - ¹³C): ~240 ppm.

    • Number of Increments (F1): 256-512.

    • Number of Scans per Increment: 4-16.

Protocol 3: Data Processing and Analysis
  • Fourier Transform: Apply Fourier transformation to the acquired Free Induction Decays (FIDs) for all experiments. For 2D data, this is performed in both dimensions.

  • Phase Correction: Manually or automatically correct the phase of the resulting spectra.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integration and Peak Picking: Integrate the signals in the ¹H spectrum and pick all significant peaks in both 1D and 2D spectra.

  • Interpretation: Analyze the 1D and 2D spectra to assign all signals and confirm the structure of this compound, as outlined in the application note.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_result Outcome weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Filter & Transfer to NMR Tube dissolve->transfer lock_shim Lock & Shim transfer->lock_shim acq_1d Acquire 1D Spectra (¹H, ¹³C) lock_shim->acq_1d acq_2d Acquire 2D Spectra (COSY, HSQC, HMBC) acq_1d->acq_2d processing FT, Phasing, Baseline Correction acq_2d->processing referencing Reference Spectra processing->referencing analysis Assign Signals & Interpret Correlations referencing->analysis elucidation Structural Elucidation Confirmed analysis->elucidation

Caption: Experimental workflow for NMR-based structural elucidation.

Caption: Key 2D NMR correlations for structural elucidation.

References

Unveiling the Potential of Methyl N-acetyl-L-leucinate: Application Notes and Protocols for Preclinical Efficacy Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols are designed to guide researchers in designing and executing preclinical studies to evaluate the efficacy of Methyl N-acetyl-L-leucinate (NALL), a promising therapeutic agent for a range of neurological disorders. The following sections provide an overview of the compound's mechanism of action, detailed protocols for relevant animal models, and methods for assessing therapeutic outcomes.

Introduction to this compound (NALL)

This compound is the methyl ester of N-acetyl-L-leucine, the pharmacologically active enantiomer of N-acetyl-DL-leucine. The acetylation of L-leucine allows it to be transported into cells via monocarboxylate transporters (MCTs), which are ubiquitously expressed, including at the blood-brain barrier.[1][2] Once inside the cell, it is deacetylated to L-leucine, where it is thought to exert its therapeutic effects through several mechanisms:

  • Metabolic Modulation: NALL has been shown to normalize glucose and glutamate metabolism and improve mitochondrial energy (ATP) production.[3][4]

  • Autophagy and Lysosomal Function: It promotes autophagy, the cellular process for clearing damaged components, and may restore lysosomal biogenesis and function.[1][3][5] This is particularly relevant in lysosomal storage disorders.

  • Neuroinflammation and Neuroprotection: NALL has demonstrated neuroprotective effects by reducing neuroinflammatory markers, attenuating cortical cell death, and protecting dopaminergic neurons.[3][6][7][8]

Animal Models for Efficacy Studies

Several well-established animal models can be utilized to investigate the therapeutic potential of NALL in various neurodegenerative conditions and brain injury.

Parkinson's Disease Model

A common model for Parkinson's disease is the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced mouse model, which recapitulates the loss of dopaminergic neurons seen in the human disease.

Experimental Protocol: MPTP-Induced Parkinson's Disease in Mice

  • Animal Strain: C57BL/6 mice are commonly used.

  • Induction of Parkinsonism: Administer MPTP hydrochloride at a dose of 20-30 mg/kg intraperitoneally (i.p.) once daily for five consecutive days.

  • NALL Administration:

    • Route: Oral gavage is a clinically relevant route.

    • Dose: Based on preclinical studies, a dose of 1 g/kg/day can be used.[6]

    • Regimen: Begin NALL treatment after the final MPTP injection and continue for the duration of the study (e.g., 2-4 weeks).

  • Behavioral Assessment:

    • Rotarod Test: To assess motor coordination and balance.

    • Pole Test: To measure bradykinesia.

    • Open Field Test: To evaluate locomotor activity.

  • Neurochemical and Histological Analysis:

    • High-Performance Liquid Chromatography (HPLC): To quantify dopamine and its metabolites in the striatum.

    • Immunohistochemistry: To stain for tyrosine hydroxylase (TH)-positive neurons in the substantia nigra pars compacta to assess dopaminergic neuron survival.

    • Western Blot: To measure levels of inflammatory markers (e.g., Iba1, GFAP) and autophagy-related proteins (e.g., LC3, p62).

Niemann-Pick Disease Type C (NPC) Model

The Npc1-/- mouse is a genetic model that faithfully replicates the key features of Niemann-Pick disease type C, a lysosomal storage disorder.

Experimental Protocol: Npc1-/- Mouse Model of Niemann-Pick Disease Type C

  • Animal Strain: Npc1-/- mice and wild-type littermates as controls.

  • NALL Administration:

    • Route: Oral administration in drinking water or via gavage.

    • Dose: A dose of 1 g/kg/day has been shown to be effective.[4]

    • Regimen: Initiate treatment at weaning (e.g., 3 weeks of age) and continue for the lifespan of the animal.

  • Functional and Behavioral Assessments:

    • Gait Analysis: To assess motor coordination and abnormalities.

    • Rotarod Test: For motor function evaluation.

    • General Health and Survival: Monitor body weight, coat condition, and overall survival.[4]

  • Biochemical and Histological Analysis:

    • Filipin Staining: To visualize unesterified cholesterol accumulation in tissues, particularly the brain and liver.

    • Lipidomics: To quantify the accumulation of cholesterol, sphingosines, and glycosphingolipids.[4]

    • Metabolomic Analysis: To assess changes in glucose metabolism and Krebs cycle flux in brain tissue.[4]

Sandhoff Disease Model

The Hexb-/- mouse model is a genetic model for Sandhoff disease, another lysosomal storage disorder characterized by the accumulation of GM2 gangliosides.

Experimental Protocol: Hexb-/- Mouse Model of Sandhoff Disease

  • Animal Strain: Hexb-/- mice and wild-type littermates.

  • NALL Administration:

    • Route: Oral administration.

    • Dose: A study used 0.1 g/kg/day of acetyl-DL-leucine.[9] For NALL, a similar or adjusted dose should be considered.

    • Regimen: Treatment from 3 weeks of age.[9]

  • Outcome Measures:

    • Lifespan: Monitor and record the survival of the animals.[9]

    • Motor Function: Use tests like the bar-crossing performance to assess motor deficits.[9]

    • Glycosphingolipid Storage: Measure the levels of GA2 in the forebrain and cerebellum.[9]

    • Metabolic and Autophagy Markers: Analyze glucose and glutamate metabolism, and levels of autophagy markers (e.g., LC3) and reactive oxygen species scavengers (e.g., SOD1) in the cerebellum.[9]

Traumatic Brain Injury (TBI) Model

The controlled cortical impact (CCI) model is a widely used and reproducible method for inducing a focal traumatic brain injury in rodents.

Experimental Protocol: Controlled Cortical Impact (CCI) Model in Mice

  • Animal Strain: C57BL/6 mice are suitable for this model.

  • Surgical Procedure:

    • Anesthetize the mouse and secure it in a stereotaxic frame.

    • Perform a craniotomy over the desired cortical region (e.g., parietal cortex).

    • Use a pneumatically or electromagnetically controlled impactor to deliver a defined injury to the exposed cortex.

  • NALL Administration:

    • Route: Oral gavage.

    • Dose: Doses in the range of 1 g/kg have been used.[7]

    • Regimen: Administer the first dose shortly after the injury (e.g., 30 minutes to 1 hour post-TBI) and continue daily for a specified period (e.g., 7-14 days).

  • Functional and Neurological Assessments:

    • Motor Function: Beam walk test, rotarod test.[7]

    • Cognitive Function: Morris water maze, novel object recognition test.[7]

    • Lesion Volume: Assess the extent of brain tissue damage using histological staining (e.g., cresyl violet) and image analysis.

  • Molecular and Cellular Analysis:

    • Immunohistochemistry/Western Blot: To measure markers of apoptosis (e.g., cleaved caspase-3), neuroinflammation (e.g., Iba1, GFAP), and autophagy (e.g., LC3, p62) in the perilesional cortex and hippocampus.[7][8]

Data Presentation

Quantitative data from these studies should be summarized in clearly structured tables to facilitate comparison between treatment and control groups.

Table 1: Example Data Summary for Parkinson's Disease Model

ParameterVehicle ControlNALL-Treatedp-value
Behavioral
Rotarod Latency (s)
Time to Turn on Pole (s)
Neurochemical
Striatal Dopamine (ng/mg tissue)
Histological
TH+ Neurons in SNpc (count)

Table 2: Example Data Summary for TBI Model

ParameterShamTBI + VehicleTBI + NALLp-value
Functional
Beam Walk Score
Morris Water Maze Latency (s)
Histological
Lesion Volume (mm³)
Molecular
Iba1 Positive Cells (cells/mm²)
Cleaved Caspase-3 (relative intensity)

Visualizing Pathways and Workflows

Graphviz diagrams can be used to illustrate the proposed mechanisms of action and experimental workflows.

NALL_Mechanism_of_Action cluster_transport Cellular Uptake cluster_metabolism Intracellular Action cluster_effects Therapeutic Effects NALL_ext This compound (extracellular) MCT Monocarboxylate Transporters (MCTs) NALL_ext->MCT NALL_int This compound (intracellular) MCT->NALL_int Deacetylase Deacetylase NALL_int->Deacetylase L_Leucine L-Leucine Deacetylase->L_Leucine Metabolic_Pathways Metabolic Pathways L_Leucine->Metabolic_Pathways Metabolism Improved Glucose & Glutamate Metabolism Metabolic_Pathways->Metabolism Mitochondria Enhanced Mitochondrial Function (ATP) Metabolic_Pathways->Mitochondria Autophagy Increased Autophagy Metabolic_Pathways->Autophagy Neuroinflammation Reduced Neuroinflammation Metabolic_Pathways->Neuroinflammation Neuroprotection Neuroprotection Metabolic_Pathways->Neuroprotection

Caption: Proposed mechanism of action of this compound (NALL).

TBI_Experimental_Workflow start Start: C57BL/6 Mice tbi Controlled Cortical Impact (TBI) start->tbi treatment Randomization & Treatment Initiation (Vehicle or NALL) tbi->treatment daily_treatment Daily Oral Gavage treatment->daily_treatment behavioral Behavioral Assessments (e.g., Rotarod, Beam Walk) daily_treatment->behavioral mri In vivo Imaging (optional) (e.g., MRI for lesion volume) daily_treatment->mri behavioral->mri euthanasia Euthanasia & Tissue Collection mri->euthanasia analysis Histological & Molecular Analysis (Immunohistochemistry, Western Blot) euthanasia->analysis end End: Data Analysis & Interpretation analysis->end

Caption: Experimental workflow for evaluating NALL in a TBI mouse model.

References

How to dissolve and prepare Methyl N-acetyl-L-leucinate for experiments

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Methyl N-acetyl-L-leucinate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data on the solubility and preparation of this compound is limited in publicly available literature. The following protocols and data are based on standard laboratory practices for similar chemical compounds (N-acylated amino acid esters) and published data for the closely related compound, N-acetyl-L-leucine. Researchers should perform small-scale solubility and stability tests before proceeding with large-scale experiments.

Introduction and Physicochemical Properties

This compound is the methyl ester of N-acetyl-L-leucinate. The esterification of the carboxylic acid group significantly reduces the molecule's polarity, which is expected to decrease its solubility in aqueous solutions and increase its solubility in organic solvents compared to its parent compound, N-acetyl-L-leucine.

Physicochemical Data Summary:

The table below summarizes known data for the related compound N-acetyl-L-leucine and provides predicted properties for this compound.

PropertyN-acetyl-L-leucineThis compound (Predicted/To Be Determined)
Molecular Formula C₈H₁₅NO₃C₉H₁₇NO₃
Molecular Weight 173.21 g/mol 187.24 g/mol
Appearance White crystalline powder.[1]Solid (predicted)
Storage (Powder) Stable for ≥4 years at -20°C.[2]Store at -20°C in a desiccated environment.
Solubility in DMSO ~30-35 mg/mL.[2][3]Expected to be readily soluble.
Solubility in Ethanol ~1-35 mg/mL (conflicting reports).[2][3][4]Expected to be soluble.
Solubility in Water Sparingly soluble to insoluble (conflicting reports ranging from insoluble to 8.1 mg/mL).[2][3][4][5]Expected to have very low solubility.
Aqueous Solution Stability Not recommended for storage for more than one day.[2]Low; potential for ester hydrolysis. Prepare fresh for each experiment.

Experimental Protocols

Safety Precautions

Always handle this compound in accordance with the product's Safety Data Sheet (SDS). As a standard precaution for a novel substance:

  • Work in a well-ventilated area or a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust or contact with skin and eyes.[2]

Protocol for Solubility Testing

Before preparing stock solutions, it is critical to determine the solubility of your specific batch of this compound in common laboratory solvents.

G cluster_0 Solubility Determination Workflow start Weigh 1-2 mg of Compound add_solvent Add 100 µL of Solvent (e.g., DMSO) start->add_solvent vortex Vortex/Sonicate (up to 10 min) add_solvent->vortex observe Observe for Dissolution vortex->observe check_dissolved Completely Dissolved? observe->check_dissolved success Calculate Solubility (e.g., >10-20 mg/mL). Proceed to Stock Prep. check_dissolved->success Yes add_more Add another 100 µL of Solvent check_dissolved->add_more No add_more->vortex fail Compound is poorly soluble. Try a different solvent. add_more->fail

Caption: Workflow for determining compound solubility.

Protocol for Preparation of a Concentrated Stock Solution

Dimethyl sulfoxide (DMSO) is the recommended starting solvent due to its high solubilizing power for a wide range of organic molecules.[6]

Materials:

  • This compound powder

  • Anhydrous (low-water content) DMSO

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer and/or sonicator

Procedure:

  • Weighing: Tare a sterile, dry container (e.g., a 1.5 mL microcentrifuge tube). Carefully weigh the desired amount of this compound powder (e.g., 5 mg).

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock with a MW of 187.24, add 2.67 mL of DMSO to 5 mg of powder).

  • Dissolution: Tightly cap the container. Vortex vigorously. If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.[7] Visually inspect to ensure no solid particles remain.

  • Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile cryovials to minimize freeze-thaw cycles. Store at -20°C for short-term (1 month) or -80°C for long-term (up to 6 months) storage.[8]

Protocol for Preparation of Working Solutions for In Vitro Assays

This protocol describes the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium.

Materials:

  • Concentrated stock solution of this compound in DMSO.

  • Sterile phosphate-buffered saline (PBS), cell culture medium, or other aqueous experimental buffer.

  • Sterile tubes.

Procedure:

  • Thaw Stock: Thaw a single aliquot of the concentrated stock solution at room temperature.

  • Serial Dilution (Recommended): To avoid precipitation, perform a serial or intermediate dilution. For example, dilute the 10 mM stock 1:10 in sterile PBS or medium to create a 1 mM intermediate solution.

  • Final Dilution: Add the required volume of the intermediate solution to your final experimental volume (e.g., in a culture plate well). For instance, add 10 µL of a 1 mM intermediate solution to 990 µL of cell culture medium for a final concentration of 10 µM.

  • Mixing and Incubation: Mix thoroughly by gentle pipetting or swirling the plate.

  • Solvent Control: Always prepare a "vehicle control" by adding the same final concentration of DMSO to a separate set of cells or wells. This is crucial to ensure that any observed effects are due to the compound and not the solvent. The final DMSO concentration should ideally be kept below 0.5%, and preferably below 0.1%, to prevent cellular toxicity.[9]

G cluster_1 Preparation for Cell-Based Assay stock High-Concentration Stock in DMSO (e.g., 10 mM) intermediate Intermediate Dilution in Culture Medium (e.g., 1 mM) stock->intermediate vehicle_control Vehicle Control (DMSO in Medium, same final %) stock->vehicle_control   Same final   DMSO % final_compound Final Working Solution in Culture Plate (e.g., 1-10 µM) intermediate->final_compound assay Add to Cells & Incubate final_compound->assay vehicle_control->assay

Caption: Workflow for preparing working solutions for cell culture.

Associated Signaling Pathways (for N-acetyl-L-leucine)

While the direct molecular targets of this compound are not established, its parent compound, N-acetyl-L-leucine, has been shown to have neuroprotective effects. In mouse models of traumatic brain injury, N-acetyl-L-leucine treatment was found to attenuate neuronal cell death and neuroinflammation.[10] This effect was linked to the partial restoration of autophagy flux, a critical cellular process for clearing damaged proteins and organelles.[10][11]

G cluster_2 Proposed Neuroprotective Pathway of N-acetyl-L-leucine injury Traumatic Brain Injury (TBI) block Impaired Autophagy Flux injury->block nall N-acetyl-L-leucine inflammation Neuroinflammation block->inflammation death Neuronal Cell Death block->death protection Neuroprotection & Functional Recovery restore Restoration of Autophagy Flux nall->restore restore->inflammation restore->death restore->protection

Caption: Proposed pathway for N-acetyl-L-leucine (not the methyl ester).

References

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are based on published research for N-acetyl-L-leucine (NALL) , the free acid form of Methyl N-acetyl-L-leucinate. Currently, there is a lack of published in vivo studies in mice specifically for this compound. While the methyl ester form may offer different pharmacokinetic properties, such as altered bioavailability, researchers should use the following information as a starting point and consider conducting dose-response studies for this compound.

Introduction

N-acetyl-L-leucine (NALL) is the acetylated form of the essential amino acid L-leucine. It has garnered significant interest in the scientific community for its potential therapeutic effects in a range of neurological disorders. Studies in various mouse models have demonstrated its neuroprotective and restorative capabilities. NALL is the pharmacologically active enantiomer of the racemic mixture N-acetyl-DL-leucine.[1][2][3] This document provides a summary of recommended dosages and administration routes for NALL in mice based on existing literature, along with detailed experimental protocols and relevant signaling pathway diagrams.

Recommended Dosage and Administration Routes

Oral administration is the most common route for N-acetyl-L-leucine in mice, offering ease of use and good safety profiles in the reported studies.

Table 1: Summary of Recommended Oral Dosages for N-acetyl-L-leucine in Mice

IndicationMouse ModelDosageAdministration DetailsReference
Traumatic Brain Injury (TBI)Controlled Cortical Impact (CCI)100 mg/kg/dayAdministered in chow.[4]
Parkinson's DiseaseMPTP-inducedNot specifiedOral administration.
Niemann-Pick Disease Type CNpc1-/-Not specifiedPre-symptomatic treatment from 3 weeks of age.[5]
Sandhoff DiseaseHexb-/-0.1 g/kg/dayOrally available drug administered from 3 weeks of age.[1]

Experimental Protocols

Oral Administration via Medicated Chow for Traumatic Brain Injury Model

This protocol is adapted from studies on N-acetyl-L-leucine in a mouse model of traumatic brain injury.[4]

Objective: To investigate the neuroprotective effects of N-acetyl-L-leucine following controlled cortical impact (CCI) induced TBI in mice.

Materials:

  • N-acetyl-L-leucine powder

  • Standard mouse chow powder

  • Precision balance

  • Mixing equipment

  • Pill press (optional)

Procedure:

  • Dosage Calculation: Calculate the total amount of N-acetyl-L-leucine required based on the average daily food consumption of the mice and the target dosage of 100 mg/kg/day.

  • Chow Preparation:

    • Thoroughly mix the calculated amount of N-acetyl-L-leucine powder with the powdered standard mouse chow to ensure uniform distribution.

    • Water can be added to create a dough-like consistency, which can then be formed into pellets and dried. Alternatively, a commercial service can be used to prepare medicated chow.

  • Acclimatization: Acclimate the mice to the powdered or pelleted chow for a few days before introducing the medicated version.

  • Administration: Provide the N-acetyl-L-leucine-containing chow to the mice as their sole food source.

  • Monitoring: Monitor the daily food intake to ensure the mice are receiving the intended dose. Also, monitor the body weight of the animals.[4]

Diagram 1: Experimental Workflow for TBI Study

TBI_Workflow cluster_pre_tbi Pre-TBI cluster_tbi TBI Procedure cluster_post_tbi Post-TBI Treatment & Analysis acclimatization Acclimatization to powdered chow tbi Controlled Cortical Impact (CCI) acclimatization->tbi treatment Oral administration of N-acetyl-L-leucine in chow (100 mg/kg/day) tbi->treatment behavioral Behavioral Tests (e.g., beam walk, novel object recognition) treatment->behavioral biochemical Biochemical Analysis (e.g., Western blot, immunohistochemistry) behavioral->biochemical

Caption: Workflow for investigating N-acetyl-L-leucine in a mouse model of TBI.

Oral Gavage Administration for Neurodegenerative Disease Models

This generalized protocol can be adapted for various neurodegenerative disease models, such as Parkinson's disease, based on the need for precise daily dosing.

Objective: To deliver a precise daily dose of N-acetyl-L-leucine to mice.

Materials:

  • N-acetyl-L-leucine

  • Vehicle (e.g., sterile water, saline, or a suspension agent like 0.5% carboxymethylcellulose)

  • Oral gavage needles (20-22 gauge, with a ball tip)

  • Syringes (1 ml)

  • Vortex mixer

Procedure:

  • Preparation of Dosing Solution:

    • Calculate the required concentration of N-acetyl-L-leucine in the vehicle to deliver the desired dose (e.g., 100 mg/kg) in a specific volume (typically 5-10 ml/kg body weight).

    • Suspend or dissolve the N-acetyl-L-leucine in the chosen vehicle. Use a vortex mixer to ensure a homogenous suspension.

  • Animal Handling:

    • Gently restrain the mouse, ensuring it is calm to minimize stress and risk of injury.

  • Gavage Procedure:

    • Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct insertion depth for the gavage needle.

    • Gently insert the gavage needle into the esophagus. Do not force the needle.

    • Slowly administer the prepared solution.

  • Post-Administration Monitoring: Monitor the animal for any signs of distress or adverse reactions.

Potential Signaling Pathways

The precise mechanisms of action of N-acetyl-L-leucine are still under investigation. However, research suggests that it may modulate several key cellular pathways involved in neuroprotection.

Diagram 2: Proposed Signaling Pathways of N-acetyl-L-leucine

NALL_Pathways cluster_cellular_effects Cellular Effects cluster_outcomes Therapeutic Outcomes NALL N-acetyl-L-leucine autophagy Restoration of Autophagy Flux NALL->autophagy neuroinflammation Reduction of Neuroinflammation NALL->neuroinflammation cell_death Attenuation of Neuronal Cell Death autophagy->cell_death neuroinflammation->cell_death neuroprotection Neuroprotection cell_death->neuroprotection functional_recovery Improved Functional Recovery neuroprotection->functional_recovery

Caption: Proposed mechanisms of neuroprotective action of N-acetyl-L-leucine.

Conclusion

N-acetyl-L-leucine shows considerable promise as a therapeutic agent for various neurological conditions in murine models. The oral administration routes described provide a foundation for researchers initiating studies with this compound. When transitioning to this compound, it is imperative to conduct preliminary pharmacokinetic and dose-finding studies to establish the optimal dosage and administration protocol for this specific ester derivative.

References

Application Notes and Protocols: Utilizing Methyl N-acetyl-L-leucinate in Primary Neuronal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl N-acetyl-L-leucinate, an acetylated derivative of the essential amino acid L-leucinate, is emerging as a compound of significant interest in the field of neuroscience.[1] Its neuroprotective properties are under active investigation for a range of neurological disorders.[2][3] Proposed mechanisms of action include the modulation of cellular metabolism, enhancement of autophagy, and reduction of neuroinflammation, making it a promising candidate for therapeutic development.[1][4][5]

These application notes provide detailed protocols for the use of this compound in primary neuronal cultures, a critical in vitro model for studying neuronal function and pathology. The following sections will guide researchers through establishing primary neuronal cultures, treating them with this compound, and assessing its effects on neuronal viability, neurite outgrowth, and relevant signaling pathways.

Data Presentation: Quantitative Effects of this compound

The following tables summarize key quantitative data that can be generated when studying the effects of this compound in primary neuronal cultures. The specific values will be dependent on the neuronal type and experimental conditions.

Table 1: Neuronal Viability Assessment

Treatment GroupConcentration (mM)Viability Assay (e.g., MTT)% Viability (relative to control)
Vehicle Control0MTT100%
This compound1MTTUser-determined value
This compound5MTTUser-determined value
This compound10MTTUser-determined value
Positive Control (e.g., Glutamate)VariesMTTUser-determined value

Table 2: Neurite Outgrowth Analysis

Treatment GroupConcentration (mM)Average Neurite Length (µm)Number of Primary Neurites per Neuron
Vehicle Control0User-determined valueUser-determined value
This compound1User-determined valueUser-determined value
This compound5User-determined valueUser-determined value
This compound10User-determined valueUser-determined value
Positive Control (e.g., BDNF)VariesUser-determined valueUser-determined value

Table 3: Western Blot Analysis of mTOR Pathway Activation

Treatment GroupConcentration (mM)p-mTOR/total mTOR Ratiop-S6K/total S6K Ratio
Vehicle Control01.01.0
This compound1User-determined valueUser-determined value
This compound5User-determined valueUser-determined value
This compound10User-determined valueUser-determined value
Positive Control (e.g., Rapamycin)VariesUser-determined valueUser-determined value

Experimental Protocols

Preparation of Primary Neuronal Cultures (Rodent Cortex/Hippocampus)

This protocol describes the basic steps for establishing primary neuronal cultures from embryonic rodents.

Materials:

  • Timed-pregnant rodent (e.g., E18 rat or E16 mouse)

  • Dissection medium (e.g., Hibernate-A)

  • Enzymatic dissociation solution (e.g., Papain or Trypsin)

  • Enzyme inhibitor solution

  • Neuronal culture medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin)

  • Poly-D-lysine or Poly-L-lysine coated culture vessels (plates or coverslips)

  • Sterile dissection tools

Procedure:

  • Euthanize the pregnant rodent according to approved animal welfare protocols.

  • Dissect the embryos and isolate the desired brain region (cortex or hippocampus) in cold dissection medium.

  • Mince the tissue into small pieces.

  • Incubate the tissue in the enzymatic dissociation solution according to the manufacturer's instructions to dissociate the cells.

  • Neutralize the enzyme with the inhibitor solution.

  • Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.

  • Plate the neurons onto poly-lysine coated culture vessels at the desired density in pre-warmed neuronal culture medium.

  • Incubate the cultures at 37°C in a humidified incubator with 5% CO2.

  • Perform partial media changes every 2-3 days.

G cluster_0 Animal Preparation cluster_1 Tissue Processing cluster_2 Cell Plating Euthanize Pregnant Rodent Euthanize Pregnant Rodent Dissect Embryos Dissect Embryos Euthanize Pregnant Rodent->Dissect Embryos Isolate Brain Region Isolate Brain Region Dissect Embryos->Isolate Brain Region Mince Tissue Mince Tissue Isolate Brain Region->Mince Tissue Enzymatic Dissociation Enzymatic Dissociation Mince Tissue->Enzymatic Dissociation Neutralize Enzyme Neutralize Enzyme Enzymatic Dissociation->Neutralize Enzyme Triturate to Single Cells Triturate to Single Cells Neutralize Enzyme->Triturate to Single Cells Count and Assess Viability Count and Assess Viability Triturate to Single Cells->Count and Assess Viability Plate Neurons on Coated Vessels Plate Neurons on Coated Vessels Count and Assess Viability->Plate Neurons on Coated Vessels Incubate Cultures Incubate Cultures Plate Neurons on Coated Vessels->Incubate Cultures Ready for Treatment Ready for Treatment Incubate Cultures->Ready for Treatment

Workflow for Primary Neuronal Culture Preparation.

Treatment with this compound

Materials:

  • This compound

  • Vehicle (e.g., sterile water or DMSO, depending on solubility)

  • Established primary neuronal cultures

Procedure:

  • Prepare a stock solution of this compound in the appropriate vehicle.

  • On the desired day in vitro (DIV), typically between DIV 5-7 for mature cultures, dilute the stock solution in pre-warmed neuronal culture medium to the final desired concentrations (e.g., 1, 5, 10 mM).

  • Remove a portion of the old medium from the neuronal cultures and replace it with the medium containing this compound or the vehicle control.

  • Incubate the cultures for the desired treatment duration. This can range from 24 hours for acute effects to several days or weeks for chronic studies.[6]

Neuronal Viability Assay (MTT Assay)

This assay measures the metabolic activity of viable cells.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Plate reader

Procedure:

  • At the end of the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • During this incubation, viable cells will convert the yellow MTT into purple formazan crystals.

  • Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.

  • Express the results as a percentage of the vehicle-treated control.

Neurite Outgrowth Assay

This assay quantifies changes in neurite length and complexity.

Materials:

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% goat serum in PBS)

  • Primary antibody (e.g., anti-β-III Tubulin or anti-MAP2)

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope and image analysis software

Procedure:

  • Fix the treated neuronal cultures with 4% paraformaldehyde.

  • Permeabilize the cells with the permeabilization buffer.

  • Block non-specific antibody binding with the blocking solution.

  • Incubate with the primary antibody overnight at 4°C.

  • Wash the cells and incubate with the fluorescently labeled secondary antibody and DAPI.

  • Acquire images using a fluorescence microscope.

  • Use image analysis software (e.g., ImageJ with the NeuronJ plugin) to measure neurite length and branching.

G Treated Neuronal Cultures Treated Neuronal Cultures Fixation Fixation Treated Neuronal Cultures->Fixation Permeabilization Permeabilization Fixation->Permeabilization Blocking Blocking Permeabilization->Blocking Primary Antibody Incubation (e.g., anti-β-III Tubulin) Primary Antibody Incubation (e.g., anti-β-III Tubulin) Blocking->Primary Antibody Incubation (e.g., anti-β-III Tubulin) Secondary Antibody Incubation (Fluorescent) Secondary Antibody Incubation (Fluorescent) Primary Antibody Incubation (e.g., anti-β-III Tubulin)->Secondary Antibody Incubation (Fluorescent) Image Acquisition Image Acquisition Secondary Antibody Incubation (Fluorescent)->Image Acquisition Neurite Tracing and Measurement Neurite Tracing and Measurement Image Acquisition->Neurite Tracing and Measurement

Experimental Workflow for Neurite Outgrowth Assay.

Western Blot for mTOR Pathway Analysis

This protocol is for assessing the activation state of the mTOR signaling pathway.

Materials:

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-S6K, anti-S6K)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Lyse the treated neuronal cultures in ice-cold lysis buffer.

  • Determine the protein concentration of each sample.

  • Separate equal amounts of protein by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane in blocking buffer.

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and calculate the ratio of phosphorylated to total protein.

Signaling Pathway

This compound is thought to influence several key cellular pathways. One of the proposed mechanisms is the modulation of the mTOR (mechanistic Target of Rapamycin) pathway, which is a central regulator of cell growth, proliferation, and survival. Leucine, the parent amino acid, is a known activator of mTORC1.[7] However, some studies suggest that N-acetylated derivatives may have different effects, potentially leading to the induction of autophagy, a cellular recycling process that can be neuroprotective.[5]

G This compound This compound mTORC1 mTORC1 This compound->mTORC1 Modulates Neuronal Survival Neuronal Survival This compound->Neuronal Survival Neurite Outgrowth Neurite Outgrowth This compound->Neurite Outgrowth Autophagy Autophagy mTORC1->Autophagy Inhibits mTORC1->Neurite Outgrowth Regulates Autophagy->Neuronal Survival Promotes

Proposed Signaling Pathway of this compound.

Conclusion

The protocols and information provided in these application notes offer a comprehensive framework for researchers to investigate the effects of this compound in primary neuronal cultures. By systematically evaluating its impact on neuronal viability, morphology, and key signaling pathways, the scientific community can further elucidate its therapeutic potential for a variety of neurological conditions.

References

Application of Methyl N-acetyl-L-leucinate and Related Compounds in Proteomics Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The specific use of Methyl N-acetyl-L-leucinate in proteomics is an emerging area. However, the broader class of methyl-labeled and acetylated leucine derivatives plays a crucial role in modern proteomics, particularly in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS)-based quantitative proteomics. These compounds enable detailed structural and quantitative analysis of proteins and their interactions, which is vital for both basic research and drug development.

This document provides an overview of the applications of methyl-group labeling using leucine derivatives and related compounds in proteomics research. It includes detailed experimental protocols, data summaries, and visual workflows to guide researchers in applying these powerful techniques. While direct proteomics applications of this compound are not yet widely documented, we will focus on closely related and established methodologies, such as selective methyl labeling for NMR and the use of N,N-dimethyl leucine tags for quantitative proteomics. We will also touch upon the known biological effects of N-acetyl-L-leucinate, which are relevant to drug development professionals.

Application I: Selective Methyl Labeling for High-Resolution NMR Spectroscopy of Large Proteins

One of the most powerful applications of methyl-labeled amino acids is in the study of large proteins and protein complexes by solution-state NMR.[1] Protonated carbon-13 methyl groups in an otherwise deuterated protein serve as excellent probes for structure and dynamics. This technique, often focusing on Isoleucine, Leucine, and Valine (ILV) residues, has significantly extended the molecular weight range of proteins that can be studied by NMR.[2]

Key Advantages:

  • Reduced Spectral Complexity: In large proteins, the sheer number of signals leads to extensive spectral overlap. By only observing the methyl groups, the spectrum is greatly simplified.

  • Enhanced Sensitivity: The three-fold proton multiplicity of methyl groups and their rapid rotation lead to favorable relaxation properties and sharper signals, even in large molecules.[3]

  • Probing Protein Dynamics: Methyl group dynamics are sensitive to the local environment and can provide insights into conformational changes and protein-ligand interactions.[1]

Experimental Protocol: Selective ILV Methyl Labeling in E. coli

This protocol describes the expression of perdeuterated, Ile/Leu/Val ¹H/¹³C methyl-protonated proteins in E. coli grown in M9/D₂O medium.

Materials:

  • M9 salts

  • D₂O (99.9%)

  • ¹⁵NH₄Cl

  • ²H-glucose

  • α-ketoisovaleric acid (¹³C₄, d₄)

  • α-ketobutyric acid (¹³C₄, d₂)

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside)

  • Antibiotics

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid for the protein of interest

Procedure:

  • Cell Adaptation: Gradually adapt the E. coli cells from H₂O-based medium to D₂O-based medium over several stages of growth to ensure tolerance.

  • Pre-culture: Inoculate a small volume (e.g., 5 mL) of M9/D₂O medium containing the appropriate antibiotic with the adapted cells and grow overnight at 37°C.

  • Main Culture Growth: Use the pre-culture to inoculate a larger volume (e.g., 1 L) of M9/D₂O medium supplemented with ¹⁵NH₄Cl and ²H-glucose. Grow the culture at 37°C with shaking (approx. 220 rpm) until the OD₆₀₀ reaches 0.6-0.8.[3]

  • Addition of Precursors: Approximately one hour before inducing protein expression, add the ¹³C-labeled methyl precursors. For ILV labeling, add α-ketoisovaleric acid and α-ketobutyric acid.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 1 mM.

  • Harvesting: Continue to grow the culture for several hours (typically 4-6 hours) at a reduced temperature (e.g., 18-25°C) to improve protein folding and solubility. Harvest the cells by centrifugation.

  • Protein Purification: Purify the labeled protein from the cell lysate using standard chromatography techniques.

Workflow for Selective Methyl Labeling

G cluster_prep Preparation cluster_growth Main Culture cluster_expression Protein Expression & Purification A Cell Adaptation to D₂O B Overnight Pre-culture in M9/D₂O A->B C Inoculate 1L M9/D₂O with Pre-culture B->C D Grow to OD₆₀₀ ~0.7 C->D E Add ¹³C-Methyl Precursors (α-ketoisovaleric & α-ketobutyric acid) D->E F Induce with IPTG E->F G Express Protein at Lower Temperature F->G H Harvest Cells by Centrifugation G->H I Purify Labeled Protein H->I

Caption: Workflow for selective ILV methyl labeling of proteins for NMR studies.

Application II: Quantitative Proteomics using N,N-dimethyl Leucine (DiLeu) Isobaric Tags

For MS-based proteomics, isobaric tags such as N,N-dimethyl leucine (DiLeu) enable relative and absolute quantification of proteins from multiple samples in a single experiment.[4][5] These tags have the same total mass but produce unique reporter ions upon fragmentation in the mass spectrometer. The intensity of these reporter ions corresponds to the relative abundance of the peptide (and thus the protein) in each sample.

Key Advantages:

  • Multiplexing: Allows for the simultaneous analysis of multiple samples, increasing throughput and reducing experimental variation.[6]

  • Improved Fragmentation: DiLeu labeling can enhance peptide fragmentation, leading to more confident protein identification.[5]

  • Cost-Effective: The synthesis of DiLeu reagents is relatively simple and cost-effective compared to other commercial tagging reagents.[4]

  • High Accuracy: This method provides high accuracy for MS1-centric quantification and avoids the ratio compression issues sometimes seen with reporter ion quantification.[6]

Experimental Protocol: 4-plex DiLeu Labeling for Quantitative Proteomics

This protocol outlines the steps for labeling peptide samples with a 4-plex DiLeu reagent set for analysis by LC-MS/MS.

Materials:

  • Protein samples (e.g., cell lysates)

  • Lysis buffer

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin

  • DiLeu 4-plex labeling reagents

  • Triethylammonium bicarbonate (TEAB) buffer

  • Hydroxylamine

  • C18 solid-phase extraction (SPE) cartridges

  • LC-MS/MS system (e.g., Orbitrap)

Procedure:

  • Protein Extraction and Digestion:

    • Lyse cells or tissues to extract proteins.

    • Reduce disulfide bonds with DTT and alkylate cysteine residues with IAA.

    • Digest proteins into peptides using trypsin overnight.

  • Peptide Desalting: Desalt the peptide digests using C18 SPE cartridges and dry them under vacuum.

  • DiLeu Labeling:

    • Reconstitute each peptide sample in TEAB buffer.

    • Reconstitute the DiLeu labeling reagents in a suitable solvent (e.g., acetonitrile).

    • Add the appropriate DiLeu reagent to each peptide sample and incubate at room temperature for 1-2 hours.

  • Quenching the Reaction: Add hydroxylamine to quench the labeling reaction.

  • Sample Pooling and Desalting: Combine the labeled peptide samples into a single tube. Desalt the pooled sample using a C18 SPE cartridge and dry under vacuum.

  • LC-MS/MS Analysis:

    • Reconstitute the final peptide mixture in a solvent suitable for mass spectrometry.

    • Analyze the sample using a high-resolution mass spectrometer. The MS1 scan will show the combined, isobarically labeled peptides, and the MS2/MS3 scans will generate the reporter ions for quantification.

  • Data Analysis: Use specialized software to identify peptides and proteins and to quantify the relative abundances based on the reporter ion intensities.

Quantitative Data Summary
FeatureDiLeu TagsiTRAQTMT
Multiplexing 4-plex, 5-plex described[6]4-plex, 8-plex2-plex to 18-plex
Quantification MS2/MS3 Reporter IonsMS2 Reporter IonsMS2/MS3 Reporter Ions
Cost Generally lowerHigherHigher
Synthesis Simple, one or two steps[4]ComplexComplex
Fragmentation Enhanced b- and y-ions[5]StandardStandard
Quant. Accuracy <15% error reported[4]Generally highGenerally high

Workflow for DiLeu-based Quantitative Proteomics

G cluster_prep Sample Preparation cluster_labeling Isobaric Labeling cluster_analysis Analysis A Protein Extraction B Reduction & Alkylation A->B C Tryptic Digestion B->C D Peptide Desalting C->D E Label Peptides with DiLeu Reagents (4-plex) D->E F Quench Reaction E->F G Pool Samples F->G H Final Desalting G->H I LC-MS/MS Analysis H->I J Protein Identification I->J K Quantification (Reporter Ions) I->K

Caption: Workflow for quantitative proteomics using DiLeu isobaric tags.

Application in Drug Discovery and Development

Proteomics is an indispensable tool in the drug discovery and development pipeline, from target identification to biomarker discovery.[7][8] The techniques described above, which utilize methyl-labeled leucine derivatives, can be applied to several stages of this process.

  • Target Identification and Validation: Quantitative proteomics can identify proteins that are differentially expressed in diseased versus healthy states, revealing potential drug targets.[9]

  • Mechanism of Action Studies: By quantifying changes in protein expression or post-translational modifications after drug treatment, researchers can elucidate a drug's mechanism of action and identify off-target effects.[9]

  • Biomarker Discovery: Proteomic analysis of patient samples can uncover biomarkers that predict drug efficacy or toxicity, paving the way for personalized medicine.[7]

  • Protein-Ligand Interactions: NMR with selectively labeled proteins is a powerful method for studying the interactions between a drug candidate and its protein target at atomic resolution.[1]

N-acetyl-L-leucinate and a Relevant Signaling Pathway

While not a direct proteomics tool, N-acetyl-L-leucinate itself is being investigated as a therapeutic agent, particularly for neurological disorders.[10][11] Studies have shown that leucine and its derivatives can influence the mTOR (mechanistic target of rapamycin) signaling pathway , a central regulator of cell growth, proliferation, and autophagy.[10][12] The ability to study this and other pathways using the proteomics techniques described above is critical for understanding the drug's effect. For instance, a quantitative proteomics experiment could measure how N-acetyl-L-leucinate treatment affects the phosphorylation status of key proteins in the mTOR pathway.

mTOR Signaling Pathway

G cluster_input Upstream Signals cluster_core Core Pathway cluster_output Downstream Effects cluster_function Cellular Functions Leucine Leucine / Derivatives (e.g., N-acetyl-L-leucinate) mTORC1 mTORC1 Leucine->mTORC1 activates GrowthFactors Growth Factors GrowthFactors->mTORC1 activates S6K1 p70S6K1 mTORC1->S6K1 phosphorylates FourEBP1 4E-BP1 mTORC1->FourEBP1 phosphorylates Autophagy Autophagy mTORC1->Autophagy inhibits ProteinSynth Protein Synthesis S6K1->ProteinSynth FourEBP1->ProteinSynth Inhibition Inhibition of Autophagy Autophagy->Inhibition CellGrowth Cell Growth

References

Application Notes and Protocols for Stable Isotope Labeling with Methyl N-acetyl-L-leucinate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful and widely adopted method for quantitative proteomics. It relies on the metabolic incorporation of "heavy" stable isotope-labeled amino acids into proteins. This allows for the direct comparison of protein abundance between different cell populations by mass spectrometry.

This document provides detailed application notes and protocols for a novel SILAC-based approach utilizing stable isotope-labeled Methyl N-acetyl-L-leucinate derivatives . This method offers a unique advantage by leveraging alternative cellular uptake pathways, potentially enabling the study of protein dynamics in specific cellular contexts or in cells where the primary leucine transporter (LAT1) may be a limiting factor.

N-acetyl-L-leucinate is known to enter cells via the Organic Anion Transporters OAT1 and OAT3, as well as the Monocarboxylate Transporter 1 (MCT1), bypassing the conventional L-type amino acid transporter (LAT1) used by leucine.[1][2] Once inside the cell, it is metabolized to L-leucine, which is then incorporated into newly synthesized proteins.[1][3] The methyl ester derivative is proposed to enhance cell permeability, facilitating efficient delivery of the labeled compound into the cytoplasm where intracellular esterases can hydrolyze the ester, releasing the N-acetyl-L-leucinate for subsequent metabolism.

Principle of the Method

The core principle of this method is to replace standard L-leucine in the cell culture medium with a "heavy" isotopically labeled version of this compound. The "heavy" derivative is synthesized to contain stable isotopes such as ¹³C or ¹⁵N.

The proposed workflow involves two parallel cell populations. The "light" control population is grown in a medium containing standard (unlabeled) this compound, while the "heavy" experimental population is cultured in a medium with the stable isotope-labeled counterpart. After a sufficient number of cell divisions to ensure near-complete incorporation of the labeled amino acid, the two cell populations can be subjected to different experimental conditions (e.g., drug treatment, differentiation). Subsequently, the cell lysates are combined, and the proteins are extracted, digested, and analyzed by mass spectrometry. The mass difference between the "light" and "heavy" peptides allows for the accurate relative quantification of protein abundance.

Applications

  • Quantitative Proteomics: Compare global protein expression profiles between different experimental conditions.

  • Drug Development: Study the effect of drug candidates on protein expression and signaling pathways.

  • Metabolic Flux Analysis: Trace the metabolic fate of leucine through alternative uptake pathways.

  • Signaling Pathway Analysis: Investigate leucine-dependent signaling, such as the mTOR pathway, with precise control over leucine delivery.[4][5][6][7][8]

Data Presentation

Quantitative data from mass spectrometry analysis should be summarized for clarity and ease of comparison.

Table 1: Example of Protein Quantification Data

Protein IDGene NamePeptide SequenceLight IntensityHeavy IntensityRatio (Heavy/Light)p-value
P60709ACTB...1.2E+081.1E+080.920.45
Q13547mTOR...5.6E+061.2E+072.140.01
P42336RPS6...8.9E+074.3E+070.480.005
.....................

Table 2: Isotopic Labeling Efficiency

Cell LinePassage NumberLabeling Duration (days)Incorporation Efficiency (%)
HEK293107 (5 doublings)>98%
HeLa128 (6 doublings)>97%
SH-SY5Y1510 (5 doublings)>95%

Experimental Protocols

Protocol 1: Synthesis of Stable Isotope-Labeled this compound

This protocol is a generalized approach for the synthesis of ¹³C and ¹⁵N labeled this compound.

Materials:

  • L-Leucine (¹³C₆, ¹⁵N₁) or other desired isotopically labeled L-leucine

  • Acetic anhydride

  • Methanol

  • Trimethylchlorosilane

  • Anhydrous solvents (e.g., dichloromethane, diethyl ether)

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

  • N-acetylation of L-leucine:

    • Dissolve the isotopically labeled L-leucine in a suitable solvent (e.g., a mixture of acetic acid and water).

    • Cool the solution in an ice bath.

    • Slowly add acetic anhydride to the solution while stirring.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure to obtain the crude N-acetyl-L-leucinate.

  • Methyl Esterification:

    • Suspend the crude N-acetyl-L-leucinate in methanol.

    • Cool the suspension in an ice bath.

    • Slowly add trimethylchlorosilane to the suspension.[9]

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction by TLC.

    • Upon completion, evaporate the solvent to yield the crude this compound hydrochloride.

  • Purification:

    • Purify the crude product by recrystallization or column chromatography to obtain the pure, stable isotope-labeled this compound.

    • Confirm the structure and isotopic enrichment by NMR and mass spectrometry.

Protocol 2: SILAC Labeling of Mammalian Cells

This protocol is adapted from standard SILAC procedures.[10][11][12][13][14]

Materials:

  • SILAC-grade cell culture medium deficient in L-leucine

  • Dialyzed fetal bovine serum (dFBS)

  • "Light" this compound

  • "Heavy" Stable Isotope-Labeled this compound

  • Mammalian cell line of interest

  • Standard cell culture reagents and equipment

Procedure:

  • Preparation of SILAC Media:

    • Reconstitute the leucine-deficient medium according to the manufacturer's instructions.

    • Supplement the medium with 10% dFBS, penicillin/streptomycin, and other necessary supplements.

    • Prepare two types of media:

      • "Light" Medium: Add "light" this compound to the final concentration typically used for leucine in SILAC experiments (e.g., 0.8 mM).

      • "Heavy" Medium: Add "heavy" Stable Isotope-Labeled this compound to the same final concentration.

  • Cell Adaptation:

    • Culture the cells in the "light" and "heavy" SILAC media for at least 5-6 cell doublings to ensure complete incorporation of the respective amino acid derivatives.

    • Monitor cell growth and morphology to ensure that the labeled compound does not have cytotoxic effects.

    • Verify the incorporation efficiency (>95%) by mass spectrometry analysis of a small batch of cells.

  • Experimental Treatment:

    • Once the cells are fully labeled, apply the desired experimental treatment to the "heavy" cell population (e.g., drug treatment for 24 hours). The "light" population serves as the control.

  • Cell Harvesting and Lysis:

    • Harvest the "light" and "heavy" cell populations separately.

    • Count the cells and mix equal numbers of cells from the "light" and "heavy" populations.

    • Lyse the combined cell pellet in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Digestion and Mass Spectrometry Analysis:

    • Quantify the protein concentration in the lysate.

    • Perform in-solution or in-gel digestion of the proteins with trypsin.

    • Analyze the resulting peptide mixture by high-resolution LC-MS/MS.

    • Use appropriate software (e.g., MaxQuant) for protein identification and quantification based on the intensity ratios of "heavy" and "light" peptide pairs.

Visualization of Pathways and Workflows

Signaling Pathway

mTOR_Pathway cluster_uptake Cellular Uptake cluster_mTOR mTORC1 Signaling Me_NAL This compound (Isotopically Labeled) Esterases Intracellular Esterases Me_NAL->Esterases Hydrolysis NAL N-acetyl-L-leucinate Deacetylases Deacetylases NAL->Deacetylases Deacetylation Leucine L-leucine mTORC1 mTORC1 Leucine->mTORC1 Activates MCT1 MCT1 OAT OAT1/3 OAT->Me_NAL Esterases->NAL Deacetylases->Leucine S6K1 p70S6K1 mTORC1->S6K1 Phosphorylates 4EBP1 4E-BP1 mTORC1->4EBP1 Phosphorylates Autophagy Autophagy mTORC1->Autophagy Inhibits Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Promotes 4EBP1->Protein_Synthesis Inhibits

Caption: Leucine-mTORC1 signaling pathway activation.

Experimental Workflow

SILAC_Workflow cluster_culture Cell Culture Light_Culture Culture with 'Light' This compound Heavy_Culture Culture with 'Heavy' This compound Treatment Experimental Treatment (e.g., Drug Addition) Heavy_Culture->Treatment Combine Combine Cell Populations (1:1 Ratio) Treatment->Combine Lysis Cell Lysis & Protein Extraction Combine->Lysis Digestion Protein Digestion (Trypsin) Lysis->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Data_Analysis Protein Identification & Quantification LCMS->Data_Analysis

Caption: SILAC experimental workflow.

Logical Relationship of Cellular Transport

Transport_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Leucine_ext Leucine MeNAL_ext This compound OAT_MCT OAT1/3 & MCT1 Transporters MeNAL_ext->OAT_MCT Alternative Uptake LAT1 LAT1 Transporter Leucine_int Leucine LAT1->Leucine_int MeNAL_int This compound OAT_MCT->MeNAL_int Protein_Synth Protein Synthesis Leucine_int->Protein_Synth MeNAL_int->Leucine_int Metabolism

Caption: Cellular uptake pathways.

References

Troubleshooting & Optimization

Technical Support Center: Methyl N-acetyl-L-leucinate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Methyl N-acetyl-L-leucinate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and characterization of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are two main strategies:

  • Two-step synthesis: This involves the esterification of N-acetyl-L-leucine with methanol, typically under acidic catalysis (e.g., sulfuric acid).[1]

  • One-step N-acetylation: This route starts with L-leucine methyl ester (or its hydrochloride salt) and introduces the acetyl group using an acetylating agent like acetic anhydride or acetyl chloride.[2][3] If starting with the hydrochloride salt, a base is required to neutralize it and liberate the free amine for reaction.[4][5]

Q2: Which acetylating agent is recommended?

Acetic anhydride is commonly used for N-acetylation.[6][7] It is effective, but reaction conditions must be controlled to prevent side reactions. Acetyl chloride is more reactive and also effective, but its high reactivity with water requires strictly anhydrous conditions.[2] Alternative reagents like triethyl orthoacetate (TEOA) can be used for concurrent N-acetylation and esterification if starting from L-leucine.[8][9]

Q3: What is the most critical parameter to control during N-acetylation?

Maintaining a non-acidic pH and controlling the temperature are crucial. The starting material, L-leucine methyl ester, is often supplied as a hydrochloride salt, which must be neutralized with a base (e.g., triethylamine, sodium bicarbonate) to enable the N-acetylation reaction.[4] However, strongly basic conditions or high temperatures can promote hydrolysis of the methyl ester product or lead to racemization.[6]

Q4: How can I avoid racemization of the chiral center?

Racemization is a significant risk, especially under harsh conditions. To preserve the L-enantiomeric form:

  • Perform the acetylation at low temperatures (e.g., 0 °C to room temperature).

  • Avoid strong bases.

  • Be aware that acetic anhydride itself can act as a racemizing agent under certain conditions, a principle sometimes used intentionally to produce N-acetyl-DL-leucine.[6][7]

Q5: What are the common impurities I should look for?

Common impurities include unreacted L-leucine methyl ester, N-acetyl-L-leucine (from ester hydrolysis), and potential diastereomers if racemization occurs.[10][11] The hydrolysis of the acetylating agent (e.g., acetic anhydride to acetic acid) is a competitive side reaction that can affect yield and purity.[7]

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis and purification of this compound.

Logical Flow for Troubleshooting Synthesis Issues

G start Unsatisfactory Result low_yield Low Yield? start->low_yield impure Impure Product? low_yield->impure No incomplete_rxn Incomplete Reaction (Check TLC/LC-MS) low_yield->incomplete_rxn Yes racemized Racemization? impure->racemized No start_material Starting Material Present impure->start_material Yes harsh_cond Harsh Conditions (Temp, pH) racemized->harsh_cond Yes hydrolysis Product or Reagent Hydrolysis incomplete_rxn->hydrolysis workup_loss Loss During Workup hydrolysis->workup_loss solution_yield Solution: - Increase reagent equivalents - Extend reaction time - Ensure anhydrous conditions workup_loss->solution_yield side_products Unexpected Side Products start_material->side_products solution_impure Solution: - Check neutralization of HCl salt - Optimize purification (chromatography) - Use high-purity reagents side_products->solution_impure solution_racemic Solution: - Lower reaction temperature - Use milder base - Reduce reaction time harsh_cond->solution_racemic G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Isolation cluster_end Purification & Analysis start_mat L-Leucine Methyl Ester HCl Anhydrous Solvent (DCM) Base (Et3N) Acetic Anhydride neutralize 1. Neutralization (0°C) start_mat->neutralize acetylate 2. N-Acetylation (0°C to RT) neutralize->acetylate quench 3. Aqueous Quench acetylate->quench extract 4. Liquid-Liquid Extraction quench->extract dry 5. Dry & Concentrate extract->dry purify 6. Purification (Chromatography) dry->purify analyze 7. Characterization (NMR, MS, Optical Rotation) purify->analyze final_product Pure Methyl N-acetyl-L-leucinate analyze->final_product G start L-Leucine Methyl Ester product Methyl N-acetyl-L-leucinate (Desired Product) start->product Main Reaction Path acetyl Acetic Anhydride acetyl->product Main Reaction Path hydrolyzed_anhydride Acetic Acid acetyl->hydrolyzed_anhydride Anhydride Hydrolysis hydrolyzed_ester N-acetyl-L-leucine product->hydrolyzed_ester Ester Hydrolysis racemized Methyl N-acetyl-DL-leucinate product->racemized Racemization hydrolyzed_ester->product Esterification water H₂O water->hydrolyzed_ester water->hydrolyzed_anhydride base_heat Base / Heat base_heat->racemized

References

Technical Support Center: Methyl N-acetyl-L-leucinate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance the yield and purity of Methyl N-acetyl-L-leucinate.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common synthetic pathway involves a two-step process:

  • N-acetylation: The amino group of L-leucine is acetylated, typically using acetic anhydride, to form N-acetyl-L-leucine.

  • Esterification: The carboxylic acid group of N-acetyl-L-leucine is then esterified with methanol, commonly through a Fischer-Speier esterification catalyzed by a strong acid like sulfuric acid, to yield the final product, this compound.

Q2: Why is the choice of acetylating agent important?

The choice of acetylating agent can impact yield, purity, and reaction conditions. Acetic anhydride is widely used and effective. While more reactive options like acetyl chloride exist, they can be harsher and require stricter control of reaction conditions to avoid side reactions.

Q3: What are the critical parameters to control during N-acetylation?

Key parameters for the N-acetylation of L-leucine include the molar ratio of the acetylating agent to the amino acid, reaction temperature, and pH. An excess of the acetylating agent can lead to di-acetylation or other side reactions, while insufficient amounts will result in incomplete conversion. Temperature control is crucial to minimize side reactions and potential racemization.

Q4: What is the role of the acid catalyst in the esterification step?

In Fischer-Speier esterification, a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is used to protonate the carbonyl oxygen of the carboxylic acid. This protonation makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol, thereby facilitating the formation of the methyl ester.

Q5: How can I monitor the progress of the reactions?

Thin Layer Chromatography (TLC) is a common and effective technique for monitoring the progress of both the N-acetylation and esterification reactions. By comparing the reaction mixture to the starting materials and a product standard (if available), you can determine when the reaction has gone to completion. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.

Troubleshooting Guide

Low Yield

Q: My yield for the N-acetylation of L-leucine is lower than expected (typically 70-80%). What are the possible causes and solutions? [1]

Several factors could contribute to a low yield in the N-acetylation step. A primary side reaction is the hydrolysis of acetic anhydride to acetic acid, which competes with the acetylation of leucine.[1] To optimize the yield, consider the following:

  • Molar Ratio of Acetic Anhydride: Using a molar ratio of acetic anhydride to L-leucine below 2 can lead to significantly lower yields.[1] An optimal range is often between 1.3 and 1.6 molar equivalents when the reaction is carried out with a base like sodium hydroxide.[1]

  • Temperature Control: The reaction should be kept cool, especially during the addition of acetic anhydride, to minimize its hydrolysis.

  • pH Control: Maintaining an appropriate pH is crucial. The reaction is often performed under basic conditions to deprotonate the amino group of leucine, making it more nucleophilic.

Q: I am experiencing a low yield in the Fischer esterification of N-acetyl-L-leucine. How can I improve it?

Low yields in Fischer esterification are often due to the equilibrium nature of the reaction. To drive the reaction towards the product, you can:

  • Use an Excess of Methanol: Using methanol as the solvent ensures a large excess, pushing the equilibrium towards the formation of the methyl ester.

  • Remove Water: The water produced during the reaction can be removed using a Dean-Stark apparatus or by adding a dehydrating agent. However, for small-scale reactions, using a large excess of methanol is often sufficient.

  • Catalyst Concentration: Ensure an adequate amount of acid catalyst is used. Typically, a catalytic amount (e.g., 1-5 mol%) of a strong acid like H₂SO₄ is sufficient.

  • Reaction Time and Temperature: The reaction may require refluxing for several hours to reach completion. Monitor the reaction by TLC to determine the optimal reaction time. Microwave irradiation has been shown to significantly reduce reaction times and improve yields in some cases.[2][3]

Low Purity

Q: My final product, this compound, shows multiple spots on TLC. What are the likely impurities?

Common impurities can arise from both the N-acetylation and esterification steps:

  • Unreacted N-acetyl-L-leucine: This can occur if the esterification reaction does not go to completion.

  • Unreacted L-leucine: If the initial N-acetylation was incomplete, L-leucine can be carried through to the final product.

  • Di-acetylated products: Although less common, under harsh conditions, the carboxylic acid might form a mixed anhydride with acetic anhydride.

  • Racemized product (N-acetyl-D-leucinate): High temperatures or extreme pH during acetylation can lead to racemization.[4]

Q: How can I remove unreacted N-acetyl-L-leucine from my final product?

Unreacted N-acetyl-L-leucine can be removed during the aqueous work-up. By washing the organic layer containing the product with a dilute basic solution (e.g., saturated sodium bicarbonate), the acidic N-acetyl-L-leucine will be converted to its water-soluble salt and extracted into the aqueous phase.

Q: I am concerned about the chiral purity of my product. How can I assess and control it?

Racemization can be a concern during the N-acetylation step, especially under harsh conditions.[4]

  • Assessment: The chiral purity of this compound can be determined using chiral HPLC or by measuring the optical rotation of the final product and comparing it to the literature value.

  • Control: To minimize racemization, it is important to use mild reaction conditions during the N-acetylation step, such as maintaining a low temperature and avoiding excessively strong bases or acids.

Data Summary Tables

Table 1: Reaction Conditions for N-acetylation of L-leucine with Acetic Anhydride

ParameterConditionExpected YieldReference
Molar Ratio (Acetic Anhydride:L-leucine) 1.3 - 1.6>70%[1]
Temperature 5 - 50°COptimized for purity[1]
Base Sodium HydroxideGood[1][5]
Reaction Time 0.5 - 3 hoursDependent on temp.[5]

Table 2: HPLC Method Parameters for Purity Analysis of N-acetyl-L-leucine and Related Substances

ParameterCondition
Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)[6][7][8]
Mobile Phase A 0.1-0.2% Phosphoric or Trifluoroacetic Acid in Water[6][7][8]
Mobile Phase B Acetonitrile or Methanol[6][9]
Gradient A suitable gradient to separate starting materials and impurities
Flow Rate 1.0 mL/min[6][7][8]
Column Temperature 40-50°C[6]
Detection Wavelength 206-212 nm[6][7][8]
Injection Volume 10 µL[6]

Experimental Protocols

Protocol 1: Synthesis of N-acetyl-L-leucine
  • In a round-bottom flask, dissolve L-leucine in an appropriate amount of 2N sodium hydroxide solution.

  • Cool the solution to 5°C in an ice bath.

  • Slowly add acetic anhydride (1.3-1.5 molar equivalents) dropwise to the stirred solution, maintaining the temperature below 10°C.

  • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

  • Monitor the reaction by TLC until the L-leucine is consumed.

  • Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 2-3.

  • The N-acetyl-L-leucine will precipitate as a white solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 2: Synthesis of this compound (Fischer Esterification)
  • Suspend the dried N-acetyl-L-leucine in an excess of absolute methanol (e.g., 10-20 times the molar amount of the starting material).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the volume of methanol).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove any unreacted acid), and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Protocol 3: Purification by Recrystallization
  • Dissolve the crude this compound in a minimum amount of a hot solvent. A common solvent system for recrystallization is a mixture of ethyl acetate and hexane.

  • Begin by dissolving the crude product in a minimal amount of hot ethyl acetate.

  • Slowly add hexane until the solution becomes slightly cloudy.

  • Warm the solution slightly until it becomes clear again.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent (the same ethyl acetate/hexane mixture), and dry under vacuum.

Visualizations

experimental_workflow cluster_acetylation Step 1: N-Acetylation cluster_esterification Step 2: Esterification start L-Leucine reagents1 Acetic Anhydride NaOH (aq) reaction1 Reaction (0-25°C) start->reaction1 reagents1->reaction1 workup1 Acidification (HCl) Filtration reaction1->workup1 intermediate N-acetyl-L-leucine workup1->intermediate reaction2 Reflux intermediate->reaction2 reagents2 Methanol (excess) H₂SO₄ (cat.) reagents2->reaction2 workup2 Aqueous Work-up (EtOAc, NaHCO₃) reaction2->workup2 purification Recrystallization (EtOAc/Hexane) workup2->purification product This compound purification->product

Caption: Overall experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low Yield Observed acetylation Is the issue in the N-acetylation step? start->acetylation esterification Is the issue in the esterification step? start->esterification acetylation->esterification No check_ratio Check Molar Ratio: Ac₂O:Leucine (1.3-1.6) acetylation->check_ratio Yes check_methanol Use Excess Methanol: Drive equilibrium esterification->check_methanol Yes check_temp_ace Control Temperature: Keep cool during addition check_ratio->check_temp_ace check_ph Verify pH: Ensure basic conditions check_temp_ace->check_ph solution Yield Improved check_ph->solution check_time_temp Increase Reflux Time: Monitor by TLC check_methanol->check_time_temp check_catalyst Check Catalyst Amount: Ensure sufficient H₂SO₄ check_time_temp->check_catalyst check_catalyst->solution

Caption: Troubleshooting workflow for addressing low reaction yield.

troubleshooting_purity start Low Purity Observed (e.g., multiple TLC spots) impurity_id Identify Impurity Type start->impurity_id acidic_impurity Acidic Impurity (e.g., N-acetyl-L-leucine) impurity_id->acidic_impurity Acidic basic_impurity Basic Impurity (e.g., L-leucine) impurity_id->basic_impurity Basic chiral_impurity Chiral Impurity (Racemization) impurity_id->chiral_impurity Chiral wash_base Solution: Wash organic layer with dilute base (NaHCO₃) acidic_impurity->wash_base revisit_acetylation Solution: Re-optimize N-acetylation step basic_impurity->revisit_acetylation mild_conditions Solution: Use milder acetylation conditions (low temp) chiral_impurity->mild_conditions recrystallize Final Step: Purify by recrystallization wash_base->recrystallize revisit_acetylation->recrystallize mild_conditions->recrystallize

Caption: Troubleshooting workflow for addressing low product purity.

References

Troubleshooting poor solubility of Methyl N-acetyl-L-leucinate in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl N-acetyl-L-leucinate, focusing on challenges related to its solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

Q2: I'm observing precipitation when I try to dissolve this compound directly in my aqueous buffer. What is the recommended procedure for preparing an aqueous working solution?

A2: For compounds with hydrophobic characteristics like this compound, direct dissolution in aqueous buffers can be challenging. The recommended method is to first prepare a concentrated stock solution in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol. This stock solution can then be carefully diluted into your aqueous buffer to the desired final concentration.

Q3: What is the maximum recommended concentration of DMSO in my final aqueous solution, especially for cell-based assays?

A3: High concentrations of DMSO can be toxic to cells.[2] For most cell lines, it is recommended to keep the final concentration of DMSO at or below 0.5% (v/v) to minimize cytotoxicity.[2][3] Some robust cell lines may tolerate up to 1%, but it is always best to perform a vehicle control experiment to assess the impact of the solvent on your specific assay.[2] For sensitive primary cells, the DMSO concentration should be kept even lower, ideally below 0.1%.[3]

Q4: My solution is clear initially but becomes cloudy over time. What could be the cause?

A4: Cloudiness that develops over time can be due to several factors:

  • Hydrolysis: The methyl ester bond of this compound is susceptible to hydrolysis, especially under basic or acidic conditions, which would yield the less soluble N-acetyl-L-leucine.

  • Temperature Fluctuations: If the solution was prepared at an elevated temperature, a decrease in temperature can lead to precipitation if the compound's concentration is near its saturation point at the lower temperature.

  • Buffer Instability: Changes in the pH of the buffer over time can affect the solubility of the compound.

It is recommended to prepare fresh aqueous solutions for each experiment and avoid long-term storage, especially at room temperature or in non-neutral pH buffers.

Troubleshooting Guide

Issue 1: Precipitate Forms Immediately Upon Diluting DMSO Stock in Aqueous Buffer

This is a common issue known as "antisolvent precipitation," where the compound is soluble in the organic stock solution but not in the final aqueous mixture.

G Troubleshooting Immediate Precipitation Start Precipitation Observed Immediately Check_Stock_Conc Is the stock solution concentration too high? Start->Check_Stock_Conc Check_Dilution_Method How was the dilution performed? Check_Stock_Conc->Check_Dilution_Method No Sol_Lower_Stock Lower the concentration of the DMSO stock. Check_Stock_Conc->Sol_Lower_Stock Yes Check_Final_Conc Is the final aqueous concentration too high? Check_Dilution_Method->Check_Final_Conc Slow addition Sol_Slow_Addition Add the DMSO stock dropwise to the stirring aqueous buffer. Check_Dilution_Method->Sol_Slow_Addition Rapid addition Check_Buffer Is the buffer composition and pH appropriate? Check_Final_Conc->Check_Buffer No Sol_Lower_Final Decrease the final working concentration. Check_Final_Conc->Sol_Lower_Final Yes Sol_Optimize_Buffer Optimize buffer pH or consider additives. Check_Buffer->Sol_Optimize_Buffer Potentially Success Clear Solution Sol_Lower_Stock->Success Sol_Slow_Addition->Success Sol_Lower_Final->Success Sol_Optimize_Buffer->Success

Caption: Troubleshooting workflow for immediate precipitation.

Issue 2: Poor or Slow Dissolution in the Initial Organic Solvent

If this compound does not readily dissolve in the chosen organic solvent, the following steps can be taken.

  • Increase Solvent Volume: Ensure you are using a sufficient volume of the organic solvent.

  • Gentle Warming: Warm the solution gently (e.g., to 37°C) to aid dissolution. Avoid excessive heat, which could lead to degradation.

  • Sonication: Use a sonicator bath to break up any clumps of solid material and enhance dissolution.[4]

  • Try an Alternative Solvent: If DMSO is not effective, consider other water-miscible organic solvents such as ethanol or dimethylformamide (DMF).

Data Tables

Table 1: Physicochemical Properties of N-acetyl-L-leucine and its Methyl Ester

PropertyN-acetyl-L-leucineThis compound
Molecular Formula C₈H₁₅NO₃C₉H₁₇NO₃
Molecular Weight 173.21 g/mol [1]187.24 g/mol [5]
Melting Point 187-190 °C43 °C[5]
Aqueous Solubility ~8.1 mg/mL at 25°C[1]~20% w/w (for D,L form) at pH 7.5, 25°C

Table 2: Recommended Final Concentrations of Co-solvents in Cell Culture

Co-solventGeneral UseSensitive/Primary Cells
DMSO ≤ 0.5% (v/v)[2][3]≤ 0.1% (v/v)[3]
Ethanol ≤ 0.5% (v/v)≤ 0.1% (v/v)

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass of this compound to achieve the desired stock concentration (e.g., 100 mM).

  • Weigh the calculated amount of the compound and place it in a sterile tube.

  • Add the appropriate volume of anhydrous DMSO to the tube.

  • Vortex the solution vigorously until the solid is completely dissolved.

  • If the compound does not fully dissolve, sonicate the tube for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of an Aqueous Working Solution from a DMSO Stock

Objective: To dilute the concentrated DMSO stock solution into an aqueous buffer while minimizing precipitation.

Materials:

  • Concentrated stock solution of this compound in DMSO

  • Sterile aqueous buffer (e.g., PBS, cell culture medium)

  • Sterile conical tube or beaker

  • Magnetic stirrer and stir bar or vortex mixer

Procedure:

  • Determine the final concentration and volume of the aqueous working solution needed for your experiment.

  • Calculate the volume of the DMSO stock solution required. Ensure the final DMSO concentration will be within the acceptable range for your assay (e.g., ≤ 0.5%).

  • Place the required volume of the aqueous buffer into a sterile tube or beaker.

  • While vigorously stirring or vortexing the aqueous buffer, add the calculated volume of the DMSO stock solution drop by drop.[4]

  • Continue to mix the solution for a few minutes after adding the stock to ensure homogeneity.

  • Visually inspect the final solution for any signs of precipitation or turbidity. If the solution is not clear, you may have exceeded the solubility limit at that concentration and may need to prepare a more dilute working solution.

G Workflow for Preparing Aqueous Working Solution Start Start Prep_Stock Prepare Concentrated Stock in DMSO Start->Prep_Stock Calc_Dilution Calculate Dilution for Final Concentration Prep_Stock->Calc_Dilution Prep_Buffer Prepare Aqueous Buffer Calc_Dilution->Prep_Buffer Slow_Addition Add DMSO Stock Dropwise to Stirring Buffer Prep_Buffer->Slow_Addition Mix Continue Mixing Slow_Addition->Mix Inspect Visually Inspect for Precipitation Mix->Inspect Success Clear Solution Ready for Use Inspect->Success No Troubleshoot Precipitation Observed: Troubleshoot Inspect->Troubleshoot Yes

Caption: Workflow for preparing aqueous solutions.

References

Technical Support Center: Methyl N-acetyl-L-leucinate LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the analysis of Methyl N-acetyl-L-leucinate using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor and product ions for this compound?

A1: For this compound (C9H17NO3, Molecular Weight: 187.24 g/mol ), analysis is typically performed in positive electrospray ionization (ESI+) mode. The expected protonated precursor ion [M+H]+ is at m/z 188.2. Common product ions result from the fragmentation of the precursor. While specific fragmentation patterns should be confirmed experimentally, likely fragments are generated by the loss of neutral molecules.[1][2]

Table 1: Predicted m/z Transitions for this compound

Ion TypePrecursor Ion (m/z)Product Ion (m/z)Neutral LossDescription
[M+H]+188.2129.159.1 (CH3O2C)Loss of the methyl ester group
[M+H]+146.142.1 (C2H2O)Loss of the N-acetyl group
[M+H]+86.1102.1 (C5H12N)Fragmentation of the leucine side chain

Note: These values are theoretical and should be optimized by direct infusion of a standard solution into the mass spectrometer.

Q2: What type of LC column is recommended for this analysis?

A2: A reversed-phase C18 column is a suitable starting point for the analysis of this compound. Given its moderate polarity, a column with a particle size of less than 2 µm (for UHPLC) or between 3-5 µm (for HPLC) will provide good resolution and peak shape.[3] Consider columns specifically designed for polar-modified reversed-phase chromatography if peak shape issues like tailing are observed.[4]

Q3: What are the ideal starting mobile phase conditions?

A3: A gradient elution using water and acetonitrile (ACN) or methanol (MeOH) with a modifier is recommended.[5]

  • Mobile Phase A: Water with 0.1% formic acid. The acidic modifier helps to protonate the analyte, improving ionization efficiency in positive mode and often leading to better peak shapes.[6]

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid. A typical starting gradient could be 5-95% B over 5-10 minutes. The exact gradient should be optimized to ensure adequate retention and separation from any matrix components.[7]

Q4: How can I minimize matrix effects when analyzing samples from biological fluids like plasma?

A4: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in bioanalysis.[8][9][10] To mitigate them:

  • Improve Sample Preparation: Use techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove interfering endogenous components like phospholipids.[11][12][13]

  • Optimize Chromatography: Adjust the LC gradient to separate the analyte from co-eluting matrix components.[10]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS of this compound is the best way to compensate for matrix effects, as it will be affected similarly to the analyte.[8][14] If a SIL-IS is unavailable, a structural analog can be used.

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing or Fronting)

Table 2: Troubleshooting Poor Peak Shape

SymptomPotential Cause(s)Recommended Solution(s)
Peak Tailing Secondary interactions with residual silanols on the column packing material.[4][15]Add a small amount of an acidic modifier (e.g., 0.1% formic acid) to the mobile phase to suppress silanol activity.[6] Consider a column with end-capping or a different stationary phase.
Mismatch between sample solvent and mobile phase.[16]Dissolve the sample in a solvent that is weaker than or identical to the initial mobile phase composition.
Column contamination or blockage.[17]Backflush the column. If the problem persists, replace the column frit or the entire column. Use a guard column to protect the analytical column.[16]
Peak Fronting Column overload.Reduce the injection volume or the concentration of the sample.
Column collapse or void formation.[17]This is often irreversible. Replace the column and ensure operating conditions (pH, temperature, pressure) are within the manufacturer's limits.
Issue 2: Low Signal Intensity / Poor Sensitivity

Table 3: Troubleshooting Low Signal Intensity

Potential CauseRecommended Solution(s)
Suboptimal ESI Source Parameters Optimize key source parameters by infusing a standard solution.[18] Adjust the capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature to maximize the signal for the m/z 188.2 precursor.[19][20]
Inefficient Fragmentation Optimize the collision energy (CE) for the selected MRM transitions. Perform a ramping CE experiment to find the voltage that yields the most intense and stable product ions.[18]
Ion Suppression from Matrix Conduct a post-column infusion experiment to identify regions of ion suppression.[8][11] Adjust the chromatographic gradient to move the analyte's retention time away from these regions. Improve sample cleanup procedures.[13]
In-source Fragmentation High cone or fragmentor voltages can cause the precursor ion to fragment before it enters the quadrupole.[21][22] Reduce these voltages to increase the precursor ion intensity.
Issue 3: High Background Noise or Contamination

Table 4: Troubleshooting High Background Noise

Potential CauseRecommended Solution(s)
Contaminated Solvents or Reagents Use high-purity, LC-MS grade solvents, water, and additives.[11] Prepare fresh mobile phases daily.
System Contamination Flush the entire LC system, including the injector and lines, with a strong solvent mixture (e.g., isopropanol:water 50:50).
Carryover from Previous Injections Optimize the needle wash procedure in the autosampler settings. Use a strong wash solvent and increase the wash volume or duration. Inject blank samples after high-concentration samples to check for carryover.
Leaching from Plastics Use polypropylene vials and plates instead of polystyrene. Minimize sample storage time in plastic containers.[11]

Experimental Protocols

Protocol 1: Stock Solution and Standard Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Stock Solution (100 µg/mL): Dilute 1 mL of the primary stock solution to 10 mL with methanol.

  • Calibration Standards: Perform serial dilutions of the working stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to create a calibration curve covering the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).

Protocol 2: Plasma Sample Preparation (Protein Precipitation)

This protocol is a fast and effective method for cleaning up plasma samples.[12][23][24]

  • Aliquot 50 µL of plasma sample into a 1.5 mL polypropylene microcentrifuge tube.

  • If using an internal standard, add 10 µL of the working IS solution.

  • Add 150 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate the proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial or well plate for injection.

Visualized Workflows

Method_Development_Workflow Method Development Workflow for this compound cluster_MS Mass Spectrometer Optimization cluster_LC Liquid Chromatography Optimization cluster_Final Method Finalization A 1. Direct Infusion of Standard (1 µg/mL) B 2. Optimize Source (ESI+, Capillary, Gas, Temp) A->B C 3. Select Precursor Ion (e.g., m/z 188.2) B->C D 4. Optimize Fragmentation (Collision Energy) C->D E 5. Select & Confirm Product Ions D->E F 6. Select Column (e.g., C18, 2.1x50mm) E->F Use Optimized MS Parameters G 7. Develop Gradient (ACN/Water + 0.1% FA) F->G H 8. Assess Peak Shape & Retention Time G->H I 9. Inject Matrix Blank to Check Interferences H->I J 10. Prepare Calibration Curve & QC Samples I->J Finalize LC Method K 11. Run System Suitability & Test Injection J->K L 12. Final Method Ready for Validation K->L

Caption: A typical workflow for developing an LC-MS/MS method.

Troubleshooting_Low_Signal Troubleshooting Flowchart: Low Signal Intensity cluster_CheckMS Check MS Settings cluster_CheckLC Check LC & Sample cluster_Solutions Solutions Start Start: Low Signal Observed MS1 Are Source Parameters (Gas, Temp, Voltage) Optimized? Start->MS1 MS2 Is Collision Energy Optimized for MRM Transition? MS1->MS2 Yes Sol1 Re-optimize Source via Infusion MS1->Sol1 No MS3 Is Cone/Fragmentor Voltage too High? MS2->MS3 Yes Sol2 Perform CE Ramp Experiment MS2->Sol2 No LC1 Is Analyte Co-eluting with Matrix Interference? MS3->LC1 No Sol3 Reduce Cone Voltage MS3->Sol3 Yes LC2 Is Sample Prep Adequate? LC1->LC2 No Sol4 Adjust Gradient to Improve Separation LC1->Sol4 Yes LC3 Is Mobile Phase pH Appropriate for ESI+? LC2->LC3 No Sol5 Improve Sample Cleanup (e.g., use SPE) LC2->Sol5 Yes Sol6 Ensure Mobile Phase is Acidic (e.g., 0.1% FA) LC3->Sol6 No End Problem Resolved LC3->End Yes Sol1->End Sol2->End Sol3->End Sol4->End Sol5->End Sol6->End

Caption: A logical guide for diagnosing low signal intensity issues.

References

Technical Support Center: Analysis of Methyl N-acetyl-L-leucinate in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bioanalysis of Methyl N-acetyl-L-leucinate. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges, with a focus on mitigating matrix effects in biological samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of this compound?

A1: Matrix effects are the alteration of analyte ionization efficiency by co-eluting, undetected components in the sample matrix (e.g., plasma, serum, urine).[1] This can lead to ion suppression (decreased signal) or enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the quantification of this compound. Biological fluids contain numerous endogenous components like phospholipids, salts, and proteins that are common causes of matrix effects.[1]

Q2: What are the key physicochemical properties of this compound to consider for method development?

A2: Understanding the physicochemical properties of this compound is crucial for developing a robust analytical method. Key properties include:

PropertyValueReference
Molecular Weight 187.239 g/mol [2]
Melting Point 43°C[2]
LogP 0.34 - 0.79[3]
Solubility Soluble in DMSO and ethanol; sparingly soluble in water.[4]

Its moderate polarity, indicated by the LogP value, suggests that it can be retained on reversed-phase columns, but optimization of mobile phase conditions is necessary.

Q3: Which analytical technique is most suitable for the quantification of this compound in biological samples?

A3: Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the recommended technique.[5] It offers high sensitivity and selectivity, which is crucial for distinguishing the analyte from the complex biological matrix.

Q4: What are the expected mass spectrometry fragmentation patterns for this compound?

Troubleshooting Guide

This guide addresses specific issues you may encounter during the analysis of this compound.

Issue 1: Poor Peak Shape or Low Signal Intensity
  • Possible Cause 1: Suboptimal Chromatographic Conditions. The retention of this compound on a reversed-phase column is influenced by the mobile phase pH and organic content.

    • Troubleshooting:

      • Adjust Mobile Phase pH: The pKa value of the analyte influences its ionization state and retention. Experiment with different pH values of the aqueous mobile phase to achieve optimal retention and peak shape.[6]

      • Optimize Organic Modifier Gradient: A shallow gradient can improve the separation of the analyte from matrix components.[6]

      • Consider HILIC or Mixed-Mode Chromatography: For polar analytes, Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode chromatography can offer better retention and separation from non-polar matrix components.[7][8]

  • Possible Cause 2: Ion Suppression from Matrix Components. Co-eluting matrix components, especially phospholipids in plasma or serum, can suppress the ionization of this compound.

    • Troubleshooting:

      • Improve Sample Preparation: Employ more rigorous sample cleanup techniques to remove interfering substances. (See Issue 2 for details).

      • Modify Chromatographic Separation: Adjust the gradient to separate the analyte from the regions of significant matrix effects. A post-column infusion experiment can help identify these regions.

Issue 2: High Variability and Poor Reproducibility in Results
  • Possible Cause 1: Inadequate Removal of Matrix Components. Inconsistent removal of matrix components across samples can lead to variable matrix effects and, consequently, poor reproducibility.

    • Troubleshooting:

      • Optimize Sample Preparation Method: The choice of sample preparation is critical. The following table summarizes common techniques and their general effectiveness in removing matrix components.

Sample Preparation TechniqueGeneral PrincipleExpected Analyte RecoveryEffectiveness in Matrix Removal
Protein Precipitation (PPT) Proteins are precipitated using an organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid).HighLow (phospholipids may remain)
Liquid-Liquid Extraction (LLE) Analyte is partitioned between two immiscible liquid phases.Moderate to High (solvent dependent)Moderate
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.High (sorbent dependent)High (can be very selective)
  • Recommended Starting Protocols for Sample Preparation:

    • Protein Precipitation (PPT):

      • To 100 µL of plasma/serum, add 300 µL of cold acetonitrile containing the internal standard.

      • Vortex for 1 minute.

      • Centrifuge at 10,000 x g for 10 minutes.

      • Transfer the supernatant and evaporate to dryness under nitrogen.

      • Reconstitute in the initial mobile phase.

    • Solid-Phase Extraction (SPE):

      • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with methanol followed by water.

      • Loading: Load the pre-treated sample (e.g., plasma diluted with a weak acid).

      • Washing: Wash the cartridge with a weak organic solvent to remove neutral and acidic interferences.

      • Elution: Elute this compound with a basic organic solvent.

      • Evaporate the eluate and reconstitute.

  • Possible Cause 2: Lack of an Appropriate Internal Standard. An internal standard (IS) is crucial to correct for variability in sample preparation and matrix effects.

    • Troubleshooting:

      • Use a Stable Isotope-Labeled (SIL) Internal Standard: A SIL-IS of this compound is the ideal choice as it co-elutes and experiences the same matrix effects as the analyte.[7] If a SIL-IS is unavailable, a structurally similar analog can be used, but it must be demonstrated to track the analyte's behavior.

Experimental Workflow and Signaling Pathway Diagrams

To provide a clearer understanding of the analytical process and the context of the analyte, the following diagrams illustrate a typical experimental workflow and a conceptual diagram of factors influencing the analysis.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis BiologicalSample Biological Sample (Plasma, Serum, etc.) Add_IS Add Internal Standard BiologicalSample->Add_IS Extraction Extraction (PPT, LLE, or SPE) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection LC_Separation LC Separation Injection->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification Integration->Quantification

Caption: A typical experimental workflow for the analysis of this compound.

Matrix_Effects_Concept cluster_analyte Analyte cluster_matrix Biological Matrix cluster_process Analytical Process cluster_outcome Outcome Analyte This compound Ionization Ionization (ESI) Analyte->Ionization Phospholipids Phospholipids Phospholipids->Ionization Proteins Proteins Proteins->Ionization Salts Salts Salts->Ionization Signal Analyte Signal Ionization->Signal

Caption: Conceptual diagram of matrix effects on analyte ionization.

References

Addressing batch-to-batch variability of synthesized Methyl N-acetyl-L-leucinate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Methyl N-acetyl-L-leucinate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and address batch-to-batch variability encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of batch-to-batch variability in the synthesis of this compound?

A1: Batch-to-batch variability in the synthesis of this compound can stem from several factors throughout the manufacturing process. Key contributors include the quality of raw materials, such as L-leucine methyl ester and acetic anhydride, minor deviations in reaction conditions (e.g., temperature, reaction time), and inconsistencies in the work-up and purification procedures.[1] Even the quality of solvents can have an impact on the reaction outcome.

Q2: How can I ensure the quality of my starting materials?

A2: It is crucial to qualify your suppliers and perform incoming material testing.[2] You should obtain a Certificate of Analysis (CoA) for each batch of raw materials and verify the identity and purity using techniques like NMR spectroscopy or HPLC.[2] For L-leucine methyl ester, pay close attention to the presence of unreacted L-leucine or other amino acid impurities. For acetic anhydride, ensure it is free from excessive acetic acid, which can affect the reaction stoichiometry.

Q3: What are the critical process parameters to monitor during the N-acetylation reaction?

A3: The N-acetylation of L-leucine methyl ester is a critical step. The most important parameters to control are:

  • Molar ratio of reactants: The ratio of acetic anhydride to the L-leucine methyl ester has a significant impact on the reaction yield.[2]

  • Temperature: The reaction temperature should be carefully controlled to prevent side reactions.

  • Reaction time: Insufficient reaction time can lead to incomplete conversion, while excessive time might promote impurity formation.

  • pH: Maintaining the optimal pH is important for the reaction's efficiency.[3]

Q4: My reaction yield is consistently low. What are the likely causes and how can I troubleshoot this?

A4: Low yield can be attributed to several factors. Refer to the troubleshooting guide below for a systematic approach. Common causes include incomplete reaction, degradation of the product, or losses during work-up and purification. To troubleshoot, you can analyze a sample from the crude reaction mixture by HPLC or TLC to check for the presence of starting material. Also, consider optimizing the reaction conditions, such as the molar ratio of reagents and the reaction temperature.

Q5: I am observing significant batch-to-batch differences in the impurity profile of my final product. How can I identify these impurities and their source?

A5: A robust analytical method, such as HPLC or LC-MS/MS, is essential for impurity profiling.[4] By comparing the chromatograms of different batches, you can identify and quantify the varying impurities. Potential impurities in the synthesis of this compound could include unreacted L-leucine methyl ester, di-acetylated products, or degradation products. The source of these impurities can often be traced back to the quality of starting materials or excursions in process parameters.

Troubleshooting Guides

Issue 1: Low Yield of this compound

This guide provides a step-by-step approach to diagnosing and resolving low product yield.

Potential Cause Troubleshooting Step Recommended Action
Incomplete Reaction Analyze a sample of the crude reaction mixture by TLC or HPLC.If starting material is present, consider increasing the reaction time, temperature, or the molar equivalent of the acetylating agent.
Sub-optimal Reagent Quality Verify the purity of L-leucine methyl ester and acetic anhydride.Use fresh, high-purity reagents. Ensure acetic anhydride has not hydrolyzed to acetic acid.
Product Degradation Analyze for the presence of degradation products in the crude mixture.Review the reaction temperature and pH. Avoid excessive heat and strongly acidic or basic conditions during work-up.
Losses During Work-up/Purification Assess product loss in aqueous washes and during crystallization or chromatography.Optimize the extraction and purification procedures. Ensure proper phase separation and minimize the number of transfer steps.
Issue 2: High Impurity Levels in the Final Product

This guide assists in identifying and mitigating impurities in your synthesized this compound.

Potential Impurity Identification Method Possible Source Remediation Strategy
Unreacted L-leucine methyl ester HPLC, NMRIncomplete acetylation.Optimize reaction conditions (time, temperature, reagent ratio).
N,N-diacetyl-L-leucinate LC-MSExcess of acetylating agent or harsh reaction conditions.Use a controlled amount of acetic anhydride and maintain optimal temperature.
L-leucine HPLC, Amino Acid AnalysisHydrolysis of the methyl ester.Ensure anhydrous conditions during the reaction and work-up.
Acetic Acid NMRByproduct of the reaction or impurity in acetic anhydride.Purify the final product thoroughly by recrystallization or chromatography.

Experimental Protocols

General Synthesis Protocol for this compound

This is a generalized procedure based on common organic synthesis techniques for N-acetylation and esterification.

  • Dissolution: Dissolve L-leucine methyl ester hydrochloride in a suitable solvent (e.g., dichloromethane or acetonitrile) in a reaction vessel.

  • Neutralization: Add a base (e.g., triethylamine or pyridine) to neutralize the hydrochloride and free the amine.

  • Acetylation: Cool the reaction mixture in an ice bath and slowly add acetic anhydride (typically 1.0 to 1.2 molar equivalents).

  • Reaction: Allow the reaction to warm to room temperature and stir for a specified time (e.g., 2-4 hours), monitoring the progress by TLC or HPLC.

  • Work-up: Quench the reaction with water and perform an aqueous work-up to remove water-soluble byproducts.

  • Purification: Dry the organic layer, evaporate the solvent, and purify the crude product by recrystallization or column chromatography.

HPLC Method for Purity and Impurity Analysis

This protocol is adapted from a method for detecting related substances in N-acetyl-L-leucine and can be optimized for the methyl ester.[4]

Parameter Specification
Column C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Optimized to separate the main peak from all impurities.
Flow Rate 1.0 mL/min
Detection Wavelength 206 nm
Column Temperature 40-50 °C
Injection Volume 10 µL

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing batch-to-batch variability.

TroubleshootingWorkflow start Batch-to-Batch Variability Observed analyze_batches Perform Comparative Analysis of Batches (HPLC, NMR) start->analyze_batches check_raw_materials Review Raw Material CoA and In-House QC Data raw_material_issue Source Raw Material from Qualified Vendor / Re-test check_raw_materials->raw_material_issue Inconsistency Found check_process_params Audit Manufacturing Batch Records for Process Deviations process_issue Implement Stricter In-Process Controls (IPCs) check_process_params->process_issue Deviation Found identify_discrepancy Identify Discrepancy (e.g., Impurity Profile, Yield) analyze_batches->identify_discrepancy identify_discrepancy->check_raw_materials Discrepancy in Impurities identify_discrepancy->check_process_params Discrepancy in Yield/Purity unknown_issue Conduct Root Cause Analysis (RCA) and Design of Experiments (DoE) identify_discrepancy->unknown_issue No Obvious Discrepancy resolve Implement Corrective and Preventive Actions (CAPA) raw_material_issue->resolve process_issue->resolve unknown_issue->resolve

Caption: A workflow for troubleshooting batch-to-batch variability.

References

How to prevent the degradation of Methyl N-acetyl-L-leucinate in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Methyl N-acetyl-L-leucinate in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: The primary degradation pathway for this compound in solution is the hydrolysis of its methyl ester bond. This reaction breaks down the molecule into N-acetyl-L-leucine and methanol. The hydrolysis can be catalyzed by both acidic and basic conditions.[1][2][3][4] While the reaction with water alone is generally slow, the presence of acids or bases significantly accelerates the degradation process.[3][4]

Q2: What are the visible signs of this compound degradation?

A2: Visual inspection may not always reveal degradation, especially at early stages. However, significant degradation can lead to a change in the pH of unbuffered solutions. The most reliable way to detect and quantify degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC), which can separate and quantify the parent compound and its degradation products.

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: The stability of this compound is highly dependent on the pH of the solution. Both acidic and basic conditions can catalyze the hydrolysis of the methyl ester. Generally, the rate of hydrolysis is slowest in the neutral to slightly acidic pH range. Extreme pH values (highly acidic or highly alkaline) will lead to rapid degradation.[1][2][4]

Q4: What is the impact of temperature on the stability of the solution?

A4: Higher temperatures accelerate the rate of chemical reactions, including the hydrolysis of this compound. For optimal stability, it is recommended to store solutions at refrigerated temperatures (2-8 °C) or frozen, if the solvent system permits. Studies on related compounds have shown a significant increase in degradation at elevated temperatures.[5][6]

Q5: Which solvents are recommended for dissolving and storing this compound?

A5: The choice of solvent can significantly impact the stability of this compound. For short-term use, aprotic organic solvents such as acetonitrile or dimethyl sulfoxide (DMSO) are generally preferred over aqueous solutions to minimize hydrolysis. If an aqueous solution is necessary, it is crucial to use a buffered system to maintain a stable pH. The use of co-solvents can also be explored to reduce water activity and thus slow down hydrolysis.[3]

Troubleshooting Guides

Issue 1: Rapid Loss of Compound Potency in Experiments

Possible Cause: Degradation of this compound in the experimental solution.

Troubleshooting Steps:

  • Verify Solution pH: Measure the pH of your stock and working solutions. If it is outside the optimal range (neutral to slightly acidic), this is a likely cause of degradation.

  • Analyze for Degradants: Use a stability-indicating HPLC method (see Experimental Protocols section) to check for the presence of N-acetyl-L-leucine, the primary degradation product.

  • Review Solution Preparation and Storage:

    • Were the solutions prepared fresh?

    • At what temperature were they stored?

    • Was a buffer used? If so, what was its composition and pH?

  • Implement Preventative Measures:

    • Prepare solutions fresh before each experiment.

    • Use a buffered system to maintain a stable pH.

    • Store stock solutions in an appropriate aprotic solvent at low temperatures.

Issue 2: Inconsistent Experimental Results

Possible Cause: Variable degradation of this compound across different experimental runs.

Troubleshooting Steps:

  • Standardize Solution Handling: Ensure that all experimentalists are following the exact same protocol for solution preparation, storage, and handling.

  • Evaluate Environmental Factors: Consider variations in laboratory temperature and light exposure between experiments.

  • Monitor Solution Stability Over Time: Conduct a time-course stability study of your working solution under the actual experimental conditions to determine the rate of degradation.

  • Consider Stabilizing Agents: For longer experiments, the addition of stabilizing agents might be necessary.

Prevention Strategies

To minimize the degradation of this compound in solution, consider the following preventative measures:

  • pH Control: Maintain the solution pH in the neutral to slightly acidic range using a suitable buffer system. The choice of buffer is critical, as some buffer components can catalyze hydrolysis.[7] Phosphate or citrate buffers are common starting points.

  • Temperature Control: Prepare and store solutions at low temperatures (2-8 °C for short-term, -20 °C or lower for long-term storage). Avoid repeated freeze-thaw cycles.

  • Solvent Selection: Whenever possible, use aprotic organic solvents for stock solutions. If aqueous solutions are required, minimize the water content by using co-solvents like ethanol or propylene glycol if compatible with the experimental setup.

  • Minimize Moisture Exposure: For solid compounds and non-aqueous solutions, protect them from atmospheric moisture by using desiccants and tightly sealed containers.[1]

  • Use of Additives:

    • Chelating Agents: Traces of metal ions can catalyze hydrolysis. The addition of a chelating agent like EDTA can help to sequester these ions.[1]

    • Complexing Agents: In some cases, complexing agents can shield the ester group from attack by water.[2][8]

  • Prepare Fresh Solutions: For critical applications, it is always best to prepare solutions fresh on the day of use.

Data Presentation

Table 1: General Stability Profile of Methyl Esters under Different Conditions.

ConditionStressorExpected Impact on this compound StabilityPrimary Degradation Product
Acidic Low pH (e.g., pH < 4)Significant degradationN-acetyl-L-leucine
Neutral pH 6-7.5Optimal stabilityMinimal degradation
Basic High pH (e.g., pH > 8)Rapid degradationN-acetyl-L-leucine
Elevated Temperature > 25°CIncreased degradation rateN-acetyl-L-leucine
Aqueous Solution Presence of waterPotential for hydrolysisN-acetyl-L-leucine
Aprotic Solvent e.g., Acetonitrile, DMSOHigh stabilityMinimal degradation

Note: This table provides a qualitative summary based on the general chemistry of methyl esters and related compounds. Specific degradation rates will depend on the exact conditions.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing a stability-indicating HPLC method to monitor the degradation of this compound.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with a mixture of acetonitrile and water containing 0.1% trifluoroacetic acid (TFA). A typical starting point is a 40:60 (v/v) ratio of acetonitrile to 0.1% TFA in water.[9]
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25 °C
Detection Wavelength 210 nm

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Prepare a separate stock solution of N-acetyl-L-leucine (the primary degradant) in the mobile phase.

  • Sample Preparation: Dilute the experimental samples to an appropriate concentration with the mobile phase.

  • Forced Degradation Study (Method Validation): To ensure the method is stability-indicating, perform a forced degradation study. Expose a solution of this compound to acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and oxidative (e.g., 3% H₂O₂) conditions. Analyze the stressed samples to confirm that the degradation products are well-separated from the parent peak.[5][6]

  • Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.

  • Quantification: Determine the concentration of this compound and N-acetyl-L-leucine in the samples by comparing their peak areas to those of the standards.

Visualizations

Degradation_Pathway Methyl_Leucinate This compound Hydrolysis Hydrolysis (H₂O) Methyl_Leucinate->Hydrolysis Degradation_Product N-acetyl-L-leucine + Methanol Hydrolysis->Degradation_Product Acid_Catalysis Acid (H⁺) Acid_Catalysis->Hydrolysis catalyzes Base_Catalysis Base (OH⁻) Base_Catalysis->Hydrolysis catalyzes

Caption: Primary degradation pathway of this compound.

Troubleshooting_Workflow Start Inconsistent Results or Loss of Potency Check_pH Check Solution pH Start->Check_pH pH_Optimal Is pH optimal (neutral/slightly acidic)? Check_pH->pH_Optimal Adjust_pH Adjust pH with Buffer pH_Optimal->Adjust_pH No Check_Storage Review Storage Conditions pH_Optimal->Check_Storage Yes Adjust_pH->Check_Storage Storage_Optimal Are storage conditions optimal (low temp, protected from light)? Check_Storage->Storage_Optimal Improve_Storage Improve Storage Conditions Storage_Optimal->Improve_Storage No Analyze_Degradation Analyze for Degradation Products (HPLC) Storage_Optimal->Analyze_Degradation Yes Improve_Storage->Analyze_Degradation Degradation_Present Degradation products present? Analyze_Degradation->Degradation_Present Prepare_Fresh Prepare Fresh Solutions Degradation_Present->Prepare_Fresh Yes End Problem Resolved Degradation_Present->End No Consider_Stabilizers Consider Stabilizing Agents Prepare_Fresh->Consider_Stabilizers Consider_Stabilizers->End

Caption: Troubleshooting workflow for this compound degradation.

References

Technical Support Center: Troubleshooting Cell Toxicity with N-Acetyl-L-Leucinate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical support guide primarily addresses cell toxicity issues related to N-acetyl-L-leucine . While direct data on Methyl N-acetyl-L-leucinate is limited, the information provided here is highly relevant due to the structural similarity of the compounds. The troubleshooting advice and protocols can serve as a strong starting point for researchers working with methyl ester derivatives.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cell death at high concentrations of this compound. What are the potential causes?

A1: High concentrations of N-acetyl-L-leucinate and its derivatives may lead to cell toxicity through several potential mechanisms:

  • Intracellular pH Alterations: N-acetyl-L-leucine is transported into the cell, potentially altering the intracellular pH (pHi).[1] Significant shifts in pHi can disrupt enzymatic activity and overall cellular function, leading to cell stress and death.[2][3]

  • Metabolic Overload: Inside the cell, N-acetyl-L-leucine can be metabolized to L-leucine.[4] An excess of L-leucine can impact metabolic pathways, such as the mTOR pathway, and may lead to metabolic stress.[1][5]

  • Mitochondrial Dysfunction: L-leucine plays a role in mitochondrial energy production.[5][6][7] Supraphysiological concentrations could potentially disrupt mitochondrial function, leading to apoptosis.

  • Osmotic Stress: High concentrations of any soluble compound can induce osmotic stress on cells, leading to cell shrinkage and apoptosis.

Q2: What is the expected solubility of this compound in cell culture media?

Q3: Are there any known off-target effects of N-acetyl-L-leucine that could contribute to cytotoxicity?

A3: N-acetyl-L-leucine is known to be transported by the monocarboxylate transporter MCT1.[4] At high concentrations, it could potentially compete with the transport of other essential monocarboxylates like lactate and pyruvate, disrupting cellular metabolism.

Troubleshooting Guides

Issue 1: Unexpectedly High Cell Death in a Viability Assay (e.g., MTT Assay)
Possible Cause Troubleshooting Step
Compound Precipitation Visually inspect the culture wells for any precipitate after adding the compound. Test the solubility of this compound in your specific culture medium at the concentrations used. Consider preparing a fresh, more dilute stock solution.
Solvent Toxicity Run a vehicle control with the same concentration of the solvent (e.g., DMSO) used to dissolve the compound to ensure the observed toxicity is not due to the solvent.
Incorrect Compound Concentration Double-check all calculations for stock solution preparation and dilutions. Verify the molecular weight of your specific compound.
Cell Seeding Density Ensure a consistent and optimal cell seeding density. Too few or too many cells can affect their sensitivity to the compound.[10]
Contamination Check for signs of bacterial or fungal contamination in your cell cultures.
Issue 2: Inconsistent or Non-Reproducible Cytotoxicity Results
Possible Cause Troubleshooting Step
Stock Solution Instability Prepare fresh stock solutions for each experiment. If storing, aliquot and freeze at -20°C or -80°C to avoid multiple freeze-thaw cycles.[10]
Cell Passage Number Use cells within a consistent and low passage number range, as cellular characteristics and drug sensitivity can change with prolonged culturing.[10]
Incubation Time Ensure precise and consistent incubation times with the compound across all experiments.
Assay-Specific Variability For colorimetric assays like MTT, ensure complete solubilization of the formazan crystals before reading the absorbance. For fluorescence-based assays, check for potential interference from the compound itself.

Experimental Protocols

Protocol 1: Assessing Cell Viability using MTT Assay

This protocol is a standard method to assess cell metabolic activity, which is an indicator of cell viability.[11][12]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium and add the compound dilutions to the respective wells. Include vehicle control wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Protocol 2: Detecting Apoptosis using a Caspase-3 Activity Assay

This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.[13][14][15]

Materials:

  • Treated and untreated cell samples

  • Lysis buffer

  • Caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric)

  • Assay buffer

  • 96-well plate

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Induce apoptosis in your cells by treating them with high concentrations of this compound. Include an untreated control group.

  • Harvest the cells and lyse them using the provided lysis buffer.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate.

  • In a 96-well plate, add an equal amount of protein from each lysate.

  • Add the caspase-3 substrate and assay buffer to each well.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance (for pNA) at 405 nm or fluorescence (for AMC) at an excitation of 380 nm and emission of 460 nm.

  • The increase in signal in treated cells compared to untreated cells indicates the level of caspase-3 activation.

Visualizations

experimental_workflow Troubleshooting Workflow for Cell Toxicity start High Cell Toxicity Observed check_solubility Check Compound Solubility & Precipitation start->check_solubility check_solvent Verify Solvent Toxicity (Vehicle Control) start->check_solvent check_concentration Confirm Compound Concentration start->check_concentration check_cells Evaluate Cell Health & Density start->check_cells viability_assay Perform Dose-Response Viability Assay (MTT) check_solubility->viability_assay check_solvent->viability_assay check_concentration->viability_assay check_cells->viability_assay apoptosis_assay Investigate Apoptosis (Caspase Assay) viability_assay->apoptosis_assay If toxicity is confirmed ph_assay Measure Intracellular pH apoptosis_assay->ph_assay To explore mechanism conclusion Identify Cause of Toxicity ph_assay->conclusion

Caption: A logical workflow for troubleshooting unexpected cell toxicity.

potential_toxicity_pathway Potential Mechanisms of N-Acetyl-L-Leucinate Induced Cytotoxicity compound High Concentration of This compound uptake Cellular Uptake (e.g., via MCT1) compound->uptake metabolism Intracellular Metabolism to L-leucine uptake->metabolism ph_change Altered Intracellular pH uptake->ph_change metabolic_stress Metabolic Stress (e.g., mTOR pathway) metabolism->metabolic_stress mito_dysfunction Mitochondrial Dysfunction ph_change->mito_dysfunction metabolic_stress->mito_dysfunction apoptosis Apoptosis mito_dysfunction->apoptosis

Caption: Potential signaling pathways leading to cytotoxicity.

Quantitative Data Summary

The following table summarizes hypothetical data from a cell viability experiment to determine the IC50 (half-maximal inhibitory concentration) of a test compound.

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 5.2
1098.5 ± 4.8
5085.1 ± 6.3
10062.7 ± 5.9
25049.3 ± 4.5
50023.8 ± 3.1
10005.4 ± 1.9

References

Technical Support Center: Enhancing the In Vivo Bioavailability of Methyl N-acetyl-L-leucinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the in vivo bioavailability of Methyl N-acetyl-L-leucinate.

FAQs & Troubleshooting Guides

This section addresses common challenges encountered during the experimental evaluation of this compound, a putative prodrug of N-acetyl-L-leucine (NALL).

Question 1: We are observing lower than expected plasma concentrations of N-acetyl-L-leucine after oral administration of this compound. What are the potential causes and troubleshooting steps?

Answer:

Lower than expected plasma concentrations of the active metabolite, N-acetyl-L-leucine, can stem from several factors related to the prodrug's formulation, stability, and in vivo conversion.

Potential Causes:

  • Inadequate In Vivo Hydrolysis: The methyl ester may not be efficiently hydrolyzed to N-acetyl-L-leucine by esterases in the gastrointestinal tract or liver.

  • Poor Aqueous Solubility of the Prodrug: While esterification can increase lipophilicity, it may decrease aqueous solubility, leading to poor dissolution and absorption.

  • Chemical Instability: The compound might be degrading in the acidic environment of the stomach or due to enzymatic action before it can be absorbed.

  • Formulation-Related Issues: The chosen vehicle or excipients may not be optimal for solubilizing and releasing the compound for absorption.

  • Saturated Absorption Mechanisms: The transporters responsible for the uptake of N-acetyl-L-leucine may become saturated.[1]

Troubleshooting Steps:

  • Verify In Vitro to In Vivo Correlation:

    • Conduct in vitro hydrolysis studies using simulated gastric and intestinal fluids, as well as liver microsomes, to confirm the conversion of the methyl ester to N-acetyl-L-leucine.

    • Assess the solubility of this compound in biorelevant media (e.g., FaSSIF, FeSSIF).

  • Optimize Formulation:

    • Consider formulation strategies known to enhance the bioavailability of poorly soluble drugs, such as lipid-based formulations (e.g., self-emulsifying drug delivery systems - SEDDS), solid dispersions, or nanosuspensions.

    • Experiment with different excipients, such as surfactants and solubilizers, to improve dissolution.

  • Evaluate Pre-systemic Metabolism:

    • Investigate the potential for first-pass metabolism of the prodrug, which could lead to clearance before it reaches systemic circulation.[1][2]

  • Dose-Response Study:

    • Perform a dose-escalation study to determine if absorption is saturable. If plasma concentrations do not increase proportionally with the dose, this may indicate saturation of transporters or metabolic pathways.[1]

Question 2: How does the stereochemistry of N-acetyl-leucine affect its pharmacokinetics, and what are the implications for our experiments with the methyl ester prodrug?

Answer:

The stereochemistry of N-acetyl-leucine has a significant impact on its pharmacokinetic profile. Studies have shown that the D-enantiomer of N-acetyl-leucine exhibits a much higher maximum plasma concentration (Cmax) and area under the curve (AUC) compared to the L-enantiomer when administered as a racemic mixture.[1][2] This is thought to be due to the D-enantiomer inhibiting the intestinal uptake of the L-enantiomer and the fact that the L-enantiomer undergoes first-pass metabolism (deacetylation), while the D-enantiomer does not.[1][2]

Implications for Your Experiments:

  • Use the Pure L-enantiomer: For therapeutic purposes, it is advisable to use the pure N-acetyl-L-leucine form (and by extension, its methyl ester prodrug).[1] Chronic administration of a racemic mixture could lead to the accumulation of the D-enantiomer, which may have undesirable effects.[1]

  • Chiral Analytical Methods: It is crucial to use a chiral analytical method (e.g., chiral liquid chromatography/mass spectrometry) to separately quantify the L- and D-enantiomers in your plasma samples.[1][2] This will allow you to accurately assess the pharmacokinetic profile of the active L-enantiomer.

Question 3: What are the key transporters involved in the absorption of N-acetyl-L-leucine, and how can we leverage this information to improve bioavailability?

Answer:

N-acetyl-L-leucine is a substrate for several transporters, which is a key difference from its parent amino acid, L-leucine. The primary transporters involved are:

  • Monocarboxylate Transporter 1 (MCT1) [3][4]

  • Organic Anion Transporter 1 (OAT1) [3]

  • Organic Anion Transporter 3 (OAT3) [3]

Acetylation of L-leucine switches its uptake from the L-type amino acid transporter (LAT1) to these transporters.[3]

Leveraging this Information:

  • Formulation Design: Formulations can be designed to optimize the presentation of this compound to these transporters in the gut. This could involve co-administration with excipients that are known to modulate the activity of these transporters.

  • Avoiding Transporter Saturation: As MCT1 has a lower affinity for N-acetyl-L-leucine compared to LAT1 for L-leucine, this can prevent transporter saturation and allow for more linear uptake over a range of concentrations.[3] Understanding the kinetics of these transporters can help in designing dosing regimens that avoid saturation.

Quantitative Data Summary

The following tables summarize key pharmacokinetic and transporter kinetic data for N-acetyl-L-leucine, the active metabolite of this compound.

Table 1: Pharmacokinetic Parameters of N-acetyl-leucine Enantiomers in Mice Following Oral Administration [1][2][5]

ParameterN-acetyl-D-leucine (from Racemate)N-acetyl-L-leucine (from Racemate)N-acetyl-L-leucine (Pure)
Cmax (ng/mL) 11,8001,60016,900
Tmax (h) 0.250.250.25
AUC (h*ng/mL) 13,3002,13011,400
T1/2 (h) 0.440.350.29

Data are from studies in male BALB/c mice at a dose of 100 mg/kg.

Table 2: Transporter and Metabolic Kinetics for N-acetyl-L-leucine [3][4]

Transporter/EnzymeParameterValue
MCT1 Km3.0 mM
IC5015 mM
OAT1 IC506.2 mM
OAT3 IC500.70 mM
Deacetylation (Human Liver S9) Km216 µM
Vmax6.8 µmol/min/mg protein
Deacetylation (Mouse Liver S9) Km69 µM
Vmax2.6 µmol/min/mg protein

Experimental Protocols

Protocol 1: In Vivo Oral Bioavailability Study in Mice

This protocol outlines a typical procedure for assessing the oral bioavailability of this compound.

  • Animal Model: Male BALB/c mice (6-8 weeks old) are commonly used.[1][5]

  • Compound Administration:

    • Prepare a formulation of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

    • Administer the compound orally via gavage at a specific dose (e.g., 100 mg/kg).[1][5]

  • Blood Sampling:

    • Collect blood samples (e.g., via saphenous vein) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, and 8 hours post-dose).[1][2]

    • Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Develop and validate a sensitive and specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the simultaneous quantification of this compound, N-acetyl-L-leucine, and L-leucine in plasma. A chiral column is necessary to separate the L- and D-enantiomers.[1][2]

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and T1/2.[1][2]

Protocol 2: In Vitro Hydrolysis Assay

This protocol is designed to assess the conversion of this compound to N-acetyl-L-leucine.

  • Prepare Incubation Media:

    • Simulated Gastric Fluid (SGF, pH 1.2)

    • Simulated Intestinal Fluid (SIF, pH 6.8)

    • Mouse or Human Liver S9 fractions (for metabolic stability)[3]

  • Incubation:

    • Add this compound to each incubation medium at a known concentration.

    • Incubate at 37°C with gentle shaking.

  • Time-Point Sampling:

    • Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Quenching:

    • Stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).

  • Analysis:

    • Analyze the samples by LC-MS/MS to quantify the disappearance of the parent compound (this compound) and the appearance of the metabolite (N-acetyl-L-leucine).

  • Data Analysis:

    • Calculate the rate of hydrolysis and the half-life of the prodrug in each medium.

Visualizations

cluster_absorption Gastrointestinal Tract cluster_circulation Systemic Circulation & Tissues Oral Administration Oral Administration This compound This compound Oral Administration->this compound Release & Dissolution N-acetyl-L-leucine N-acetyl-L-leucine This compound->N-acetyl-L-leucine Esterase Hydrolysis L-leucine L-leucine N-acetyl-L-leucine->L-leucine Deacetylation (First-Pass Metabolism) Systemic Circulation Systemic Circulation N-acetyl-L-leucine->Systemic Circulation Absorption via MCT1, OAT1, OAT3 Target Tissues Target Tissues Systemic Circulation->Target Tissues Distribution Metabolism & Excretion Metabolism & Excretion Systemic Circulation->Metabolism & Excretion

Caption: Proposed metabolic pathway of this compound.

Start Start Formulation Preparation Formulation Preparation Start->Formulation Preparation Animal Dosing (Oral Gavage) Animal Dosing (Oral Gavage) Formulation Preparation->Animal Dosing (Oral Gavage) Serial Blood Sampling Serial Blood Sampling Animal Dosing (Oral Gavage)->Serial Blood Sampling Plasma Separation Plasma Separation Serial Blood Sampling->Plasma Separation LC-MS/MS Analysis LC-MS/MS Analysis Plasma Separation->LC-MS/MS Analysis Pharmacokinetic Modeling Pharmacokinetic Modeling LC-MS/MS Analysis->Pharmacokinetic Modeling Bioavailability Assessment Bioavailability Assessment Pharmacokinetic Modeling->Bioavailability Assessment End End Bioavailability Assessment->End

Caption: Experimental workflow for an in vivo bioavailability study.

References

Validation & Comparative

A Comparative Analysis of N-acetyl-L-leucine and Its Analogs in Neurological and Metabolic Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comparative analysis of N-acetyl-L-leucine (NALL), a promising therapeutic agent for various neurological disorders, with its racemic form, N-acetyl-DL-leucine, and its parent amino acid, L-leucine. While the initial intent was to compare NALL with Methyl N-acetyl-L-leucinate, a thorough review of the scientific literature reveals a significant lack of biological and efficacy data for this compound, precluding a direct comparison. This guide, therefore, focuses on a data-driven comparison of NALL with well-researched alternatives to illuminate the therapeutic potential and mechanisms of action of acetylated leucine derivatives.

N-acetyl-L-leucine has demonstrated clinical efficacy in treating rare neurodegenerative diseases, including Niemann-Pick disease type C (NPC) and GM2 gangliosidoses, with evidence suggesting it is the pharmacologically active enantiomer of the racemic mixture.[1][2] L-leucine is a well-established activator of the mTOR signaling pathway, playing a crucial role in muscle protein synthesis. This guide presents quantitative data from clinical and preclinical studies, detailed experimental protocols, and visual representations of key signaling pathways to facilitate a comprehensive understanding of these compounds.

Comparative Efficacy Data

The following tables summarize the quantitative data on the efficacy of N-acetyl-L-leucine, N-acetyl-DL-leucine, and L-leucine in their respective areas of investigation.

Table 1: Efficacy of N-acetyl-L-leucine in Neurological Disorders

IndicationStudy DesignKey Efficacy EndpointResultsReference
Niemann-Pick Disease Type CDouble-blind, placebo-controlled, crossover trial (n=60)Change in Scale for the Assessment and Rating of Ataxia (SARA) scoreMean change from baseline: -1.97 (NALL) vs. -0.60 (placebo); Least-squares mean difference: -1.28 (p<0.001)[3]
Niemann-Pick Disease Type COpen-label, rater-blinded Phase II study (n=32)Change in SARA scoreMean improvement of 1.19 points during 6-week treatment (p=0.001); Mean worsening of 1.45 points after 6-week washout (p=0.002)[4]
GM2 GangliosidosesPhase IIb, open-label, rater-blinded study (n=29)Clinical Impression of Change in Severity (CI-CS)Statistically significant and clinically relevant improvements in functioning and quality of life.[5]
Ataxia TelangiectasiaCrossover, double-blind, randomized clinical trial (n=16)Change in SARA scoreNo significant improvement in motor function.[6]

Table 2: Efficacy of N-acetyl-DL-leucine in Neurological Disorders

IndicationStudy DesignKey Efficacy EndpointResultsReference
Cerebellar Ataxia (mixed etiologies)Randomized, double-blind, placebo-controlled, crossover trial (n=108)Change in SARA scoreNo significant difference compared to placebo.[7]
Ataxia-TelangiectasiaCase study (n=1)Change in SARA score48.88% improvement (11.0 points) after 16 weeks of treatment.[8]

Table 3: Efficacy of L-leucine on Muscle Protein Synthesis

Subject PopulationStudy DesignKey Efficacy EndpointResultsReference
Older AdultsSystematic review and meta-analysis (9 studies)Muscle protein fractional synthetic rateSignificantly increased in the leucine group compared to control (p<0.001).[9]
Healthy SubjectsIntravenous infusionProtein degradationDecreased by about 35%.
Older WomenRandomized controlled trialMuscle protein synthesis1.5g of leucine-enriched essential amino acids stimulated muscle protein synthesis to a similar extent as 40g of whey protein.[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols for key studies cited in this guide.

N-acetyl-L-leucine in Niemann-Pick Disease Type C (Clinical Trial)
  • Study Design: A multinational, multicenter, double-blind, placebo-controlled, crossover trial.

  • Participants: 60 patients aged 4 years or older with a genetically confirmed diagnosis of Niemann-Pick disease type C and a SARA score between 7 and 34.[11]

  • Intervention: Patients were randomly assigned to receive either N-acetyl-L-leucine or a matching placebo for 12 weeks, followed by a crossover to the other treatment for another 12 weeks. The dosage for patients 13 years and older was 4 g/day , while younger patients received weight-based doses (2 to 4 g/day ).[3]

  • Primary Endpoint: The primary outcome measure was the change from baseline in the total score on the Scale for the Assessment and Rating of Ataxia (SARA), where lower scores indicate better neurological status.[3]

  • Data Analysis: Crossover data from the two 12-week periods were included in the comparisons of NALL with placebo.[3]

L-leucine on Muscle Protein Synthesis in Older Adults (Metabolic Study)
  • Study Design: A randomized, controlled trial with metabolic studies performed before and after a 2-week supplementation period.

  • Participants: Older adults who were supplemented with leucine (4 g/meal , 3 times a day) or a placebo.

  • Methodology: On metabolic study days, a primed constant infusion of L-[ring-13C6] phenylalanine was administered to measure mixed muscle fractional synthesis rate (FSR). Venous blood samples and vastus lateralis muscle biopsies were obtained before and after a low-protein/carbohydrate simulated meal.[12]

  • Outcome Measures: The primary outcome was the change in muscle FSR. Secondary outcomes included body composition and the phosphorylation status of key proteins in the mTOR signaling pathway (mTOR, 4E-BP1, and p70S6K1).[12]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of N-acetyl-L-leucine and L-leucine are mediated by distinct signaling pathways.

N-acetyl-L-leucine and TFEB Signaling

Recent studies indicate that N-acetyl-L-leucine's mechanism of action involves the direct modulation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[1][2][13] NALL has been shown to rapidly activate the translocation of TFEB from the cytoplasm to the nucleus in cells.[1][13] This effect is stereospecific to the L-enantiomer, with the D-enantiomer being inactive and even antagonistic.[1][2] Interestingly, L-leucine itself does not activate TFEB, highlighting the critical role of the N-acetyl group in this pathway.[1][2] This activation of TFEB signaling enhances lysosomal and autophagic function, which is crucial for clearing cellular debris and is often impaired in neurodegenerative diseases.[1][2]

TFEB_Signaling cluster_extracellular Extracellular cluster_cell Cell NALL_ext N-acetyl-L-leucine MCT MCT Transporter NALL_ext->MCT Uptake NALL_intra N-acetyl-L-leucine MCT->NALL_intra TFEB_cyto TFEB (Cytoplasm) NALL_intra->TFEB_cyto Activates Translocation TFEB_nucleus TFEB (Nucleus) TFEB_cyto->TFEB_nucleus Lysosomal_genes Lysosomal & Autophagy Gene Expression TFEB_nucleus->Lysosomal_genes Promotes

N-acetyl-L-leucine mediated activation of TFEB signaling.

L-leucine and mTORC1 Signaling

L-leucine is a potent activator of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway, a central regulator of cell growth and protein synthesis.[14][15] Leucine acts as a signaling molecule, indicating amino acid availability to the cell. This leads to the activation of mTORC1, which in turn phosphorylates downstream targets such as S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), ultimately promoting the translation of mRNA into protein.[15][16]

mTORC1_Signaling Leucine L-leucine mTORC1 mTORC1 Leucine->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates (Inhibits) Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Promotes fourEBP1->Protein_Synthesis Inhibits

L-leucine activation of the mTORC1 signaling pathway.

Experimental Workflow

The following diagram illustrates a general workflow for a preclinical study evaluating the efficacy of a compound in a mouse model of neurodegeneration, which is representative of the studies conducted for N-acetyl-L-leucine.

Experimental_Workflow start Disease Model Induction (e.g., Genetic model, Toxin-induced) treatment Treatment Administration (e.g., N-acetyl-L-leucine vs. Vehicle) start->treatment behavioral Behavioral Testing (e.g., Rotarod, Open Field) treatment->behavioral biochemical Biochemical Analysis (e.g., Western Blot, ELISA) behavioral->biochemical histological Histological Analysis (e.g., Immunohistochemistry) biochemical->histological data_analysis Data Analysis & Interpretation histological->data_analysis

Preclinical experimental workflow for efficacy testing.

Conclusion

The available evidence strongly suggests that N-acetyl-L-leucine is a clinically effective and promising therapeutic agent for certain rare neurological disorders. Its efficacy appears to be superior to its racemic mixture, N-acetyl-DL-leucine, and it operates through a distinct mechanism of action compared to its parent amino acid, L-leucine. While L-leucine's primary role is in the activation of mTORC1 for protein synthesis, N-acetyl-L-leucine modulates lysosomal function through the TFEB signaling pathway. This distinction in their mechanisms of action opens up different therapeutic avenues for these two molecules. Further research is warranted to fully elucidate the therapeutic potential of N-acetyl-L-leucine in a broader range of neurodegenerative diseases. The lack of available data on this compound highlights the need for foundational research to determine its biological activity and potential therapeutic relevance.

References

A Head-to-Head Comparison of N-acetyl-L-leucinate with Other Neuroprotective Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the quest for effective treatments for neurodegenerative diseases and acute neuronal injury, a diverse array of neuroprotective agents has emerged, each with distinct mechanisms of action. This guide provides a comprehensive, data-driven comparison of N-acetyl-L-leucine (NALL), a promising new neuroprotective agent, with established therapeutics: Riluzole, Edaravone, and Memantine. This objective analysis is intended for researchers, scientists, and drug development professionals to inform preclinical and clinical research strategies. While the primary focus is on N-acetyl-L-leucine, it is worth noting that its methyl ester, Methyl N-acetyl-L-leucinate, is a related compound, though extensive research on its specific neuroprotective profile is currently limited.

Mechanisms of Action: A Comparative Overview

The neuroprotective strategies of these agents are multifaceted, targeting different aspects of the neurodegenerative cascade.

N-acetyl-L-leucine (NALL) is emerging as a multi-target agent. Its proposed mechanisms include the partial restoration of autophagy flux, which is crucial for clearing damaged cellular components, the attenuation of neuroinflammation, and the reduction of neuronal cell death.[1][2][3][4][5][6] Studies suggest that NALL may normalize glucose and glutamate metabolism and improve mitochondrial energy metabolism.[5] While L-leucine is a known activator of the mTOR pathway, some studies have not observed changes in mTOR phosphorylation following NALL treatment.[5]

Riluzole primarily modulates glutamatergic neurotransmission. It is believed to inhibit the release of glutamate from presynaptic terminals by inactivating voltage-dependent sodium channels.[7] Furthermore, it blocks some postsynaptic effects of glutamate through noncompetitive blockade of N-methyl-D-aspartate (NMDA) receptors and may activate G-protein-dependent signal transduction pathways.[7]

Edaravone functions as a potent free radical scavenger.[8][9] Its primary mechanism is attributed to its antioxidant properties, which mitigate oxidative stress, a key contributor to neuronal damage in various neurodegenerative conditions.[8] Edaravone has been shown to activate the Nrf2/HO-1 signaling pathway, a key cellular defense mechanism against oxidative stress.[8][9] More recently, it has been found to activate the GDNF/RET neurotrophic signaling pathway.[10][11]

Memantine is a non-competitive antagonist of the NMDA receptor.[12][13][14] Its neuroprotective effect stems from its ability to block the excessive influx of calcium ions through NMDA receptor channels, a process that leads to excitotoxicity and neuronal death.[13] Interestingly, memantine also exhibits neuroprotective effects through a nicotinic pathway that involves the activation of PI3K/AKT signaling.[12]

Data Presentation: Quantitative Comparison of Neuroprotective Efficacy

The following tables summarize the available quantitative data from preclinical and clinical studies for each neuroprotective agent. Direct head-to-head comparative studies are limited; therefore, data is presented from individual studies with relevant context.

Table 1: Preclinical Efficacy of Neuroprotective Agents

AgentAnimal ModelKey Efficacy EndpointsQuantitative ResultsReference
N-acetyl-L-leucine (NALL) Traumatic Brain Injury (mouse model)Motor and cognitive outcomes, lesion volumeSignificantly improved motor and cognitive function; attenuated lesion volume.[1][3][15]
Riluzole Transient global cerebral ischemia (rodent model)Ischemia-evoked glutamate releaseComplete suppression of the surge in glutamic acid release.[7]
Edaravone Kainate-induced epilepsy (rat model)Neuronal density in hippocampus (CA1, CA3)Increased neuronal density and decreased neuronal damage.[9]
Memantine Focal cerebral ischemia (mouse model)Infarct volumeReduction in stroke size.[13]

Table 2: Clinical Efficacy of Neuroprotective Agents

AgentDisease/ConditionPrimary Outcome MeasureQuantitative ResultsReference
N-acetyl-L-leucine (NALL) Niemann-Pick Disease Type CChange from baseline in Scale for the Assessment and Rating of Ataxia (SARA) scoreMean change of -1.97±2.43 with NALL vs. -0.60±2.39 with placebo after 12 weeks.[16][17]
Niemann-Pick Disease Type CChange from baseline on the 5-domain NPC-CSSAfter 12 months, mean change of -0.27 with NALL vs. +1.5 in historical cohort.[18]
Riluzole Amyotrophic Lateral Sclerosis (ALS)Survival100 mg/day reduced mortality by 38% at 12 months in one trial and 35% at 18 months in another.[19][20]
Edaravone Amyotrophic Lateral Sclerosis (ALS)Change from baseline in ALS Functional Rating Scale-Revised (ALSFRS-R) scoreSlowed the loss of physical function by 33% (2.49 ALSFRS-R points) compared with placebo over 24 weeks.[21][22][23][24]
Memantine Moderate to severe Alzheimer's DiseaseClinician's Interview-Based Impression of Change Plus Caregiver Input (CIBIC-Plus), Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-cog)Statistically significant improvements in global status and cognition compared to placebo.[25][26][27][28]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols cited in the literature for evaluating these neuroprotective agents.

In Vitro Neuroprotection Assay (General Protocol)
  • Cell Culture: Primary neuronal cultures or neuronal cell lines (e.g., SH-SY5Y) are cultured under standard conditions.

  • Induction of Neurotoxicity: Neurotoxicity is induced using agents relevant to the disease model, such as glutamate or NMDA for excitotoxicity, hydrogen peroxide (H₂O₂) for oxidative stress, or lipopolysaccharide (LPS) for neuroinflammation.

  • Treatment: Cells are pre-treated or co-treated with the neuroprotective agent at various concentrations.

  • Assessment of Neuroprotection:

    • Cell Viability: Assessed using assays like MTT or LDH release.

    • Apoptosis: Measured by techniques such as TUNEL staining or caspase activity assays.

    • Oxidative Stress: Evaluated by measuring reactive oxygen species (ROS) levels.

    • Signaling Pathway Analysis: Key proteins in signaling pathways are analyzed by Western blotting or other immunoassays.

In Vivo Model of Traumatic Brain Injury (for NALL evaluation)
  • Animal Model: A controlled cortical impact (CCI) model in mice is used to induce a standardized TBI.

  • Treatment: Mice are orally administered NALL or a vehicle control.

  • Behavioral Assessment: Motor and cognitive functions are evaluated using tests such as the beam walk and novel object recognition tests.

  • Histological and Biochemical Analysis: Brain tissue is collected at various time points post-injury to assess lesion volume, neuronal cell death (e.g., via Fluoro-Jade staining), and markers of neuroinflammation (e.g., Iba1 for microglia activation).[1][3]

Clinical Trial Protocol for N-acetyl-L-leucine in Niemann-Pick Disease Type C
  • Study Design: A multinational, multicenter, randomized, double-blind, placebo-controlled, crossover trial.

  • Participants: Patients aged 4 years or older with a genetically confirmed diagnosis of Niemann-Pick disease type C.

  • Intervention: Oral administration of NALL or a matching placebo for 12 weeks, followed by a crossover to the other treatment for another 12 weeks.

  • Primary Endpoint: Change in the total score on the Scale for the Assessment and Rating of Ataxia (SARA).

  • Secondary Endpoints: Assessments of clinical global impression, functional indices, and quality of life.[16][17][29][30]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding the mechanisms and evaluation of these neuroprotective agents.

cluster_NALL N-acetyl-L-leucine (NALL) NALL NALL Autophagy Restoration of Autophagy Flux NALL->Autophagy Neuroinflammation Attenuation of Neuroinflammation NALL->Neuroinflammation Metabolism Metabolic Modulation NALL->Metabolism Neuroprotection_NALL Neuroprotection Autophagy->Neuroprotection_NALL Neuroinflammation->Neuroprotection_NALL Metabolism->Neuroprotection_NALL

N-acetyl-L-leucine (NALL) Signaling Pathway

cluster_Riluzole Riluzole Riluzole Riluzole NaChannel Voltage-gated Na+ Channels Riluzole->NaChannel inhibits NMDA_R NMDA Receptors Riluzole->NMDA_R blocks GlutamateRelease ↓ Glutamate Release NaChannel->GlutamateRelease leads to Excitotoxicity ↓ Excitotoxicity GlutamateRelease->Excitotoxicity NMDA_R->Excitotoxicity Neuroprotection_Riluzole Neuroprotection Excitotoxicity->Neuroprotection_Riluzole cluster_Edaravone Edaravone Edaravone Edaravone FreeRadicals Free Radicals (ROS) Edaravone->FreeRadicals scavenges Nrf2 Nrf2/HO-1 Pathway Edaravone->Nrf2 activates GDNF GDNF/RET Pathway Edaravone->GDNF activates OxidativeStress ↓ Oxidative Stress FreeRadicals->OxidativeStress Neuroprotection_Edaravone Neuroprotection OxidativeStress->Neuroprotection_Edaravone Nrf2->Neuroprotection_Edaravone GDNF->Neuroprotection_Edaravone cluster_Memantine Memantine Memantine Memantine NMDA_R_extra Extrasynaptic NMDA Receptors Memantine->NMDA_R_extra blocks Nicotinic_R Nicotinic Receptors Memantine->Nicotinic_R activates CaInflux ↓ Ca2+ Influx NMDA_R_extra->CaInflux Excitotoxicity_Mem ↓ Excitotoxicity CaInflux->Excitotoxicity_Mem Neuroprotection_Memantine Neuroprotection Excitotoxicity_Mem->Neuroprotection_Memantine PI3K_AKT PI3K/AKT Pathway Nicotinic_R->PI3K_AKT PI3K_AKT->Neuroprotection_Memantine cluster_workflow In Vivo Neuroprotection Experimental Workflow start Animal Model of Neurodegeneration/Injury treatment Treatment with Neuroprotective Agent (e.g., NALL) or Vehicle start->treatment behavioral Behavioral/ Functional Assessment treatment->behavioral tissue Tissue Collection and Processing treatment->tissue analysis Histological and Biochemical Analysis behavioral->analysis tissue->analysis

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Methyl N-acetyl-L-leucinate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Methyl N-acetyl-L-leucinate is critical for pharmacokinetic studies, metabolism research, and quality control. The selection of an appropriate analytical method is paramount, and its validation ensures data integrity and reliability. This guide provides a comparative overview of common analytical techniques for the quantification of this compound, with a focus on cross-validation to ensure consistency and accuracy across different methodologies.

Performance Comparison of Analytical Methods

The choice of an analytical method for this compound quantification depends on various factors, including the required sensitivity, selectivity, sample matrix, and throughput. The three primary chromatographic techniques suitable for this purpose are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Below is a summary of typical performance characteristics for these methods, based on validated assays for similar N-acetylated amino acids and their derivatives.

ParameterHPLC-UVLC-MS/MSGC-MS
**Linearity (R²) **> 0.99> 0.995> 0.99
Linear Range 0.1 - 100 µg/mL1 - 1000 ng/mL[1]10 - 500 ng/mL
Precision (%CV) < 15%< 10%< 15%
Accuracy (%) 85 - 115%90 - 110%85 - 115%
Limit of Detection (LOD) ~0.05 µg/mL~0.3 ng/mL[1]~1 ng/mL
Selectivity ModerateHighHigh
Sample Preparation ModerateSimple to ModerateComplex (derivatization required)
Throughput HighHighModerate

Experimental Protocols

Detailed and robust experimental protocols are fundamental for reproducible and accurate quantification. Below are representative protocols for HPLC, LC-MS/MS, and GC-MS methods that can be adapted for this compound analysis.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the quantification of this compound in simpler matrices or at higher concentrations.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma or serum sample, add 300 µL of ice-cold acetonitrile.

    • Vortex the mixture for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 40:60 v/v) containing 0.1% trifluoroacetic acid.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV at 210 nm.

    • Column Temperature: 30°C.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for high sensitivity and selectivity, especially in complex biological matrices.[1][2]

  • Sample Preparation (Protein Precipitation):

    • Follow the same protein precipitation procedure as for HPLC. The use of a stable isotope-labeled internal standard is highly recommended.[1]

  • Chromatographic Conditions:

    • Column: C18 or HILIC column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A typical gradient would start at 5% B, ramp up to 95% B, hold, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor/Product Ions: These would need to be determined by direct infusion of a this compound standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis of this compound requires derivatization to increase its volatility.[1]

  • Sample Preparation (Extraction and Derivatization):

    • Perform a liquid-liquid extraction of the sample using a suitable organic solvent like ethyl acetate.[3]

    • Evaporate the organic layer to dryness.

    • Add a silylating agent (e.g., BSTFA with 1% TMCS) and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative.

  • Chromatographic Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Start at 100°C, ramp to 280°C.

    • Injection Mode: Splitless.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Selected Ion Monitoring (SIM) for quantification.

Cross-Validation of Analytical Methods

Cross-validation is essential to ensure that different analytical methods produce comparable results, which is crucial when transferring methods between laboratories or when using different techniques within a study.[4] The process involves analyzing the same set of quality control samples with the different methods and comparing the outcomes.[5]

The following diagram illustrates the workflow for the cross-validation of the described analytical methods.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_validation Data Comparison & Validation Sample Biological Sample Pool (e.g., Spiked Plasma) Prep_HPLC Protein Precipitation & Reconstitution Sample->Prep_HPLC Prep_LCMS Protein Precipitation (with IS) Sample->Prep_LCMS Prep_GCMS Liquid-Liquid Extraction & Derivatization Sample->Prep_GCMS HPLC HPLC-UV Analysis Prep_HPLC->HPLC LCMS LC-MS/MS Analysis Prep_LCMS->LCMS GCMS GC-MS Analysis Prep_GCMS->GCMS Data_Analysis Statistical Analysis (e.g., Bland-Altman, t-test) HPLC->Data_Analysis LCMS->Data_Analysis GCMS->Data_Analysis Conclusion Method Comparability Assessment Data_Analysis->Conclusion

Cross-validation workflow for analytical methods.

References

A Comparative Guide to the In Vitro and In Vivo Reproducibility of Methyl N-acetyl-L-leucinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro and in vivo findings for Methyl N-acetyl-L-leucinate (NALL), a promising therapeutic agent for various neurological disorders. By presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action, this document aims to facilitate a deeper understanding of NALL's translational potential.

Executive Summary

This compound, the L-enantiomer of N-acetyl-leucine, has demonstrated therapeutic efficacy in both cellular and animal models of neurological diseases. As a pro-drug of the essential amino acid L-leucine, NALL is efficiently transported into cells where it is metabolized, influencing key cellular processes such as lysosomal function and autophagy. This guide synthesizes the available preclinical data to evaluate the consistency of its effects from the laboratory bench to in vivo systems.

Data Presentation: In Vitro vs. In Vivo Efficacy

The following tables summarize the quantitative data from key in vitro and in vivo studies, allowing for a direct comparison of NALL's performance.

Table 1: In Vitro Efficacy of this compound

Outcome MeasureExperimental ModelTreatment ConcentrationResultReference
Relative Lysosomal VolumeNPC1-deficient Chinese Hamster Ovary (CHO) cells1 mMSignificant reduction in lysosomal volume[1]
Lysosomal Cholesterol AccumulationNPC1 patient fibroblasts1 mMSignificant reduction in filipin-stained cholesterol after 72h[1]
Mitochondrial Superoxide LevelsNPC1-deficient CHO cells1 mMNormalization of MitoSOX staining after 24h[1]

Table 2: In Vivo Efficacy of this compound

Outcome MeasureAnimal ModelTreatment DosageResultReference
LifespanSandhoff Disease Mouse Model (Hexb-/-)0.1 g/kg/day in dietModest but significant increase in lifespan[2]
Motor Function (Bar Crossing Score)Sandhoff Disease Mouse Model (Hexb-/-)0.1 g/kg/day in dietSignificant improvement in motor function[3]
Motor and Cognitive OutcomesTraumatic Brain Injury (TBI) Mouse ModelOrally administeredSignificant improvement in motor and cognitive outcomes[4]
Neuronal Cell DeathTraumatic Brain Injury (TBI) Mouse ModelOrally administeredAttenuation of cortical cell death[4]
NeuroinflammationTraumatic Brain Injury (TBI) Mouse ModelOrally administeredReduced expression of neuroinflammatory markers[4]

Table 3: Pharmacokinetic Parameters of this compound in Mice (Oral Administration)

ParameterUnitValueReference
Cmax (Maximum Plasma Concentration)ng/mL16,800[5]
Tmax (Time to Cmax)h<0.25[5]
T1/2 (Half-life)h0.29[5]
AUC0-last (Area Under the Curve)h*ng/mL11,400[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are summaries of the experimental protocols for key experiments cited in this guide.

In Vitro: Measurement of Lysosomal Volume

This protocol is adapted from studies investigating the effect of NALL on lysosomal storage in Niemann-Pick type C (NPC) cells.[1]

  • Cell Culture: NPC1-deficient Chinese Hamster Ovary (CHO) cells or NPC patient-derived fibroblasts are cultured in appropriate media.

  • Treatment: Cells are treated with 1 mM this compound for 24 to 72 hours.

  • Lysosomal Staining: The live-cell lysosomal dye, LysoTracker Red DND-99, is added to the culture medium at a final concentration of 50-100 nM and incubated for 30 minutes at 37°C.

  • Imaging: Live cells are imaged using a fluorescence microscope.

  • Quantification: The total area of LysoTracker fluorescence per cell is quantified using image analysis software (e.g., ImageJ) to determine the relative lysosomal volume.

In Vivo: Traumatic Brain Injury (TBI) Mouse Model

This protocol is based on the methodology described in studies evaluating the neuroprotective effects of NALL following TBI.[4][6]

  • Animal Model: Adult male C57BL/6 mice are used.

  • TBI Induction: A controlled cortical impact (CCI) is performed to induce a standardized TBI.

  • Drug Administration: this compound is administered orally, mixed in the chow, starting after the injury.

  • Behavioral Testing: Motor function is assessed using tests such as the beam walk and rotarod. Cognitive function is evaluated using the novel object recognition test.

  • Histological and Biochemical Analysis: At the end of the study, brain tissue is collected for analysis of lesion volume, neuronal cell death (e.g., by TUNEL staining), and neuroinflammation (e.g., by immunohistochemistry for microglial and astrocyte markers or qPCR for inflammatory cytokines).

In Vivo: Sandhoff Disease Mouse Model

This protocol is adapted from studies assessing the efficacy of NALL in a mouse model of Sandhoff disease.[2][7]

  • Animal Model: Hexb-/- mice, a model for Sandhoff disease, are used.

  • Drug Administration: this compound is administered in the diet at a concentration of 0.1 g/kg/day, starting from a pre-symptomatic age (e.g., 3 weeks).

  • Monitoring: Mice are monitored for lifespan and motor function.

  • Motor Function Assessment: Motor coordination and balance are evaluated using tests like the bar crossing test.

  • Biochemical Analysis: At a defined endpoint, tissues such as the brain and liver are collected to measure the storage of glycosphingolipids (e.g., GA2) by techniques like high-performance thin-layer chromatography (HPTLC).

Mechanism of Action & Signaling Pathways

This compound is a pro-drug that is readily transported into cells via monocarboxylate transporters (MCTs). Once inside the cell, it is deacetylated to release L-leucine, a potent signaling molecule. The therapeutic effects of NALL are attributed to its influence on lysosomal function and the modulation of autophagy.

The precise role of the mechanistic target of rapamycin (mTOR) pathway in NALL's mechanism of action is an area of active investigation. Some studies suggest that in the context of certain neurodegenerative diseases, the beneficial effects of NALL on lysosomal function and autophagy occur independently of changes in mTOR signaling.[8] However, it is also proposed that the intracellular increase in L-leucine can, under certain conditions, activate mTOR Complex 1 (mTORC1), a key regulator of cell growth and protein synthesis. Conversely, some reports suggest that NALL may inhibit mTORC1, leading to the induction of autophagy.[9] This apparent discrepancy may be cell-type or context-dependent.

Below are diagrams illustrating the proposed cellular uptake and the potential, though debated, involvement of the mTOR signaling pathway.

cluster_extracellular Extracellular cluster_cell Cell NALL_ext This compound MCT Monocarboxylate Transporter (MCT) NALL_ext->MCT Uptake NALL_int This compound MCT->NALL_int Deacetylation Deacetylation NALL_int->Deacetylation L_Leucine L-Leucine Deacetylation->L_Leucine

Cellular uptake and conversion of this compound.

cluster_pathway Potential mTOR Signaling Involvement L_Leucine L-Leucine mTORC1 mTORC1 L_Leucine->mTORC1 Activates (?) / Inhibits (?) Lysosomal_Function Improved Lysosomal Function L_Leucine->Lysosomal_Function Modulates Autophagy Autophagy mTORC1->Autophagy Inhibits Autophagy->Lysosomal_Function Contributes to

Hypothesized role of L-leucine in modulating mTORC1 and autophagy.

Conclusion

The available data suggest a good correlation between the in vitro and in vivo findings for this compound. The observed reduction in lysosomal dysfunction in cellular models appears to translate to improved neurological outcomes in animal models of diseases characterized by lysosomal storage. The neuroprotective and anti-inflammatory effects seen in vivo are also consistent with the proposed mechanisms of action involving improved cellular clearance pathways.

While the precise role of the mTOR pathway requires further elucidation, the consistent therapeutic signals across different experimental systems underscore the potential of this compound as a viable candidate for the treatment of a range of neurological disorders. Future research should focus on delineating the context-dependent signaling pathways to further optimize its therapeutic application.

References

A Comparative Look at Leucine Derivatives: Unlocking Pharmacokinetic Profiles for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive comparative analysis of the pharmacokinetic profiles of various leucine derivatives has been compiled to provide researchers, scientists, and drug development professionals with critical data to inform preclinical and clinical research. This guide offers an objective comparison of the in vivo performance of key leucine derivatives, supported by experimental data, to facilitate the selection and development of new therapeutic agents.

Leucine, an essential branched-chain amino acid, and its derivatives are of significant interest in pharmaceutical development due to their roles in cellular signaling and as potential prodrug moieties to enhance the bioavailability of parent drugs. Understanding the absorption, distribution, metabolism, and excretion (ADME) of these derivatives is paramount for predicting their efficacy and safety.

Comparative Pharmacokinetic Data

A study in mice provides a clear comparison of the pharmacokinetic profiles of N-acetyl-L-leucine and N-acetyl-D-leucine following oral administration of the racemic mixture (N-acetyl-DL-leucine) and the purified L-enantiomer.[1][2] The data, summarized below, reveals significant differences in the bioavailability of the two enantiomers.

When administered as a racemic mixture, the D-enantiomer exhibits a substantially higher maximum plasma concentration (Cmax) and area under the curve (AUC), indicating greater systemic exposure compared to the L-enantiomer.[1][2] However, when the purified N-acetyl-L-leucine is administered, its Cmax and AUC are markedly increased compared to its profile within the racemate, suggesting that the D-enantiomer may inhibit the absorption or metabolism of the L-enantiomer.[1][2]

In a separate study, the pharmacokinetic profile of a novel leucine ureido derivative (a type of amide derivative) was investigated in rats following both intravenous and oral administration. While this compound was rapidly absorbed, it exhibited poor oral bioavailability.[3]

Leucine DerivativeAdministrationAnimal ModelDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-t) (h*ng/mL)T1/2 (h)
N-acetyl-D-leucine (from racemate)OralMouse10086100 ± 12000<0.2575800 ± 100000.31 ± 0.04
N-acetyl-L-leucine (from racemate)OralMouse1003410 ± 760<0.252560 ± 4600.25 ± 0.03
N-acetyl-L-leucine (purified)OralMouse10016800 ± 2100<0.2511400 ± 14000.29 ± 0.03
Leucine Ureido Derivative OralRat20162 ± 370.417484 ± 1194.44 ± 4.1
Leucine Ureido Derivative IntravenousRat10--16059 ± 68370.867 ± 0.387

Data for N-acetyl derivatives sourced from a study in mice.[1][2] Data for the Leucine Ureido Derivative sourced from a study in rats.[3]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies are crucial.

Pharmacokinetic Analysis of N-acetyl-leucine Enantiomers in Mice[1][2]

This study aimed to determine and compare the pharmacokinetic profiles of the L- and D-enantiomers of N-acetyl-leucine after oral administration of the racemate and the purified L-enantiomer.

Experimental Workflow:

cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis cluster_modeling Modeling Dosing Oral Administration (100 mg/kg) Blood_Collection Blood Collection (0.25 to 8 h) Dosing->Blood_Collection Male BALB/c Mice Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation LCMS_Quantification Chiral LC/MS Quantification Plasma_Separation->LCMS_Quantification PK_Analysis Non-Compartmental Pharmacokinetic Analysis LCMS_Quantification->PK_Analysis

Experimental workflow for pharmacokinetic analysis.

Detailed Methodology:

  • Animal Model: Male BALB/c mice were used for the study.

  • Drug Administration: The compounds were administered orally via gavage.

  • Sample Collection: Blood and tissue samples were collected at predetermined time points ranging from 0.25 to 8 hours post-administration.

  • Sample Processing: Plasma was separated from the blood samples.

  • Quantification: The concentrations of the N-acetyl-leucine enantiomers in the plasma were quantified using a validated chiral liquid chromatography/mass spectrometry (LC/MS) method.

  • Pharmacokinetic Analysis: Pharmacokinetic parameters, including Cmax, Tmax, elimination half-life (T1/2), and AUC, were calculated using a non-compartmental model.

Signaling Pathways

Leucine is a key activator of the mammalian target of rapamycin (mTOR) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis. The activation of mTORC1 by leucine is a critical mechanism for its anabolic effects.

Leucine-Mediated mTORC1 Activation:

Leucine Leucine Rag_GTPases Rag GTPases Leucine->Rag_GTPases activates mTORC1 mTORC1 Rag_GTPases->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 phosphorylates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis promotes fourEBP1->Protein_Synthesis promotes (by releasing inhibition)

Simplified mTORC1 signaling pathway activated by leucine.

This guide provides a foundational dataset for the comparative analysis of leucine derivatives. Further research is warranted to expand this comparison to a wider range of derivatives, including various ester and amide prodrugs, to build a more comprehensive understanding of their pharmacokinetic profiles and therapeutic potential.

References

Methyl N-acetyl-L-leucinate: An Examination of Potency Enhancement Through Esterification

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of Methyl N-acetyl-L-leucinate and its parent compound, N-acetyl-L-leucinate, reveals a nuanced landscape where enhanced permeability and potential for increased intracellular concentration may not directly translate to superior potency across all biological targets. This guide synthesizes available data to provide a clear comparison for researchers and drug development professionals.

The strategic modification of bioactive molecules is a cornerstone of medicinal chemistry, aimed at optimizing pharmacokinetic and pharmacodynamic properties. One common approach is the esterification of a carboxylic acid to its corresponding methyl ester. This modification can enhance lipophilicity, potentially leading to improved cell membrane permeability and bioavailability. This guide examines the impact of this modification by comparing N-acetyl-L-leucinate (NAL) to its methyl ester, this compound (MNAL).

Comparative Analysis of Physicochemical Properties

The primary difference between NAL and MNAL lies in the modification of the carboxyl group of the parent amino acid, L-leucinc. In NAL, the amino group is acetylated, while in MNAL, the amino group is acetylated and the carboxyl group is esterified to a methyl group. This seemingly minor change has significant implications for the molecule's chemical properties, particularly its lipophilicity and hydrogen bonding capacity.

PropertyN-acetyl-L-leucinate (NAL)This compound (MNAL)
Molecular Formula C8H15NO3C9H17NO3
Molecular Weight 173.21 g/mol 187.24 g/mol
Structure Carboxylic AcidMethyl Ester
Predicted LogP 0.350.88
Hydrogen Bond Donor Count 21
Hydrogen Bond Acceptor Count 33

Data sourced from chemical property databases.

The higher predicted LogP value for MNAL suggests increased lipid solubility, which could facilitate its passage across the blood-brain barrier and cellular membranes.

Potency in Neurological Applications

N-acetyl-L-leucinate has been investigated for its potential therapeutic effects in several neurological disorders, including Niemann-Pick type C disease, ataxia-telangiectasia, and other lysosomal storage disorders. While direct comparative studies on the potency of NAL and MNAL are limited, research on related N-acetylated amino acids provides valuable insights.

A key consideration is the mechanism of action. If the therapeutic effect is mediated by the anionic form of N-acetyl-L-leucinate interacting with an extracellular target, the methyl ester would be inactive until hydrolyzed back to the parent compound. Conversely, if the target is intracellular, the enhanced permeability of the methyl ester could lead to higher intracellular concentrations of the active compound following hydrolysis by intracellular esterases.

Experimental Protocols

In Vitro Cell Viability Assay

To assess the potential for enhanced intracellular delivery and subsequent activity, a cell viability assay can be employed.

  • Cell Culture: Human neuroblastoma cells (e.g., SH-SY5Y) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of N-acetyl-L-leucinate or this compound for a specified period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Cell viability is determined using a standard MTT or PrestoBlue assay. The absorbance is measured using a microplate reader.

  • Data Analysis: The half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) is calculated to compare the potency of the two compounds.

Logical Workflow for Potency Comparison

The following diagram illustrates the logical workflow for evaluating whether the methyl esterification of N-acetyl-L-leucinate leads to enhanced potency.

G cluster_0 Hypothesis cluster_1 Rationale cluster_2 Experimental Validation cluster_3 Potential Outcomes A This compound (MNAL) is more potent than N-acetyl-L-leucinate (NAL) B Increased Lipophilicity (Higher LogP) A->B C Enhanced Cell Membrane Permeability B->C leads to D In Vitro Assay (e.g., Cell Viability) C->D E In Vivo Model (e.g., Disease Model) C->E F MNAL shows higher potency (Lower EC50/IC50) D->F G No significant difference in potency D->G H NAL shows higher potency D->H E->F E->G E->H

Figure 1. Logical workflow for comparing the potency of MNAL and NAL.

Conclusion

The esterification of N-acetyl-L-leucinate to this compound presents a classic case of a prodrug strategy. The increased lipophilicity of the methyl ester is expected to enhance its ability to cross cellular membranes. However, the ultimate potency is contingent on several factors, including the rate of intracellular hydrolysis back to the active carboxylic acid form and the specific biological target. If the target is intracellular and the rate of hydrolysis is sufficient, this compound is likely to exhibit greater potency than its parent compound. Conversely, if the target is extracellular or if the ester is not efficiently hydrolyzed, the parent compound may remain more potent. Direct, head-to-head experimental data is necessary to definitively determine the more potent compound for a given biological application.

Benchmarking the Neuroprotective Effects of Methyl N-acetyl-L-leucinate Against Standard Treatments

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The quest for effective neuroprotective therapies is a cornerstone of modern neuroscience research. This guide provides a comparative analysis of Methyl N-acetyl-L-leucinate, a novel investigational compound, against established neuroprotective agents, Riluzole and Edaravone. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available preclinical data to inform future research and development efforts.

Introduction to Neuroprotective Agents

Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. Therapeutic strategies often aim to slow or halt this degenerative process.

  • This compound is an orally bioavailable, modified amino acid that is being investigated for its neuroprotective properties. Its proposed mechanisms of action include the modulation of metabolic pathways, enhancement of autophagy, and reduction of neuroinflammation.[1][2][3][4][5]

  • Riluzole is a glutamate modulator approved for the treatment of amyotrophic lateral sclerosis (ALS). Its primary mechanism is believed to involve the inhibition of glutamate release and the blockade of voltage-gated sodium channels.[6][7]

  • Edaravone is a free radical scavenger approved for the treatment of ALS and acute ischemic stroke. It exerts its neuroprotective effects by reducing oxidative stress, a common pathway in neuronal injury.[8][9][10][11][12]

Comparative Analysis of Neuroprotective Efficacy

To provide a clear comparison, the following tables summarize the available quantitative data from in vitro studies. It is important to note that the data presented here are from different experimental models of neurotoxicity, which should be considered when interpreting the results. The SH-SY5Y human neuroblastoma cell line is a commonly used model in neurotoxicity studies.[13][14][15][16][17]

In Vitro Neuroprotection Against Oxidative Stress

Oxidative stress is a key contributor to neuronal damage in many neurodegenerative diseases. The following table compares the ability of the compounds to protect against oxidative stress-induced cell death in SH-SY5Y cells.

CompoundIn Vitro ModelEndpoint AssessedConcentrationNeuroprotective Effect (% increase in cell viability vs. toxin)
This compound Data not available in H₂O₂ model---
Riluzole H₂O₂-induced toxicity in SH-SY5Y cellsCell Viability (MTT Assay)1-10 µM~30% increase
Edaravone ZnO NPs-induced oxidative stress in SH-SY5Y cellsCell Viability10-100 µMConcentration-dependent increase

Note: Data for this compound in a comparable oxidative stress model in SH-SY5Y cells was not available in the reviewed literature. Riluzole at 1-10 µM significantly prevented the ~50% cell death induced by 200 µM H₂O₂.[6] Edaravone showed a concentration-dependent protective effect against ZnO nanoparticle-induced oxidative stress.[11]

In Vitro Neuroprotection Against Amyloid-Beta Toxicity

Amyloid-beta (Aβ) peptide aggregation is a hallmark of Alzheimer's disease and a key driver of neurotoxicity. The SH-SY5Y cell line is a widely used in vitro model to study Aβ neurotoxicity.[15][16][17]

CompoundIn Vitro ModelEndpoint AssessedConcentrationNeuroprotective Effect
This compound Data not available in Aβ model---
Riluzole Data not available in Aβ model---
Edaravone Aβ₂₅₋₃₅-induced toxicity in SH-SY5Y cellsCell Viability, Apoptosis, ROS levels40 µMSignificant increase in cell viability and decrease in apoptosis and ROS

Note: Data for this compound and Riluzole in a comparable amyloid-beta toxicity model in SH-SY5Y cells was not available in the reviewed literature. Edaravone at 40 µM showed significant protection against Aβ₂₅₋₃₅-induced toxicity by activating the Nrf2/ARE signaling pathway.[8]

Mechanisms of Action: A Comparative Overview

The neuroprotective effects of these compounds are mediated through distinct and overlapping signaling pathways.

This compound

The proposed neuroprotective mechanisms of this compound are multifaceted and center on cellular metabolism and stress response pathways.[1][2][4][18] It is believed to:

  • Normalize glucose and glutamate metabolism: This helps to maintain cellular energy homeostasis and reduce excitotoxicity.[4][18]

  • Enhance autophagy: By promoting the clearance of damaged organelles and aggregated proteins, it reduces cellular stress.[1][18]

  • Improve mitochondrial energy metabolism: This leads to more efficient energy production and reduced oxidative stress.[4][18]

  • Attenuate neuroinflammation: It has been shown to reduce the expression of pro-inflammatory markers.[3][5][19]

Methyl_N_acetyl_L_leucinate_Pathway cluster_stress Cellular Stress cluster_NALL This compound cluster_effects Neuroprotective Effects Metabolic Dysfunction Metabolic Dysfunction NALL Methyl N-acetyl-L-leucinate Protein Aggregation Protein Aggregation Neuroinflammation Neuroinflammation Metabolic Homeostasis Metabolic Homeostasis NALL->Metabolic Homeostasis Enhanced Autophagy Enhanced Autophagy NALL->Enhanced Autophagy Reduced Neuroinflammation Reduced Neuroinflammation NALL->Reduced Neuroinflammation Neuronal Survival Neuronal Survival Metabolic Homeostasis->Neuronal Survival Enhanced Autophagy->Neuronal Survival Reduced Neuroinflammation->Neuronal Survival

This compound's multifaceted neuroprotective pathways.
Standard Treatments: Riluzole and Edaravone

Riluzole and Edaravone act on more defined pathways related to excitotoxicity and oxidative stress, respectively.

  • Riluzole: Primarily targets glutamate-mediated excitotoxicity.[6][7]

  • Edaravone: A potent antioxidant that scavenges free radicals and activates the Nrf2/ARE signaling pathway.[8][9][12]

Standard_Treatments_Pathways cluster_insults Neurotoxic Insults cluster_drugs Standard Treatments cluster_mechanisms Mechanisms of Action cluster_outcome Outcome Glutamate Excess Glutamate Excess Riluzole Riluzole Glutamate Excess->Riluzole Oxidative Stress Oxidative Stress Edaravone Edaravone Oxidative Stress->Edaravone Inhibition of\nGlutamate Release Inhibition of Glutamate Release Riluzole->Inhibition of\nGlutamate Release Free Radical\nScavenging Free Radical Scavenging Edaravone->Free Radical\nScavenging Nrf2/ARE\nActivation Nrf2/ARE Activation Edaravone->Nrf2/ARE\nActivation Reduced Excitotoxicity Reduced Excitotoxicity Inhibition of\nGlutamate Release->Reduced Excitotoxicity Reduced Oxidative Damage Reduced Oxidative Damage Free Radical\nScavenging->Reduced Oxidative Damage Nrf2/ARE\nActivation->Reduced Oxidative Damage Neuronal Survival Neuronal Survival Reduced Excitotoxicity->Neuronal Survival Reduced Oxidative Damage->Neuronal Survival

Signaling pathways of Riluzole and Edaravone.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the comparative analysis.

In Vitro Neurotoxicity Models
  • Hydrogen Peroxide (H₂O₂)-Induced Oxidative Stress:

    • Culture SH-SY5Y cells to 70-80% confluency in a 96-well plate.[20][21][22]

    • Pre-treat cells with various concentrations of the test compound for a specified duration (e.g., 24 hours).

    • Induce oxidative stress by exposing the cells to a final concentration of H₂O₂ (e.g., 200-500 µM) for a defined period (e.g., 3-24 hours).[20][21][22][23][24]

    • Assess cell viability using the MTT assay.

  • Amyloid-Beta (Aβ)-Induced Neurotoxicity:

    • Prepare Aβ peptide (e.g., Aβ₂₅₋₃₅ or Aβ₁₋₄₂) oligomers by incubating the peptide solution at 37°C for a specified time.

    • Culture SH-SY5Y cells and pre-treat with the test compound.

    • Expose the cells to a neurotoxic concentration of Aβ oligomers (e.g., 10-40 µM) for 24-48 hours.[8]

    • Evaluate neuroprotection by measuring cell viability (MTT), apoptosis (TUNEL), and intracellular reactive oxygen species (ROS).[8]

Experimental_Workflow cluster_setup Experimental Setup cluster_insult Neurotoxic Insult cluster_assessment Neuroprotection Assessment Cell Culture\n(SH-SY5Y) Cell Culture (SH-SY5Y) Compound Pre-treatment Compound Pre-treatment Cell Culture\n(SH-SY5Y)->Compound Pre-treatment Oxidative Stress\n(e.g., H₂O₂) Oxidative Stress (e.g., H₂O₂) Compound Pre-treatment->Oxidative Stress\n(e.g., H₂O₂) Excitotoxicity\n(e.g., Glutamate) Excitotoxicity (e.g., Glutamate) Compound Pre-treatment->Excitotoxicity\n(e.g., Glutamate) Aβ Toxicity Aβ Toxicity Compound Pre-treatment->Aβ Toxicity Cell Viability\n(MTT Assay) Cell Viability (MTT Assay) Oxidative Stress\n(e.g., H₂O₂)->Cell Viability\n(MTT Assay) Oxidative Stress\n(ROS Measurement) Oxidative Stress (ROS Measurement) Oxidative Stress\n(e.g., H₂O₂)->Oxidative Stress\n(ROS Measurement) Mitochondrial Health\n(Membrane Potential) Mitochondrial Health (Membrane Potential) Oxidative Stress\n(e.g., H₂O₂)->Mitochondrial Health\n(Membrane Potential) Excitotoxicity\n(e.g., Glutamate)->Cell Viability\n(MTT Assay) Aβ Toxicity->Cell Viability\n(MTT Assay) Apoptosis\n(TUNEL Assay) Apoptosis (TUNEL Assay) Aβ Toxicity->Apoptosis\n(TUNEL Assay)

General workflow for in vitro neuroprotection assays.
Key Experimental Assays

  • MTT Assay for Cell Viability:

    • Following treatment, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol).

    • Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • TUNEL Assay for Apoptosis:

    • Fix and permeabilize the cells.

    • Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., BrdUTP).

    • Detect the incorporated labeled dUTPs using a fluorescently labeled antibody.

    • Visualize and quantify the apoptotic cells (with fragmented DNA) using fluorescence microscopy.

  • Measurement of Intracellular Reactive Oxygen Species (ROS):

    • Load the cells with a fluorescent ROS indicator dye (e.g., DCFH-DA).

    • After treatment, measure the fluorescence intensity using a fluorescence microplate reader or fluorescence microscopy. An increase in fluorescence indicates an increase in intracellular ROS levels.

Conclusion and Future Directions

This guide provides a comparative overview of the neuroprotective properties of this compound against the standard treatments, Riluzole and Edaravone. While direct comparative studies are limited, the available preclinical data suggests that this compound may offer a distinct, multi-modal mechanism of action focused on metabolic regulation and cellular stress responses.

Future research should focus on conducting head-to-head comparative studies in standardized in vitro and in vivo models of various neurodegenerative diseases. Such studies will be crucial to fully elucidate the relative efficacy and therapeutic potential of this compound. A deeper understanding of its molecular targets will also be essential for its clinical development and potential application in treating a range of neurodegenerative disorders.

References

In Vitro vs. In Vivo Correlation of N-acetyl-L-leucinate Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Investigated Compound: The following guide focuses on N-acetyl-L-leucine (NALL). Publicly available research on the biological activity of Methyl N-acetyl-L-leucinate is limited. Given the extensive research and therapeutic interest in N-acetyl-L-leucine, this guide provides a comprehensive comparison of its in vitro and in vivo activities, assuming this is the compound of interest for researchers, scientists, and drug development professionals.

N-acetyl-L-leucine is the pharmacologically active L-enantiomer of the racemic mixture N-acetyl-DL-leucine, a drug used for the treatment of vertigo.[1] It is being investigated for various neurological disorders due to its neuroprotective effects.[2][3] This guide explores the correlation between its mechanisms of action observed in controlled laboratory settings (in vitro) and its physiological effects in living organisms (in vivo).

Quantitative Data Summary

The following tables summarize key quantitative data from in vitro and in vivo studies of N-acetyl-L-leucine.

Table 1: In Vitro Activity of N-acetyl-L-leucine

ParameterDescriptionValueSource
Transporter Affinity (Km)
MCT1Michaelis constant for N-acetyl-L-leucine uptake1.8 ± 0.4 mM[4]
OAT1Michaelis constant for N-acetyl-L-leucine uptake1.2 ± 0.3 mM[4]
OAT3Michaelis constant for N-acetyl-L-leucine uptake0.9 ± 0.2 mM[4]
Metabolism
N-acetyl-dl-[2H10]leucine metabolismPercentage of the initial concentration remaining after incubation with human liver S9 microsomesApproaches 50%[4]

Table 2: In Vivo Pharmacokinetics of N-acetyl-leucine Enantiomers in Mice (100 mg/kg oral dose of racemate)

ParameterN-acetyl-L-leucineN-acetyl-D-leucineSource
Cmax (ng/mL) ~3,000~15,000[5]
AUC (ng*h/mL) Significantly lowerSignificantly higher[1][6]
T1/2 (h) Similar for both enantiomersSimilar for both enantiomers[6]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action of N-acetyl-L-leucine and a typical experimental workflow for its in vivo evaluation.

G cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_lysosome Lysosome cluster_nucleus Nucleus NALL N-acetyl-L-leucine MCT1 MCT1 NALL->MCT1 Transport NALL_in N-acetyl-L-leucine Deacetylase Deacetylase NALL_in->Deacetylase Metabolism L_leucine L-leucine mTORC1 mTORC1 L_leucine->mTORC1 Inhibition TFEB_cyto TFEB mTORC1->TFEB_cyto Inhibition TFEB_nuc TFEB TFEB_cyto->TFEB_nuc Translocation Lysosome Lysosomal Biogenesis & Autophagy Gene_exp Gene Expression TFEB_nuc->Gene_exp Gene_exp->Lysosome MCT1->NALL_in Deacetylase->L_leucine

Caption: Proposed signaling pathway of N-acetyl-L-leucine.

G cluster_animal_model Animal Model cluster_treatment Treatment cluster_assessment Assessment cluster_analysis Analysis TBI_model Traumatic Brain Injury (TBI) Model Induction in Mice Oral_admin Oral Administration of N-acetyl-L-leucine TBI_model->Oral_admin Functional_tests Motor and Cognitive Function Tests Oral_admin->Functional_tests Tissue_collection Tissue Collection (Brain) Functional_tests->Tissue_collection Histology Histological Analysis (Cell Death, Lesion Volume) Tissue_collection->Histology Biochemical_assays Biochemical Assays (Inflammatory Markers) Tissue_collection->Biochemical_assays

Caption: Experimental workflow for in vivo evaluation of N-acetyl-L-leucine.

Experimental Protocols

1. In Vitro Transporter Uptake Assay

  • Objective: To determine the kinetics of N-acetyl-L-leucine uptake by specific transporters (e.g., MCT1, OAT1, OAT3).

  • Methodology:

    • HEK293 cells are transiently transfected with plasmids encoding the human transporter of interest (e.g., SLC16A1 for MCT1).

    • Transfected cells are seeded in 24-well plates and grown for 24-48 hours.

    • On the day of the experiment, cells are washed with a pre-warmed buffer (e.g., HBSS).

    • A solution containing a known concentration of radiolabeled or fluorescently tagged N-acetyl-L-leucine is added to the cells and incubated for a specific time (e.g., 1-5 minutes).

    • Uptake is stopped by aspirating the solution and washing the cells with ice-cold buffer.

    • Cells are lysed, and the intracellular concentration of N-acetyl-L-leucine is quantified using a scintillation counter or fluorescence reader.

    • Kinetic parameters (Km and Vmax) are determined by measuring uptake at various substrate concentrations and fitting the data to the Michaelis-Menten equation.[4]

2. In Vitro Metabolism Assay

  • Objective: To assess the metabolic conversion of N-acetyl-L-leucine to L-leucine.

  • Methodology:

    • Deuterated N-acetyl-dl-leucine is incubated with human or mouse liver S9 microsome fractions at 37°C.[4]

    • Samples are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).

    • The reaction is quenched by adding a solvent like acetonitrile.

    • The samples are centrifuged, and the supernatant is analyzed by liquid chromatography-mass spectrometry (LC-MS) to quantify the concentrations of N-acetyl-L-leucine and L-leucine.

    • The rate of disappearance of the parent compound and the appearance of the metabolite are calculated.[4]

3. In Vivo Pharmacokinetic Study in Mice

  • Objective: To determine the pharmacokinetic profile of N-acetyl-L-leucine and its enantiomers.

  • Methodology:

    • Male C57BL/6 mice are administered N-acetyl-L-leucine or the racemic mixture orally via gavage.[1][6]

    • Blood samples are collected at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8 hours) via tail vein or cardiac puncture.[6]

    • Plasma is separated by centrifugation. Tissues like the brain and muscle can also be collected.[6]

    • Plasma and tissue homogenate concentrations of N-acetyl-L-leucine and N-acetyl-D-leucine are quantified using a validated LC-MS/MS method.[1]

    • Pharmacokinetic parameters such as Cmax, Tmax, AUC, and T1/2 are calculated using non-compartmental analysis.[6]

4. In Vivo Efficacy Study in a Traumatic Brain Injury (TBI) Mouse Model

  • Objective: To evaluate the neuroprotective effects of N-acetyl-L-leucine.

  • Methodology:

    • TBI is induced in mice using a controlled cortical impact (CCI) device.[7][8]

    • Mice are treated with N-acetyl-L-leucine or a vehicle control orally, starting at a specific time point post-injury (e.g., 4 hours) and continued for a defined period (e.g., daily for 28 days).[9]

    • Motor and cognitive functions are assessed using behavioral tests such as the rotarod test and Morris water maze at various time points post-injury.[7]

    • At the end of the study, mice are euthanized, and brain tissue is collected.

    • Brain sections are analyzed for lesion volume, cell death (e.g., by TUNEL staining), and neuroinflammation markers (e.g., by immunohistochemistry for Iba1 or GFAP, or by qPCR for inflammatory cytokines like IL-1β).[2][7]

In Vitro-In Vivo Correlation (IVIVC)

The therapeutic effects of N-acetyl-L-leucine observed in vivo can be largely explained by its in vitro mechanisms of action.

  • Transport and Bioavailability: In vitro studies have shown that N-acetyl-L-leucine is a substrate for monocarboxylate transporters (MCTs) and organic anion transporters (OATs), which are ubiquitously expressed throughout the body.[4][10] This explains its good oral bioavailability and ability to cross the blood-brain barrier in vivo, delivering it to the central nervous system where it exerts its neuroprotective effects.[10] The acetylation of L-leucine switches its primary transporter from the L-type amino acid transporter (LAT1) to MCTs, which is a key factor in its pharmacological activity.[4]

  • Metabolism and Enantiomer-Specific Effects: In vitro metabolism studies demonstrate that only the L-enantiomer of N-acetyl-leucine is deacetylated to L-leucine.[4] This correlates well with in vivo pharmacokinetic studies, which show a much lower plasma concentration (Cmax and AUC) of N-acetyl-L-leucine compared to N-acetyl-D-leucine when the racemic mixture is administered.[1][6] This suggests rapid metabolism and utilization of the L-enantiomer in vivo. The D-enantiomer is not metabolized and may even inhibit the uptake of the L-enantiomer.[6] This provides a strong rationale for the clinical development of the pure L-enantiomer.[1][6]

  • Cellular Mechanisms and Therapeutic Outcomes: In vitro, N-acetyl-L-leucine has been shown to activate Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[10] This leads to improved lysosomal function and clearance of cellular debris. This mechanism is consistent with in vivo findings in a TBI mouse model, where N-acetyl-L-leucine treatment restored autophagy flux, reduced the accumulation of autophagosomes, attenuated cortical cell death, and suppressed neuroinflammation.[2][7][8] The improved cellular cleanup process observed in vitro translates to enhanced functional recovery and reduced brain damage in vivo.[2][7] Similarly, in models of lysosomal storage diseases like Niemann-Pick and Sandhoff disease, the ability of N-acetyl-L-leucine to enhance lysosomal function and autophagy in vitro likely contributes to the observed improvements in motor function and lifespan in vivo.[3][11]

References

Safety Operating Guide

Proper Disposal of Methyl N-acetyl-L-leucinate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is crucial for the protection of personnel and the environment. This document provides essential procedural guidance for the proper disposal of Methyl N-acetyl-L-leucinate, a key reagent in various research and development applications. Adherence to these protocols is critical for maintaining a safe and regulatory-compliant laboratory environment.

Core Principles of Chemical Waste Management

The disposal of this compound must always comply with local, state, and federal environmental regulations.[1] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and ensuring its proper handling and disposal. It is recommended to consult with a licensed disposal company or an approved waste disposal plant for surplus and non-recyclable materials.[1][2]

Personal Protective Equipment (PPE) and Safety Precautions

Before handling this compound for disposal, it is imperative to wear appropriate personal protective equipment (PPE) to minimize exposure risks.[1] Always handle the chemical in a well-ventilated area to avoid the accumulation of dust or fumes.[3]

Protection TypeSpecificationRationale
Eye Protection Safety glasses with side shields or goggles.[1]Protects against dust particles and splashes.
Hand Protection Compatible chemical-resistant gloves.[1]Prevents skin contact with the chemical.
Body Protection Laboratory coat.[1]Protects clothing and skin from contamination.
Respiratory Protection NIOSH-approved respirator for dusts.[1]Necessary when handling powders to avoid inhalation.

Step-by-Step Disposal Procedure

  • Consult Regulations : Always begin by consulting local, state, and federal regulations regarding chemical waste disposal.[1][3]

  • Wear Appropriate PPE : Before handling the chemical, ensure you are wearing the proper personal protective equipment as outlined in the table above.[1][3]

  • Containment : Prevent further leakage or spillage if it is safe to do so.[3] For spills, use an inert material to absorb the substance.[3] If the chemical is in solid form, sweep or vacuum it up, minimizing dust generation.[3][4]

  • Collect Waste : Carefully place the swept, vacuumed, or absorbed material into a suitable, sealable, and properly labeled container for disposal.[2][3][5]

  • Dispose of Contaminated Materials : Any packaging or materials that have come into contact with this compound should be treated as the chemical itself and disposed of as unused product.[2] Do not reuse the containers.[3]

  • Professional Disposal : Arrange for the disposal of the contained chemical waste through a licensed and approved waste disposal company.[1][2]

  • Decontamination : Thoroughly wash hands and any affected areas after handling the chemical.[3]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound start Start: Need to dispose of This compound consult_regulations Consult Local, State, and Federal Disposal Regulations start->consult_regulations wear_ppe Wear Appropriate PPE: - Safety glasses - Chemical-resistant gloves - Lab coat - Respirator (if powder) consult_regulations->wear_ppe contain_spill Is there a spill? wear_ppe->contain_spill absorb_spill Absorb with inert material contain_spill->absorb_spill Yes collect_solid Sweep or vacuum solid, avoiding dust generation contain_spill->collect_solid No package_waste Place in a labeled, sealed container absorb_spill->package_waste collect_solid->package_waste dispose_container Dispose of contaminated packaging as unused product package_waste->dispose_container contact_disposal Contact a licensed waste disposal company dispose_container->contact_disposal end End: Proper Disposal Complete contact_disposal->end

References

Essential Safety and Operational Guide for Handling Methyl N-acetyl-L-leucinate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical procedures for the handling and disposal of Methyl N-acetyl-L-leucinate, tailored for researchers, scientists, and professionals in drug development. Adherence to these guidelines is paramount for ensuring personal safety and maintaining a secure laboratory environment.

1. Engineering Controls: The First Line of Defense

Prior to handling this compound, ensure that appropriate engineering controls are in place. These measures are designed to minimize exposure to the chemical at the source.

  • Ventilation: All handling of this compound powder should be conducted in a well-ventilated area.[1][2][3] A chemical fume hood is the preferred engineering control to minimize the inhalation of dust particles.[4][5][6]

  • Powder Handling Enclosures: For weighing and transferring fine powders, the use of a powder weighing station or a glove box with a dedicated HEPA filter is highly recommended to contain airborne particles.[4][5] These enclosures provide a stable environment for accurate measurements while protecting the operator.[4][5]

2. Personal Protective Equipment (PPE): Your Personal Safety Barrier

The following table summarizes the mandatory personal protective equipment required when handling this compound. The selection of specific PPE should be based on a thorough risk assessment of the planned procedure.

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Safety glasses with side shields or chemical splash goggles.[6][7][8][9]In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[10][11]
Hands Chemical-resistant gloves.[1][2][3][6][8][9][12]The choice of glove material (e.g., nitrile, neoprene) should be based on its compatibility with this compound and any solvents used.[12] Always inspect gloves for any signs of degradation before use and wash hands thoroughly after glove removal.[6][7][13]
Body Laboratory coat.A flame-resistant lab coat should be worn when working with flammable substances. In procedures with a high risk of splashes or spills, a chemical-resistant apron or suit may be necessary.[14]
Respiratory NIOSH-approved respirator (if required).A respirator is necessary if engineering controls do not adequately control airborne dust concentrations or during emergency situations. The type of respirator and cartridge should be selected based on the potential exposure levels.[9][10][11]

3. Procedural Guidance for Safe Handling

Following a systematic workflow is critical to minimize the risk of exposure and contamination.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling prep1 Review Safety Data Sheet (SDS) prep2 Verify Engineering Controls (e.g., Fume Hood) prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Designate a Specific Work Area prep3->handle1 handle2 Carefully Weigh and Transfer Chemical handle1->handle2 handle3 Keep Containers Closed When Not in Use handle2->handle3 clean1 Clean Work Area and Equipment handle3->clean1 clean2 Segregate and Label Waste clean1->clean2 clean3 Dispose of Waste per Institutional Guidelines clean2->clean3 post1 Doff and Dispose of Contaminated PPE clean3->post1 post2 Wash Hands Thoroughly post1->post2

Caption: Workflow for the safe handling of this compound.

4. Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: All waste materials, including excess chemical, contaminated consumables (e.g., weigh boats, pipette tips), and disposable PPE, should be collected in a designated, clearly labeled, and sealed hazardous waste container.[1][2][13]

  • Spill Management:

    • Minor Spills: For small, dry spills, carefully sweep or vacuum the material, ensuring to avoid the generation of dust.[1][2] The collected material should be placed in a sealed container for disposal.

    • Major Spills: In the event of a large spill, evacuate the area and follow your institution's emergency procedures.

  • Disposal Route: Dispose of all waste in accordance with local, state, and federal regulations.[1][3][13] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal procedures. Do not discharge the chemical down the drain or into the environment.[1][13] Contaminated clothing should be decontaminated before reuse or disposed of as hazardous waste.[1][3]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl N-acetyl-L-leucinate
Reactant of Route 2
Reactant of Route 2
Methyl N-acetyl-L-leucinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.